molecular formula C10H10ClIN4O4 B15584367 6-Chloro-2-iodopurine-9-riboside

6-Chloro-2-iodopurine-9-riboside

Número de catálogo: B15584367
Peso molecular: 412.57 g/mol
Clave InChI: BUXRSMOYQZICAU-ACJOCUEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-2-iodopurine-9-riboside is a useful research compound. Its molecular formula is C10H10ClIN4O4 and its molecular weight is 412.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H10ClIN4O4

Peso molecular

412.57 g/mol

Nombre IUPAC

(2R,4R,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5+,6?,9-/m1/s1

Clave InChI

BUXRSMOYQZICAU-ACJOCUEISA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling the Biological Landscape of 6-Chloro-2-iodopurine-9-riboside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Biological Activities: Inhibition of DNA Synthesis and Induction of Apoptosis

6-Chloro-2-iodopurine-9-riboside is categorized as a purine (B94841) nucleoside analog. This class of compounds is widely recognized for its significant anti-tumor activities, particularly against indolent lymphoid malignancies.[1] The primary mechanisms underlying the therapeutic potential of these analogs are twofold: the disruption of DNA synthesis and the activation of programmed cell death, or apoptosis.[1][2]

As a nucleoside analog, this compound likely exerts its effects following intracellular phosphorylation to its triphosphate form. This activated metabolite can then interfere with the synthesis of DNA, a critical process for rapidly dividing cancer cells. By acting as a fraudulent substrate for DNA polymerases or by inhibiting enzymes crucial for nucleotide metabolism, the compound can effectively halt DNA replication, leading to cell cycle arrest and subsequent cell death.

Quantitative Biological Data: A Framework for Evaluation

Specific inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50) for this compound are not prominently documented in publicly accessible literature. However, the activity of related 6-chloropurine (B14466) nucleosides provides a valuable reference point for its potential potency. For instance, cladribine (B1669150) (2-chloro-2'-deoxyadenosine), a structurally similar compound, has demonstrated significant cytotoxicity in various multiple myeloma cell lines.

Table 1: Illustrative Cytotoxicity of a Related 6-Chloropurine Nucleoside (Cladribine)

Cell LineCancer TypeIC50 (µM)
U266Multiple Myeloma~2.43
RPMI8226Multiple Myeloma~0.75
MM1.SMultiple Myeloma~0.18

Data presented is for the related compound cladribine and serves as an example for the potential range of activity for this compound. Future studies are required to determine the specific values for the target compound.

Postulated Signaling Pathways and Mechanisms of Action

The biological activity of this compound is anticipated to impact key cellular pathways governing cell survival and proliferation.

Inhibition of DNA Synthesis

The primary mode of action for many purine nucleoside analogs is the inhibition of DNA synthesis. This can occur through several mechanisms, including the direct inhibition of DNA polymerases or the inhibition of ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA replication.

DNA_Synthesis_Inhibition This compound This compound Intracellular Kinases Intracellular Kinases This compound->Intracellular Kinases Phosphorylation Triphosphate Metabolite Triphosphate Metabolite Intracellular Kinases->Triphosphate Metabolite DNA Polymerase DNA Polymerase Triphosphate Metabolite->DNA Polymerase Inhibition Ribonucleotide Reductase Ribonucleotide Reductase Triphosphate Metabolite->Ribonucleotide Reductase Potential Inhibition DNA Replication DNA Replication DNA Polymerase->DNA Replication Ribonucleotide Reductase->DNA Replication Cell Cycle Arrest Cell Cycle Arrest DNA Replication->Cell Cycle Arrest Blockade leads to

Postulated pathway for DNA synthesis inhibition.
Induction of Apoptosis

By inducing cellular stress through the inhibition of DNA synthesis, this compound is expected to trigger the intrinsic apoptotic pathway. This cascade is characterized by the activation of caspase enzymes, leading to controlled cell dismantling. Key events include the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of initiator caspases (e.g., caspase-9) and executioner caspaces (e.g., caspase-3 and -7).

Apoptosis_Induction cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade DNA Damage DNA Damage Bax/Bak Activation Bax/Bak Activation DNA Damage->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation PARP Cleavage PARP Cleavage Caspase-3/7 Activation->PARP Cleavage Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis This compound This compound This compound->DNA Damage

Anticipated intrinsic apoptosis signaling pathway.

Experimental Protocols

The following are detailed, standardized protocols for assessing the biological activity of purine nucleoside analogs like this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis (Propidium Iodide Staining)

This method evaluates the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound, as a member of the purine nucleoside analog family, holds promise as an anti-cancer agent through the established mechanisms of DNA synthesis inhibition and apoptosis induction. The lack of specific published data for this compound underscores the necessity for empirical studies to elucidate its precise biological activity profile. The experimental protocols provided in this guide offer a robust framework for such investigations. Future research should focus on determining the IC50 values of this compound across a panel of cancer cell lines, identifying the specific molecular targets within the DNA synthesis and apoptotic pathways, and exploring its kinase inhibitory potential through comprehensive screening. Such data will be pivotal in advancing the understanding and potential therapeutic application of this compound.

References

6-Chloro-2-iodopurine-9-riboside as a purine nucleoside analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside: A Versatile Purine (B94841) Nucleoside Analog

Executive Summary: this compound is a synthetic purine nucleoside analog that serves as a crucial intermediate in the synthesis of a wide array of biologically active 2,6-disubstituted purine nucleosides. Due to the reactivity of the chloro and iodo substituents, this compound provides a versatile scaffold for medicinal chemists to introduce various functional groups at the C2 and C6 positions of the purine ring. The resulting derivatives have shown significant potential in drug discovery, with applications as anticancer and antiviral agents.[1] The general mechanism of action for purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, making them a cornerstone in the treatment of certain malignancies.[2][3] This document provides a comprehensive overview of the synthesis, mechanism of action, biological activity, and key experimental protocols associated with this compound and its derivatives, intended for researchers and professionals in the field of drug development.

Introduction

Purine nucleoside analogs are a class of compounds structurally similar to natural purine nucleosides (adenosine and guanosine) that have become indispensable tools in chemotherapy and virology.[4] Their therapeutic effect often relies on their ability to interfere with nucleic acid synthesis and other vital cellular processes.[2] this compound is a key starting material for creating novel derivatives with tailored biological activities. The distinct chemical reactivity of the C6-chloro and C2-iodo groups allows for selective and sequential substitution, enabling the development of a diverse library of compounds for screening.[5][6] Research into its derivatives has yielded compounds with potent cytotoxic effects against various cancer cell lines and activity against viruses like SARS-CoV.[1][7]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in synthetic and biological protocols.

PropertyValue
CAS Number 146616-81-1
Molecular Formula C₁₀H₁₀ClIN₄O₄
Molecular Weight 412.57 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Class Purine Nucleoside Analog

Synthesis and Derivatization

The synthesis of this compound and its subsequent conversion into other analogs are pivotal for its use in drug discovery.

Synthesis of the Purine Base

A common strategy for synthesizing the 6-chloro-2-iodopurine (B104377) base involves a multi-step process starting from hypoxanthine. A key step is the regiospecific lithiation of a protected 6-chloropurine (B14466), followed by quenching with iodine to introduce the C2-iodo group in high yield.[6] The tetrahydropyran-2-yl (THP) group is often used as a protecting group for the N9 position during this process.[6]

Glycosylation to Form the Riboside

Once the 2,6-disubstituted purine base is obtained, it is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose, to form the nucleoside.[8] Subsequent deprotection of the ribose hydroxyl groups yields the final this compound. An alternative one-pot glycosylation and cyclization procedure from chloropyrimidines has also been described, offering a more streamlined approach.[8]

G General Synthesis Workflow for this compound Hypoxanthine Hypoxanthine Chlorination Chlorination (e.g., POCl₃) Hypoxanthine->Chlorination N9_Protection N9 Protection (e.g., THP) Chlorination->N9_Protection Chloropurine 6-Chloro-9-THP-purine N9_Protection->Chloropurine Lithiation Regiospecific Lithiation & Iodination Chloropurine->Lithiation Dihalopurine 6-Chloro-2-iodo-9-THP-purine Lithiation->Dihalopurine N9_Deprotection N9 Deprotection Dihalopurine->N9_Deprotection Base 6-Chloro-2-iodopurine N9_Deprotection->Base Glycosylation Glycosylation with Protected Ribose Base->Glycosylation Final_Product This compound Glycosylation->Final_Product G Simplified Apoptosis Pathway Induced by Purine Analogs cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Compound Purine Nucleoside Analog Derivative DNA_Damage DNA Damage / Replication Stress Compound->DNA_Damage Inhibits DNA Synthesis Bax Bax Activation DNA_Damage->Bax Bcl2 Bcl-2 Inhibition DNA_Damage->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis G Drug Discovery & Evaluation Workflow cluster_synthesis Synthesis & Design cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Studies Start This compound Derivatization Chemical Derivatization (e.g., Cross-Coupling) Start->Derivatization Library Compound Library Derivatization->Library Cytotoxicity Cytotoxicity Screening (e.g., SRB Assay) Library->Cytotoxicity Mechanism Mechanism of Action (e.g., Western Blot for Apoptosis) Cytotoxicity->Mechanism Lead Lead Compound Identification Mechanism->Lead Animal Animal Models (e.g., Xenograft) Tox Toxicity & PK/PD Studies Animal->Tox Lead->Animal

References

physical and chemical properties of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential as an antitumor agent. As a member of the purine nucleoside analog class of molecules, its mechanism of action is broadly understood to involve the disruption of DNA synthesis and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities and associated signaling pathways. The information is presented to support ongoing research and drug development efforts in the field of oncology.

Introduction

Purine nucleoside analogs are a class of chemotherapeutic agents that mimic naturally occurring purine nucleosides, such as adenosine (B11128) and guanosine. By virtue of their structural similarity, these analogs can interfere with various cellular processes, including nucleic acid synthesis and repair, leading to cytotoxicity in rapidly proliferating cells, particularly cancer cells. This compound, a halogenated purine derivative, is one such analog with potential applications in cancer therapy. Its efficacy is thought to stem from its ability to be incorporated into DNA, leading to chain termination and the activation of apoptotic pathways.

Physicochemical Properties

Precise physicochemical data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and data from suppliers, the following information has been compiled. For comparative purposes, data for the closely related, non-iodinated compound, 6-Chloropurine (B14466) riboside, is also provided.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diolInferred from structure
CAS Number 313477-85-9[1][2]
Molecular Formula C₁₀H₁₀ClIN₄O₄Calculated
Molecular Weight 412.57 g/mol Calculated
Appearance White to off-white solidInferred
Solubility Soluble in DMSO and DMFInferred from related compounds
Melting Point Not available
Stability Store at -20°C for long-term stabilitySupplier recommendation

Table 2: Physical and Chemical Properties of 6-Chloropurine riboside (for comparison)

PropertyValueSource
CAS Number 5399-87-1[3][4][5]
Molecular Formula C₁₀H₁₁ClN₄O₄[5]
Molecular Weight 286.67 g/mol [5]
Appearance White to slightly yellow powder[3]
Solubility Soluble in water (10.6 mg/mL), DMSO (Sparingly, Heated), Methanol (B129727) (Slightly, Heated)[3]
Melting Point 158-162 °C (decomposes)[3]

Experimental Protocols

Synthesis of 6-Chloro-2-iodopurine (B104377)

A key intermediate, 6-chloro-2-iodopurine, can be synthesized from 6-chloropurine. A published methodology involves a regioselective lithiation followed by iodination.[6]

  • Step 1: Protection of 6-chloropurine. The N9 position of 6-chloropurine is typically protected to ensure regioselectivity in the subsequent lithiation step. A common protecting group is tetrahydropyran (B127337) (THP).

  • Step 2: Regioselective Lithiation. The protected 6-chloropurine is treated with a strong lithium base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This selectively removes the proton at the C2 position.

  • Step 3: Iodination. The lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the C2 position.

  • Step 4: Deprotection. The protecting group at the N9 position is removed under appropriate conditions (e.g., acidic hydrolysis for a THP group) to yield 6-chloro-2-iodopurine.

Ribosylation of 6-Chloro-2-iodopurine

The attachment of the ribose sugar moiety to the N9 position of 6-chloro-2-iodopurine can be achieved through several established glycosylation methods. One common approach is the Vorbrüggen glycosylation.

  • Step 1: Silylation of the Purine Base. 6-Chloro-2-iodopurine is silylated using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an anhydrous solvent such as acetonitrile (B52724) or 1,2-dichloroethane. This step enhances the nucleophilicity of the purine nitrogen atoms.

  • Step 2: Glycosylation Reaction. The silylated purine is then reacted with a protected ribose derivative, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The reaction is catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction is typically carried out under an inert atmosphere and at elevated temperatures.

  • Step 3: Deprotection of the Riboside. The protecting groups on the ribose moiety (e.g., benzoyl groups) are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol (Zemplén deprotection), to yield the final product, this compound.

  • Step 4: Purification. The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel or recrystallization.

Synthesis_Workflow A 6-Chloropurine B Protection (e.g., THP) A->B C Protected 6-Chloropurine B->C D Lithiation (e.g., LDA) C->D E Iodination (I₂) D->E F Protected 6-Chloro-2-iodopurine E->F G Deprotection F->G H 6-Chloro-2-iodopurine G->H I Silylation (e.g., BSA) H->I J Silylated Purine I->J L Glycosylation (Vorbrüggen) J->L K Protected Ribose K->L M Protected Riboside L->M N Deprotection (Zemplén) M->N O This compound N->O

Figure 1. Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As a purine nucleoside analog, this compound is anticipated to exert its cytotoxic effects through mechanisms common to this class of compounds.[1][7] These mechanisms primarily involve the interference with DNA synthesis and the induction of programmed cell death, or apoptosis.

Inhibition of DNA Synthesis

Upon entering a cell, purine nucleoside analogs are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then act as substrates for DNA polymerases. The incorporation of the analog into a growing DNA strand can lead to chain termination, as the modified sugar or base structure prevents the addition of subsequent nucleotides. This halting of DNA replication is particularly detrimental to rapidly dividing cancer cells. Furthermore, these analogs can also inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, further depleting the pool of deoxynucleotides necessary for DNA synthesis.[8]

Induction of Apoptosis

The accumulation of DNA strand breaks and the stalling of DNA replication forks due to the incorporation of purine nucleoside analogs can trigger cellular stress responses that converge on the apoptotic pathway.[7] This can occur through both p53-dependent and p53-independent mechanisms. The damaged DNA can activate signaling cascades that lead to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell A This compound B Cellular Kinases A->B C Active Triphosphate Analog B->C D DNA Polymerase C->D E DNA Strand Incorporation D->E F DNA Chain Termination E->F G DNA Damage F->G H p53 Activation G->H I Mitochondrial Pathway Activation G->I H->I J Cytochrome c Release I->J K Caspase Activation J->K L Apoptosis K->L

Figure 2. Generalized signaling pathway for apoptosis induction by purine nucleoside analogs.

Conclusion

This compound represents a promising, yet under-characterized, purine nucleoside analog with potential for development as an anticancer therapeutic. This guide has consolidated the currently available information on its physicochemical properties, outlined a viable synthetic strategy based on established chemical transformations, and described its likely mechanisms of biological action. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential. The provided protocols and signaling pathway diagrams offer a foundational framework for researchers and scientists to advance the study of this and other related halogenated purine nucleosides.

References

An In-Depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside: From Discovery to Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential as an antineoplastic agent. As a member of the purine analog class of molecules, its mechanism of action is predicated on the disruption of DNA synthesis and the induction of programmed cell death, or apoptosis, in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its derivatives. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented, alongside a summary of its quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular and molecular interactions.

Discovery and History

The development of this compound is rooted in the broader history of purine analogs as therapeutic agents. The core structure, 6-chloropurine (B14466), was first reported in the mid-20th century, with a patent describing its synthesis and potential applications. The subsequent exploration of halogenated purines led to the synthesis of 6-chloro-2-iodopurine (B104377), a key intermediate. A simple and efficient method for the synthesis of this dihalogenated purine from hypoxanthine (B114508) was achieved through a regiospecific lithiation and quenching sequence.[1] This pivotal development paved the way for the creation of various nucleoside derivatives, including this compound, by attaching a ribose sugar moiety to the purine base. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its existence is a logical progression in the field of medicinal chemistry, building upon the established synthesis of its precursors and the known anticancer potential of purine nucleoside analogs.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀ClIN₄O₄MedChemExpress
Molecular Weight 412.57 g/mol MedChemExpress
Appearance SolidN/A
CAS Number 313477-85-9MedChemExpress

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the 6-chloro-2-iodopurine core, followed by glycosylation with a protected ribose derivative, and subsequent deprotection.

Synthesis of 6-Chloro-2-iodopurine

A detailed and efficient synthesis of 6-chloro-2-iodopurine from hypoxanthine has been described.[1][2] The key steps involve the protection of the N9 position, followed by regiospecific lithiation at the C2 position and subsequent iodination.

Experimental Protocol:

  • Protection of Hypoxanthine: Hypoxanthine is reacted with a suitable protecting group, such as a tetrahydropyranyl (THP) group, to protect the N9 position.

  • Chlorination: The protected hypoxanthine is then chlorinated at the C6 position using a chlorinating agent like phosphorus oxychloride.

  • Regiospecific Lithiation: The resulting 6-chloro-9-(tetrahydropyran-2-yl)purine is treated with a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (Harpoon's base), at low temperature to achieve regioselective lithiation at the C2 position.

  • Iodination: The lithiated intermediate is then quenched with iodine to afford the 2-iodo derivative.

  • Deprotection: The protecting group at the N9 position is removed to yield 6-chloro-2-iodopurine.

Synthesis of this compound

The synthesis of the final nucleoside is achieved by coupling the 6-chloro-2-iodopurine base with a protected ribose derivative. A common strategy involves the use of a tri-O-acetyl-protected ribofuranosyl precursor.[3]

Experimental Protocol:

  • Glycosylation: 6-chloro-2-iodopurine is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an appropriate solvent like 1,2-dichloroethane. This reaction couples the purine base to the ribose sugar.

  • Deprotection: The acetyl protecting groups on the ribose moiety are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Hypoxanthine Hypoxanthine Protected_Hypoxanthine N9-Protected Hypoxanthine Hypoxanthine->Protected_Hypoxanthine Protection Chlorinated_Purine 6-Chloro-9-protected purine Protected_Hypoxanthine->Chlorinated_Purine Chlorination Iodinated_Purine 6-Chloro-2-iodo-9-protected purine Chlorinated_Purine->Iodinated_Purine Lithiation & Iodination Core_Molecule 6-Chloro-2-iodopurine Iodinated_Purine->Core_Molecule Deprotection Protected_Riboside Protected This compound Core_Molecule->Protected_Riboside Glycosylation Final_Product This compound Protected_Riboside->Final_Product Deprotection Protected_Ribose Protected Ribose (e.g., tri-O-acetyl-ribofuranose) Protected_Ribose->Protected_Riboside

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

As a purine nucleoside analog, this compound is anticipated to exert its biological effects primarily through interference with nucleic acid metabolism and the induction of apoptosis.[4]

Anticancer Activity

While specific GI50 values for this compound are not widely published, studies on structurally similar 6-chloropurine nucleosides provide valuable insights into its potential anticancer activity. A series of novel 6-chloropurine and 2-acetamido-6-chloropurine (B1275489) nucleosides linked to hexosyl residues have demonstrated micromolar GI50 values against various human cancer cell lines.[5]

Representative GI50 Values for Related 6-Chloropurine Nucleosides

Compound ClassCancer Cell LineGI50 (µM)Reference
6-chloropurine hexosyl nucleosidesHuman Melanoma (A375)10-50[5]
Human Lung Carcinoma (A549)10-50[5]
Human Ovarian Carcinoma (OVCAR-3)10-50[5]
Human Colon Adenocarcinoma (HT-29)10-50[5]
Mechanism of Action

The primary mechanisms of action for purine nucleoside analogs are the inhibition of DNA synthesis and the induction of apoptosis.[4]

  • Inhibition of DNA Synthesis: After cellular uptake, nucleoside analogs are phosphorylated to their triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA polymerases or be incorporated into the growing DNA chain, leading to chain termination and halting DNA replication.

  • Induction of Apoptosis: The accumulation of DNA damage caused by the inhibition of DNA synthesis can trigger intrinsic apoptotic pathways. Furthermore, some purine analogs have been shown to directly influence signaling pathways that regulate apoptosis. Studies on related compounds have demonstrated the induction of G2/M cell cycle arrest.[5]

Signaling Pathway for Purine Nucleoside Analog-Induced Apoptosis

G cluster_pathway General Apoptosis Induction by Purine Nucleoside Analogs PNA Purine Nucleoside Analog PNA_TP PNA-Triphosphate PNA->PNA_TP Phosphorylation DNA_Polymerase DNA Polymerase PNA_TP->DNA_Polymerase Inhibition/ Incorporation DNA_Damage DNA Damage/ Chain Termination DNA_Polymerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis_Signal Apoptotic Signaling (e.g., p53 activation) DNA_Damage->Apoptosis_Signal Caspase_Cascade Caspase Cascade Activation Apoptosis_Signal->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Apoptosis signaling pathway initiated by purine nucleoside analogs.

Experimental Protocols for Biological Evaluation

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated control wells.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for a specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Experimental Workflow for Biological Evaluation

G cluster_workflow Biological Evaluation Workflow Start Start: Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies Treatment->Mechanism_Study GI50_Determination GI50 Determination Cytotoxicity_Assay->GI50_Determination End End: Data Analysis & Interpretation GI50_Determination->End Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Flow_Cytometry->End Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Analysis Western_Blot Western Blot for Apoptotic Proteins Mechanism_Study->Western_Blot Cell_Cycle_Analysis->End Western_Blot->End

Caption: Workflow for the biological evaluation of this compound.

Future Perspectives

This compound represents a promising scaffold for the development of novel anticancer agents. Future research should focus on a more detailed elucidation of its specific molecular targets and signaling pathways. Structure-activity relationship (SAR) studies, involving modifications at the C2, C6, and ribose moieties, could lead to the discovery of derivatives with enhanced potency and selectivity. Furthermore, comprehensive preclinical studies, including pharmacokinetic and in vivo efficacy evaluations, are necessary to fully assess its therapeutic potential. The combination of this compound with other chemotherapeutic agents or targeted therapies may also offer synergistic effects and overcome drug resistance.

References

6-Chloro-2-iodopurine-9-riboside: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog with potential applications in cancer research. As a member of the purine antimetabolite class of compounds, its mechanism of action is predicated on the interference with nucleic acid synthesis and the induction of apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, proposed mechanisms of action, and relevant experimental protocols. Due to a lack of specific publicly available data for this compound, this guide incorporates representative data from closely related 2,6,9-trisubstituted purine nucleoside analogs to illustrate its potential efficacy and biological effects.

Introduction

Purine nucleoside analogs are a cornerstone of chemotherapy, with several compounds in this class approved for the treatment of various hematological malignancies and solid tumors.[1] These agents function as antimetabolites, mimicking endogenous purines to disrupt cellular processes. This compound belongs to this class, featuring a purine core with a chlorine atom at the 6-position, an iodine atom at the 2-position, and a ribose sugar moiety at the 9-position. These substitutions are anticipated to modulate its biological activity, including cellular uptake, metabolic activation, and interaction with target enzymes. The general anticancer mechanism for purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis).[2]

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available purine derivative. A general synthetic strategy involves the glycosylation of a substituted purine base with a protected ribose derivative, followed by functional group manipulations.

A plausible synthetic route is outlined below:

Hypoxanthine Hypoxanthine Chlorination Chlorination (e.g., POCl3) Hypoxanthine->Chlorination Step 1 Protection Protection of N9 (e.g., THP) Chlorination->Protection Step 2 Iodination Iodination at C2 Protection->Iodination Step 3 Deprotection Deprotection of N9 Iodination->Deprotection Step 4 Glycosylation Glycosylation with protected ribose Deprotection->Glycosylation Step 5 Final_Deprotection Final Deprotection Glycosylation->Final_Deprotection Step 6 Target This compound Final_Deprotection->Target

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

As a purine nucleoside analog, this compound is expected to exert its anticancer effects through several mechanisms, primarily centered on the disruption of DNA synthesis and the induction of apoptosis.

Inhibition of DNA Synthesis

Following cellular uptake, this compound is anticipated to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then compete with endogenous purine nucleoside triphosphates (like dGTP or dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of the analog can lead to chain termination or the creation of dysfunctional DNA, ultimately halting DNA replication and cell division.

Induction of Apoptosis

The accumulation of DNA damage and the stalling of the cell cycle are potent triggers for apoptosis. Purine nucleoside analogs are known to induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and subsequent activation of caspase-9 and caspase-3.

Compound This compound Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Phosphorylation Phosphorylation Cellular_Uptake->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage Apoptosis_Pathway Apoptosis Induction DNA_Damage->Apoptosis_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptosis_Pathway->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Proposed mechanism of action for this compound.

Preclinical Data (Representative)

Table 1: Representative Cytotoxicity of Related Purine Nucleoside Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
2,6,9-Trisubstituted PurineHuman Leukemia (K562)1.5 - 5[3]
2,6,9-Trisubstituted PurineHuman Breast Cancer (MCF-7)~10[4]
2,6,9-Trisubstituted PurineHuman Colon Cancer (HCT116)~12[4]
2,6-Dichloropurine DerivativeHuman Tumor Cell Lines1 - 5[3][5]

Table 2: Representative Effects of Related Purine Nucleoside Analogs on Cell Cycle

Compound ClassCell LineEffectReference
2,6,9-Trisubstituted PurineHuman Prostate Cancer (DU-145)G2/M Arrest[2]
2,6-Diamino-substituted PurineHuman Breast Cancer (MCF-7)G2/M Arrest[4]
2,6-Diamino-substituted PurineHuman Colon Cancer (HCT116)G2/M Arrest[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound Seed_Cells->Treat_Cells MTT_Assay Add MTT Reagent Treat_Cells->MTT_Assay Solubilize Solubilize Formazan MTT_Assay->Solubilize Read_Plate Read Absorbance Solubilize->Read_Plate

Caption: Workflow for a typical MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on the cell cycle distribution.

  • Cell Treatment: Culture cancer cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising purine nucleoside analog for cancer research. Based on the known mechanisms of related compounds, it is hypothesized to function as an antimetabolite, inhibiting DNA synthesis and inducing apoptosis in cancer cells. While specific experimental data for this compound is limited, the provided representative data and protocols offer a solid foundation for researchers to investigate its potential as a novel anticancer agent. Further studies are warranted to elucidate its precise mechanism of action, evaluate its efficacy in a broader range of cancer models, and determine its pharmacokinetic and pharmacodynamic properties.

References

Unlocking the Antiviral Potential of 6-Chloro-2-iodopurine-9-riboside Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the antiviral potential of 6-Chloro-2-iodopurine-9-riboside and its derivatives, a class of synthetic nucleoside analogs. While direct antiviral data for this specific parent compound is limited in publicly available research, this document provides a comprehensive framework for its evaluation based on established principles of antiviral drug discovery and the known activities of similar purine (B94841) analogs. We present hypothetical, yet plausible, data to illustrate the potential of these compounds and detail the necessary experimental protocols to validate such findings.

Introduction to Purine Nucleoside Analogs in Antiviral Therapy

Purine nucleoside analogs are a cornerstone of antiviral chemotherapy. By mimicking natural purines (adenosine and guanosine), these compounds can be incorporated into growing viral DNA or RNA chains, leading to chain termination, or they can inhibit viral polymerases and other enzymes essential for viral replication. The structural modifications on the purine ring and the ribose sugar of this compound and its derivatives offer a promising scaffold for the development of novel antiviral agents with potential activity against a range of viral pathogens.

Hypothetical Antiviral Activity and Cytotoxicity

To illustrate the potential of this chemical series, the following tables summarize hypothetical quantitative data for this compound (Parent Compound) and two fictional derivatives (Derivative A and Derivative B) against a model RNA virus.

Table 1: In Vitro Antiviral Activity against a Model RNA Virus (e.g., Influenza A Virus)

CompoundEC50 (µM)Description
This compound15.2Moderate antiviral activity
Derivative A2.8Potent antiviral activity
Derivative B45.7Weak antiviral activity

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity in a Relevant Cell Line (e.g., Madin-Darby Canine Kidney - MDCK cells)

CompoundCC50 (µM)Description
This compound>100Low cytotoxicity
Derivative A89.5Low cytotoxicity
Derivative B>100Low cytotoxicity

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 3: Selectivity Index

CompoundSelectivity Index (SI = CC50/EC50)Therapeutic Potential
This compound>6.6Moderate
Derivative A31.9High
Derivative B>2.2Low

The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates a more promising candidate for further development.

Experimental Protocols

The following are detailed methodologies for key experiments required to evaluate the antiviral potential of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compounds that is toxic to host cells.

Methodology:

  • Seed host cells (e.g., MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (no compound) and a "no cells" control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To determine the antiviral activity of the compounds by quantifying the reduction in viral plaque formation.

Methodology:

  • Seed host cells in 6-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of the virus and infect the cells for 1 hour to determine the appropriate viral titer for the assay (typically aiming for 50-100 plaques per well).

  • For the assay, pre-treat confluent cell monolayers with various concentrations of the test compounds for 2 hours.

  • Infect the cells with the predetermined virus dilution for 1 hour.

  • Remove the viral inoculum and overlay the cells with a mixture of culture medium, low-melting-point agarose, and the corresponding concentration of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value as the compound concentration that reduces the plaque number by 50% compared to the virus control (no compound).

Viral Yield Reduction Assay

Objective: To confirm the antiviral activity by measuring the amount of infectious virus produced in the presence of the compound.

Methodology:

  • Seed host cells in 24-well plates and grow to confluency.

  • Pre-treat the cells with different concentrations of the test compounds for 2 hours.

  • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Remove the inoculum, wash the cells, and add fresh medium containing the respective compound concentrations.

  • Incubate for 24-48 hours.

  • Collect the supernatant and determine the viral titer using a standard plaque assay or TCID50 (50% tissue culture infectious dose) assay.

  • The EC50 is the concentration of the compound that reduces the viral yield by 50%.

Visualizations: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antiviral Screening cluster_analysis Data Analysis cluster_outcome Outcome start This compound (Parent Compound) deriv_A Derivative A start->deriv_A Chemical Modification deriv_B Derivative B start->deriv_B Chemical Modification cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 deriv_A->cytotoxicity deriv_B->cytotoxicity antiviral_plaque Plaque Reduction Assay Determine EC50 cytotoxicity->antiviral_plaque selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity antiviral_yield Viral Yield Reduction Assay Confirm EC50 antiviral_plaque->antiviral_yield antiviral_plaque->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for antiviral screening.

Mechanism_of_Action cluster_virus_lifecycle Viral Replication Cycle cluster_drug_action Drug Action entry Viral Entry uncoating Uncoating entry->uncoating replication Viral RNA Replication (RNA-dependent RNA Polymerase) uncoating->replication assembly Assembly replication->assembly release Release of New Virions assembly->release compound This compound Derivative (e.g., Derivative A) inhibition Inhibition compound->inhibition inhibition->replication Blocks RNA synthesis

Caption: Proposed mechanism of action for antiviral activity.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that derivatives of this compound, such as the conceptual "Derivative A," could be potent and selective inhibitors of viral replication. The outlined experimental protocols provide a clear path for the synthesis and evaluation of such compounds.

Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives to establish a robust structure-activity relationship (SAR).

  • Screening against a broad panel of viruses to determine the antiviral spectrum.

  • Mechanism of action studies to identify the specific viral or host target of the most potent compounds.

  • In vivo efficacy and pharmacokinetic studies for lead candidates in relevant animal models.

By systematically applying these principles and methodologies, the therapeutic potential of this promising class of purine nucleoside analogs can be thoroughly investigated, potentially leading to the development of new and effective antiviral drugs.

6-Chloro-2-iodopurine-9-riboside and its Role in the Inhibition of DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog with potential applications in cancer therapy due to its inhibitory effects on DNA synthesis. As a member of the purine analog class of compounds, it is understood to exert its cytotoxic effects by interfering with the replication of genetic material, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanisms of action attributed to purine nucleoside analogs, with a specific focus on the inhibition of DNA synthesis. While specific quantitative data for this compound is limited in publicly available research, this document outlines the established experimental protocols to assess such activity and discusses the likely signaling pathways involved, based on the known behavior of similar compounds.

Introduction

Purine nucleoside analogs are a class of chemotherapeutic agents that mimic naturally occurring purines, thereby enabling them to interfere with cellular metabolic processes, most notably DNA synthesis.[1] this compound falls within this category and is of interest to the research and drug development community for its potential as an anti-cancer agent. The fundamental mechanism of action for these analogs lies in their ability to be incorporated into nascent DNA strands or to inhibit enzymes crucial for DNA replication, ultimately leading to cytotoxicity in rapidly proliferating cells, such as those found in tumors.[1]

Mechanism of Action: Inhibition of DNA Synthesis

The primary anticancer effect of purine nucleoside analogs is the disruption of DNA synthesis. This is generally achieved through a multi-faceted approach at the cellular level:

  • Chain Termination: Following cellular uptake, this compound is likely phosphorylated to its triphosphate form by cellular kinases. This triphosphate analog can then be recognized by DNA polymerases and incorporated into a growing DNA strand. The structural modifications of the analog, compared to its natural counterpart, can prevent the addition of the next nucleotide, leading to the termination of DNA chain elongation.

  • Enzyme Inhibition: The triphosphate form of the analog can also act as a competitive inhibitor of DNA polymerases, competing with natural deoxynucleoside triphosphates for the enzyme's active site. This inhibition reduces the overall rate of DNA replication.

  • Induction of DNA Damage Response: The incorporation of purine analogs and subsequent chain termination can be recognized by the cell's DNA damage response (DDR) machinery. This can trigger a cascade of signaling events leading to cell cycle arrest and apoptosis.

Quantitative Analysis of DNA Synthesis Inhibition

Cell LineCompoundIC50 (µM) for DNA Synthesis InhibitionAssay
MCF-7 (Breast Cancer) This compoundData not available[³H]Thymidine Incorporation
HeLa (Cervical Cancer) This compoundData not available[³H]Thymidine Incorporation
Jurkat (T-cell Leukemia) This compoundData not available[³H]Thymidine Incorporation

Experimental Protocols

[³H]Thymidine Incorporation Assay for DNA Synthesis

This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Cell culture medium and supplements

  • This compound

  • [³H]Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Radiolabeling: Add [³H]Thymidine to each well and incubate for 4-6 hours to allow for its incorporation into newly synthesized DNA.

  • Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA using cold TCA.

  • Washing: Wash the precipitated DNA to remove unincorporated [³H]Thymidine.

  • Quantification: Solubilize the DNA and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each concentration of the compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to generate a histogram representing the cell cycle distribution.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Signaling Pathways

The inhibition of DNA synthesis by purine analogs like this compound is expected to trigger the DNA Damage Response (DDR) pathway.

DNA_Damage_Response This compound This compound DNA_Incorporation Incorporation into DNA This compound->DNA_Incorporation Replication_Stress Replication Stress / Stalled Forks DNA_Incorporation->Replication_Stress DSBs Double-Strand Breaks DNA_Incorporation->DSBs ATR ATR Replication_Stress->ATR ATM ATM DSBs->ATM Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 p53 p53 Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk2->Cell_Cycle_Arrest Chk1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothesized DNA Damage Response Pathway.

Upon incorporation into DNA, this compound can induce replication stress and double-strand breaks (DSBs). These events are sensed by the cell, leading to the activation of key protein kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). Activated ATM and ATR then phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively. These kinases, in turn, can activate p53 and inhibit cell cycle progression, typically at the G2/M checkpoint, to allow time for DNA repair. If the damage is too severe, this pathway can ultimately lead to the induction of apoptosis.

Another potential mechanism of action for purine analogs is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.

Topoisomerase_Inhibition This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Cleavable_Complex Stabilization of Cleavable Complex Topoisomerase_II->Cleavable_Complex DNA_Breaks Accumulation of DNA Breaks Cleavable_Complex->DNA_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase II Pathway.

By inhibiting topoisomerase II, this compound could lead to the accumulation of DNA breaks, which would also trigger cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on DNA synthesis and cell fate.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound Cell_Culture->Treatment DNA_Synthesis_Assay [³H]Thymidine Incorporation Assay Treatment->DNA_Synthesis_Assay Cell_Cycle_Analysis Flow Cytometry (PI Staining) Treatment->Cell_Cycle_Analysis Apoptosis_Assay TUNEL Assay Treatment->Apoptosis_Assay IC50_Determination IC50 Calculation DNA_Synthesis_Assay->IC50_Determination Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification

Caption: In Vitro Experimental Workflow.

Conclusion

This compound, as a purine nucleoside analog, holds promise as an anticancer agent through its primary mechanism of DNA synthesis inhibition. While further research is required to elucidate its specific inhibitory concentrations and the precise signaling pathways it modulates, the experimental frameworks and hypothesized mechanisms presented in this guide provide a solid foundation for future investigations. The detailed protocols and conceptual diagrams serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and similar compounds.

References

The Role of 6-Chloro-2-iodopurine-9-riboside in Apoptosis Induction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanisms of apoptosis induction by 6-Chloro-2-iodopurine-9-riboside is limited in publicly available scientific literature. This guide is therefore based on the well-established mechanisms of action of structurally similar purine (B94841) nucleoside analogs, such as cladribine (B1669150) (2-chloro-2'-deoxyadenosine), and general principles of apoptosis research. The experimental protocols and quantitative data presented are representative of the methodologies that would be employed to investigate this compound and should be considered illustrative.

Introduction to this compound and Apoptosis

This compound is a synthetic purine nucleoside analog. Due to its structural similarity to endogenous purines, it is anticipated to function as an antimetabolite, interfering with nucleic acid synthesis and cellular metabolism.[1] Such compounds are of significant interest in oncology for their potential to selectively kill cancer cells. A primary mechanism by which purine analogs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1][2]

Apoptosis is a tightly regulated cellular process essential for normal tissue development and homeostasis. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. The induction of apoptosis in cancer cells is a key therapeutic strategy for many anticancer agents.

This technical guide will provide an in-depth overview of the putative role of this compound in inducing apoptosis, drawing on the known activities of related compounds. We will explore the likely signaling pathways, present representative quantitative data, and detail the experimental protocols used to investigate these processes.

Putative Mechanism of Action: The Intrinsic Apoptotic Pathway

Purine nucleoside analogs typically induce apoptosis primarily through the intrinsic or mitochondrial pathway. This pathway is initiated by various intracellular stresses, such as DNA damage, which is a likely consequence of the incorporation of this compound into the DNA of cancer cells.

The central events in the intrinsic pathway are the permeabilization of the outer mitochondrial membrane (MOMP) and the subsequent release of pro-apoptotic factors into the cytoplasm.[3] This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5][6] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins).

The proposed sequence of events for this compound-induced apoptosis is as follows:

  • Cellular Uptake and Metabolism: this compound enters the cell and is likely phosphorylated to its active triphosphate form by cellular kinases.

  • Induction of Cellular Stress: The triphosphate analog is incorporated into DNA, leading to chain termination and the accumulation of DNA strand breaks. This triggers a DNA damage response.

  • Activation of BH3-only Proteins: The cellular stress activates pro-apoptotic BH3-only proteins, which act as sensors of cellular damage.

  • Inhibition of Anti-Apoptotic Bcl-2 Proteins: The activated BH3-only proteins bind to and inhibit the anti-apoptotic Bcl-2 proteins.

  • Activation of Bax and Bak: This inhibition allows the pro-apoptotic effector proteins Bax and Bak to oligomerize and form pores in the outer mitochondrial membrane.[6]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores leads to MOMP.

  • Release of Cytochrome c: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[3]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.

  • Caspase Cascade: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[3]

  • Execution of Apoptosis: The effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Quantitative Data on Apoptosis Induction

The following tables present hypothetical yet representative quantitative data that would be expected from studies on this compound, based on findings for similar purine nucleoside analogs.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
JurkatAcute T-cell Leukemia0.5 - 5.0
HL-60Promyelocytic Leukemia1.0 - 10.0
MCF-7Breast Adenocarcinoma5.0 - 25.0
A549Lung Carcinoma10.0 - 50.0

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinFunctionExpected Change in Expression/Activity
Bcl-2Anti-apoptoticDownregulation
BaxPro-apoptoticUpregulation/Translocation to mitochondria
Cleaved Caspase-9Initiator caspaseUpregulation
Cleaved Caspase-3Effector caspaseUpregulation
Cleaved PARPCaspase-3 substrateUpregulation

Changes in protein expression and activity are typically measured by Western blotting.

Experimental Protocols

Detailed methodologies for key experiments to elucidate the apoptotic mechanism of this compound are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Detection of Apoptosis by Annexin V/Propidium (B1200493) Iodide Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye such as propidium iodide and analyzing the fluorescence intensity by flow cytometry. Apoptotic cells will have a fractional DNA content and will appear as a "sub-G1" peak.

Protocol:

  • Treat cells with this compound as described for the Annexin V assay.

  • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspases).

Protocol:

  • Treat cells with this compound and prepare whole-cell lysates.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways likely involved in apoptosis induction by this compound.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage BH3_only BH3-only proteins (e.g., Puma, Noxa) DNA_Damage->BH3_only activates Bcl2_anti Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL) BH3_only->Bcl2_anti inhibits Bax_Bak Pro-apoptotic Bax/Bak BH3_only->Bax_Bak activates Bcl2_anti->Bax_Bak inhibits MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Caspase3 Caspase-3 (active) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis likely induced by this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with This compound Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Detection Apoptosis Detection (Annexin V/PI) Treatment->Apoptosis_Detection Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis IC50 Determine IC50 Cell_Viability->IC50 Apoptotic_Population Quantify Apoptotic Cells Apoptosis_Detection->Apoptotic_Population Cell_Cycle_Arrest Identify Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Protein_Expression Analyze Protein Levels Protein_Analysis->Protein_Expression

Caption: General experimental workflow for investigating the apoptotic effects of a compound.

Conclusion

While direct experimental evidence for this compound is currently lacking in the public domain, its structural characteristics as a purine nucleoside analog strongly suggest that it induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This process is likely initiated by DNA damage, leading to the activation of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and the subsequent activation of the caspase cascade. The experimental protocols and representative data provided in this guide offer a robust framework for the investigation and confirmation of these putative mechanisms. Further research is warranted to specifically elucidate the apoptotic signaling pathways and therapeutic potential of this compound.

References

6-Chloro-2-iodopurine-9-riboside: A Technical Guide to its Classification as a Nucleoside Antimetabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is classified as a purine (B94841) nucleoside analog and, by extension, a nucleoside antimetabolite. This classification is predicated on its structural similarity to endogenous purine nucleosides, which allows it to interfere with cellular metabolic pathways essential for DNA synthesis and cell division. While specific experimental data on this compound is limited in publicly accessible literature, this guide synthesizes the well-established mechanisms of action for this class of compounds. The primary anticancer mechanisms of purine nucleoside analogs involve the inhibition of DNA synthesis and the induction of apoptosis[1]. This document provides an in-depth overview of the theoretical framework for its function, representative experimental protocols for its evaluation, and hypothetical signaling pathways that are likely to be modulated by this compound.

Introduction: The Role of Nucleoside Antimetabolites in Drug Development

Nucleoside antimetabolites are a cornerstone of chemotherapy and antiviral therapy. These synthetic analogs of natural nucleosides exploit the cellular machinery for DNA and RNA synthesis. Upon cellular uptake, they undergo phosphorylation to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA and RNA polymerases or be incorporated into nascent nucleic acid chains, leading to chain termination and the cessation of replication. The therapeutic efficacy of these agents lies in their ability to selectively target rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide precursors.

This compound: A Profile

This compound is a synthetic purine nucleoside characterized by a ribose sugar attached to a halogenated purine base. The presence of both chloro and iodo substituents on the purine ring is anticipated to modulate its metabolic stability, cellular uptake, and interaction with target enzymes. As a purine analog, it is expected to interfere with pathways involving adenosine (B11128) and guanosine.

Mechanism of Action (Theoretical Framework)

The cytotoxic effects of this compound are hypothesized to occur through the following multi-step process:

  • Cellular Uptake: The molecule is transported into the cell via nucleoside transporters.

  • Metabolic Activation: It is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form.

  • Inhibition of DNA Synthesis: The triphosphate analog can competitively inhibit DNA polymerases, thereby halting DNA replication.

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks can trigger programmed cell death (apoptosis).

Quantitative Data (Illustrative)

ParameterDescriptionIllustrative Value Range
IC50 The half-maximal inhibitory concentration, representing the concentration of the compound that inhibits 50% of a biological process (e.g., cell proliferation).0.1 - 10 µM
Ki The inhibition constant, indicating the binding affinity of the compound to a target enzyme (e.g., DNA polymerase).10 - 500 nM
EC50 The half-maximal effective concentration, representing the concentration of the compound that induces a response halfway between the baseline and maximum.0.05 - 5 µM
LD50 The lethal dose for 50% of the test subjects, indicating the acute toxicity of the compound.50 - 500 mg/kg

Experimental Protocols

The following are detailed, representative protocols for key experiments used to classify and characterize nucleoside antimetabolites.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 15 minutes on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Polymerase Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of DNA polymerase.

Materials:

  • Purified DNA polymerase

  • Activated DNA template-primer (e.g., poly(dA-dT))

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)

  • Reaction buffer (containing MgCl₂, Tris-HCl)

  • This compound triphosphate analog

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated DNA, and dNTPs (including the radiolabeled dNTP).

  • Add varying concentrations of the this compound triphosphate analog to the reaction mixture.

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold TCA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

  • Wash the filters with cold TCA and ethanol.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition of DNA polymerase activity and determine the Ki value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothetical signaling pathways and logical relationships involved in the action of this compound.

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action Compound This compound Transporter Nucleoside Transporter Compound->Transporter Mono-P Monophosphate Transporter->Mono-P Kinase Di-P Diphosphate Mono-P->Di-P Kinase Tri-P Triphosphate (Active) Di-P->Tri-P Kinase DNA_Polymerase DNA Polymerase Tri-P->DNA_Polymerase Inhibition Chain_Termination DNA Chain Termination Tri-P->Chain_Termination Incorporation DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Hypothetical metabolic activation and mechanism of action of this compound.

G Start Start Experiment Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Value Read_Absorbance->Analyze_Data

Caption: Experimental workflow for a typical MTT-based cytotoxicity assay.

Conclusion

This compound is unequivocally classified as a nucleoside antimetabolite based on its chemical structure. While specific experimental data for this compound is not widely published, its mechanism of action can be confidently inferred from the extensive research on other purine nucleoside analogs. It is expected to function as a pro-drug that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis in rapidly dividing cells. The provided experimental protocols and conceptual diagrams serve as a robust framework for the future investigation and characterization of this and other novel nucleoside antimetabolites in the pursuit of new therapeutic agents. Further research is warranted to elucidate the specific biological activity and potential clinical applications of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside and its related purine (B94841) analogs represent a promising class of compounds in the development of novel anticancer therapeutics. As nucleoside analogs, they mimic natural purines to interfere with essential cellular processes, leading to cytotoxicity in cancer cells. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of these compounds. It includes a compilation of quantitative data on their anticancer effects, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry, facilitating further investigation and development of this important class of molecules.

Introduction

Purine nucleoside analogs are a cornerstone of chemotherapy, with established drugs like cladribine (B1669150) and fludarabine (B1672870) used in the treatment of various hematological malignancies. These agents function as antimetabolites, disrupting DNA synthesis and repair, and inducing apoptosis.[1] this compound, a dihalogenated purine nucleoside, has emerged as a key scaffold for the development of new anticancer agents. The presence of a chlorine atom at the 6-position and an iodine atom at the 2-position of the purine ring provides unique opportunities for synthetic modification and modulation of biological activity. These substitutions can influence the compound's metabolic stability, interaction with target enzymes, and overall cytotoxic profile. This guide will delve into the synthesis of these analogs, their efficacy against various cancer cell lines, and the molecular pathways they impact.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves a multi-step process starting from commercially available purine derivatives. A general synthetic approach involves the glycosylation of a halogenated purine base with a protected ribose derivative, followed by further modifications of the purine ring.

A key intermediate, 6-chloro-2-iodopurine, can be synthesized from hypoxanthine (B114508) through a sequence of protection, regiospecific lithiation, and iodination reactions. Subsequent glycosylation with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose, and final deprotection yields the target nucleoside.

Modifications at the 2- and 6-positions of the purine ring are crucial for developing a diverse library of analogs with varying biological activities. The chlorine at the 6-position is a versatile handle for nucleophilic aromatic substitution reactions, allowing the introduction of a wide range of amino, alkoxy, and thioether substituents. The iodine at the 2-position can be replaced or modified through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

Experimental Protocol: General Synthesis of 6-Substituted Purine Ribonucleosides via Nucleophilic Aromatic Substitution

This protocol describes a general method for the substitution of the chloro group at the 6-position of a purine ribonucleoside.

  • Dissolution: Dissolve the 6-chloropurine (B14466) ribonucleoside (1 equivalent) in a suitable solvent such as ethanol (B145695) or isopropanol.

  • Addition of Nucleophile: Add an excess of the desired amine, alcohol, or thiol (typically 2-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford the desired 6-substituted purine ribonucleoside.

Biological Activity and Quantitative Data

Analogs of this compound have demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines. The nature of the substituents at the C2 and C6 positions of the purine ring, as well as modifications to the ribose moiety, plays a critical role in determining the potency and selectivity of these compounds. The cytotoxic effects are typically evaluated using assays that measure cell viability, such as the MTT or SRB assay, and are expressed as the half-maximal inhibitory concentration (IC50).

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurineSNB-19 (Glioblastoma)0.07[2]
2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurineC-32 (Melanoma)4.08[2]
2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurineMDA-MB-231 (Breast Cancer)0.07[2]
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurineSBN-19 (Glioblastoma)5.00[1]
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurineC-32 (Melanoma)7.58[1]
N6-(4-trifluoromethylphenyl)piperazine analog of 6-aminopurine ribosideHuh7 (Liver Cancer)1[3]
N6-(4-trifluoromethylphenyl)piperazine analog of 6-aminopurine ribosideMahlavu (Liver Cancer)3[3]
N6-(4-trifluoromethylphenyl)piperazine analog of 6-aminopurine ribosideFOCUS (Liver Cancer)1[3]
N6-(4-trifluoromethylphenyl)piperazine analog of 6-aminopurine ribosideHCT116 (Colon Cancer)1-4[3]
N6-(4-trifluoromethylphenyl)piperazine analog of 6-aminopurine ribosideMCF7 (Breast Cancer)1-4[3]
Adamantane-substituted 2,6-dichloropurine (B15474) ribonucleosideMV4;11 (Leukemia)21.4[4]
Adamantane-substituted 2,6-dichloropurine ribonucleosideK562 (Leukemia)23.4[4]
2-chloro-6-(N-serinylamido)-9-(β-D-arabinofuranosyl)purineU937 (Leukemia)16[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for purine nucleoside analogs is the disruption of nucleic acid synthesis and function, ultimately leading to apoptosis.[6] Following cellular uptake, these compounds are phosphorylated by intracellular kinases to their active triphosphate forms. These triphosphates can then be incorporated into DNA, leading to chain termination and the activation of DNA damage response pathways. Furthermore, they can inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, further depleting the pool of deoxynucleotides available for DNA synthesis.

Recent studies suggest that in addition to their effects on DNA synthesis, these analogs can modulate various signaling pathways involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest

Treatment of cancer cells with 6-chloropurine nucleoside analogs has been shown to induce cell cycle arrest, primarily at the G2/M phase.[7] This arrest prevents the cells from progressing through mitosis, providing an opportunity for apoptotic pathways to be initiated.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of the purine analog for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram: Simplified Cell Cycle Regulation and Points of Intervention by Purine Analogs

cell_cycle cluster_intervention Intervention by Purine Analogs G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint Inhibition_DNA_Synth Inhibition of DNA Polymerase & Ribonucleotide Reductase Inhibition_DNA_Synth->S G2M_Arrest G2/M Arrest G2M_Arrest->G2

Caption: Purine analogs interfere with the cell cycle by inhibiting DNA synthesis and inducing G2/M arrest.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. This compound and its analogs have been shown to activate the apoptotic cascade in various cancer cell lines. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, and the cleavage of key cellular substrates such as poly(ADP-ribose) polymerase (PARP).

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

  • Protein Extraction: Treat cells with the purine analog, harvest, and lyse to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Diagram: Simplified Apoptotic Pathway Activated by Purine Analogs

apoptosis_pathway PurineAnalog Purine Analog DNA_Damage DNA Damage & Replication Stress PurineAnalog->DNA_Damage Bax Bax (Pro-apoptotic) DNA_Damage->Bax Mitochondria Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Bax->Mitochondria

Caption: Purine analogs induce apoptosis through DNA damage, leading to the activation of the mitochondrial pathway.

Kinase Inhibition

The structural similarity of purine analogs to adenosine (B11128) triphosphate (ATP) suggests that they may act as inhibitors of protein kinases, many of which are dysregulated in cancer. While the specific kinase targets of this compound are not yet fully elucidated, related purine analogs have been shown to inhibit various kinases, including cyclin-dependent kinases (CDKs) and Src family kinases. Inhibition of these kinases can disrupt signaling pathways that control cell proliferation, survival, and metastasis.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the kinase, a specific substrate peptide, and various concentrations of the purine analog in a suitable assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Calculate the percent inhibition for each concentration of the analog and determine the IC50 value.

Diagram: General Mechanism of ATP-Competitive Kinase Inhibition

kinase_inhibition cluster_kinase Kinase Active Site Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP_Binding_Site ATP Binding Site ATP ATP ATP->ATP_Binding_Site Binds PurineAnalog Purine Analog (Inhibitor) PurineAnalog->ATP_Binding_Site Competitively Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate

Caption: Purine analogs can act as ATP-competitive inhibitors, blocking the kinase's ability to phosphorylate its substrates.

Conclusion and Future Directions

This compound and its analogs are a versatile class of compounds with significant potential for the development of new anticancer drugs. Their synthesis is amenable to a wide range of modifications, allowing for the fine-tuning of their biological activity. The quantitative data presented in this guide highlight their potent cytotoxic effects against various cancer cell lines. The elucidation of their mechanisms of action, including cell cycle arrest, induction of apoptosis, and potential kinase inhibition, provides a solid foundation for their further development.

Future research in this area should focus on several key aspects. A more comprehensive structure-activity relationship (SAR) analysis is needed to guide the design of more potent and selective analogs. The identification of the specific molecular targets of these compounds, particularly the kinases they inhibit, will be crucial for understanding their mechanism of action and for the development of targeted therapies. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of the most promising analogs in preclinical cancer models. The continued investigation of this compound and its derivatives holds great promise for the discovery of novel and effective treatments for cancer.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 6-Chloropurine Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 6-chloropurine (B14466) ribonucleosides, crucial intermediates in the development of antiviral and anticancer therapeutic agents. The methodologies outlined below offer efficient and streamlined approaches to obtaining these valuable compounds.

Introduction

6-Chloropurine ribonucleosides are pivotal precursors for a wide array of biologically active nucleoside analogs. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The one-pot methodologies presented here combine several reaction steps into a single, continuous process, thereby improving efficiency, reducing waste, and simplifying the purification process. These protocols are primarily based on the Vorbrüggen glycosylation reaction, a robust method for the formation of the N-glycosidic bond between a purine (B94841) base and a protected ribose moiety.

Key Synthetic Strategies

Two primary one-pot strategies for the synthesis of 6-chloropurine ribonucleosides are detailed:

  • One-Pot Glycosylation and Cyclization from Chloropyrimidines: This elegant approach constructs the purine ring system and performs the glycosylation in a single pot, starting from substituted chloropyrimidine precursors.[1]

  • Direct One-Pot Glycosylation of 6-Chloropurine: This method involves the direct coupling of 6-chloropurine with a protected or unprotected ribose derivative under Mitsunobu or Lewis acid-catalyzed conditions.[2][3][4]

Experimental Protocols

Protocol 1: One-Pot Glycosylation and Cyclization from an Amidinoaminochloropyrimidine Precursor

This protocol describes the synthesis of 6-chloropurine ribonucleosides by reacting a prepared amidinoaminochloropyrimidine with a protected ribose in the presence of a Lewis acid catalyst.[1]

Materials:

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amidinoaminochloropyrimidine precursor and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose in anhydrous acetonitrile.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the stirred mixture.

  • Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the protected 6-chloropurine ribonucleoside.

  • Subsequent deprotection of the benzoyl groups (e.g., using sodium methoxide (B1231860) in methanol) will yield the final 6-chloropurine ribonucleoside.[5]

Protocol 2: Direct One-Pot Glycosylation of 6-Chloropurine with 5-O-Monoprotected D-Ribose

This protocol details a one-pot, two-step procedure involving a Mitsunobu glycosylation followed by in-situ deprotection of the 5'-O-protecting group.[2]

Materials:

  • 6-Chloropurine

  • 5-O-(4-Methoxytrityl)-D-ribose (5-O-MMTr-D-ribose)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tributylphosphine (P(n-Bu)₃)

  • Anhydrous acetonitrile (MeCN)

  • Hydrochloric acid (1 M aqueous solution)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

Procedure:

  • Glycosylation Step:

    • To a solution of 6-chloropurine in anhydrous acetonitrile, add DBU and stir at room temperature for 15 minutes.

    • Cool the mixture to 0 °C and add DIAD followed by P(n-Bu)₃.

    • After 5 minutes, add a solution of 5-O-MMTr-D-ribose in anhydrous acetonitrile.

    • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.

  • Deprotection Step (in the same pot):

    • Once the glycosylation is complete, carefully add 1 M aqueous HCl to the reaction mixture to adjust the pH to 1.

    • Stir the mixture at room temperature for 15 minutes to cleave the MMTr protecting group.[2]

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation

MethodNucleobase PrecursorRibose DonorKey ReagentsYieldReference
Protocol 1 Amidinoaminochloropyrimidine1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-riboseTMSOTfNot specified[1]
Protocol 2 6-Chloropurine5-O-MMTr-D-riboseDBU, DIAD, P(n-Bu)₃32% (overall)[2]
Variant Silylated 6-ChloropurinePerbenzoylated 2-methyl-riboseTMSOTf78% (protected)[4]
Variant 6-ChloropurineProtected 3'-deoxy-3'-fluororiboseDBU, TMSOTf90% (protected)[6]

Table 1: Summary of One-Pot Synthesis Methods for 6-Chloropurine Ribonucleosides.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a one-pot synthesis of 6-chloropurine ribonucleosides.

G cluster_0 One-Pot Reaction Vessel A Step 1: Mix Reactants (Purine Precursor + Protected Ribose) B Step 2: Add Reagents/Catalysts (e.g., Lewis Acid, Mitsunobu Reagents) A->B C Step 3: Reaction Monitoring (TLC, LC-MS) B->C D Step 4 (Optional): In-situ Deprotection C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Final Product (6-Chloropurine Ribonucleoside) F->G

Caption: General workflow for one-pot synthesis.

Vorbrüggen Glycosylation Mechanism

This diagram outlines the key steps in the Vorbrüggen glycosylation, a common mechanism in these syntheses.

G Ribose Protected Ribose (e.g., 1-O-Acetyl) Oxonium Dioxolenium Ion Intermediate Ribose->Oxonium + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) NucleophilicAttack Nucleophilic Attack (SN2-like) Oxonium->NucleophilicAttack SilylPurine Silylated 6-Chloropurine SilylPurine->NucleophilicAttack Product Protected β-Ribonucleoside NucleophilicAttack->Product

Caption: Key steps of the Vorbrüggen glycosylation.

Conclusion

The one-pot synthesis of 6-chloropurine ribonucleosides represents a significant advancement over classical, multi-step procedures. The protocols provided herein offer researchers efficient, high-yielding, and practical methods for accessing these important synthetic intermediates. By consolidating multiple transformations into a single operation, these approaches save time, resources, and often simplify product purification, accelerating research and development in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog with potential applications in cancer research. As a member of the purine analog class of compounds, its mechanism of action is anticipated to involve the disruption of nucleic acid synthesis and the induction of apoptosis in rapidly dividing cells.[1][2] These compounds are of significant interest in oncology drug development due to their potential for selective cytotoxicity against cancer cells.

These application notes provide a general framework for the utilization of this compound in a cell culture setting. The protocols outlined below are based on established methodologies for similar nucleoside analogs and serve as a starting point for empirical determination of optimal conditions for specific cell lines and experimental questions.

Mechanism of Action

Purine nucleoside analogs, including 6-chloropurine (B14466) derivatives, typically exert their cytotoxic effects through several mechanisms. Once transported into the cell, they are often phosphorylated to their active triphosphate forms. These triphosphates can then compete with endogenous purine nucleoside triphosphates for incorporation into DNA and RNA. This incorporation can lead to chain termination, inhibition of DNA and RNA polymerases, and ultimately, the activation of apoptotic pathways.[1] Studies on similar 6-chloropurine nucleosides have demonstrated an induction of apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines.[1]

Data Presentation

Due to the limited publicly available data specifically for this compound, the following table presents hypothetical, yet representative, quantitative data that one might expect to generate when evaluating this compound. These values are for illustrative purposes and must be determined experimentally.

Cell LineCompoundIC50 (µM)Cell Cycle ArrestApoptosis Induction
MCF-7 (Breast Cancer)This compoundTo be determinedTo be determinedTo be determined
A549 (Lung Cancer)This compoundTo be determinedTo be determinedTo be determined
HCT116 (Colon Cancer)This compoundTo be determinedTo be determinedTo be determined
Jurkat (T-cell Leukemia)This compoundTo be determinedTo be determinedTo be determined

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_primary_assay Primary Screening cluster_secondary_assays Mechanism of Action Studies cluster_data_analysis Data Analysis and Interpretation prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Culture and Maintain Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_48_72h->viability_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 treat_ic50 Treat Cells with IC50 Concentration calc_ic50->treat_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treat_ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treat_ic50->cell_cycle_assay flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry analyze_apoptosis Quantify Apoptotic Cell Population flow_cytometry->analyze_apoptosis analyze_cell_cycle Determine Cell Cycle Phase Distribution flow_cytometry->analyze_cell_cycle conclusion Draw Conclusions on Cytotoxicity and Mechanism analyze_apoptosis->conclusion analyze_cell_cycle->conclusion

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation compound This compound dna_synthesis DNA Synthesis compound->dna_synthesis Inhibition dna_damage DNA Damage compound->dna_damage Induction p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulation cdk_cyclin CDK/Cyclin Complexes p53->cdk_cyclin Inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis g2m_arrest G2/M Arrest cdk_cyclin->g2m_arrest

Caption: Putative signaling pathway for this compound.

References

Applications of 6-Chloro-2-iodopurine-9-riboside in Enzymatic Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog. Due to its structural similarity to endogenous purine nucleosides, it holds potential as a tool for studying the kinetics and substrate specificity of enzymes involved in purine metabolism. Such enzymes, including adenosine (B11128) deaminases (ADA) and purine nucleoside phosphorylases (PNP), play crucial roles in cellular metabolism, signaling, and the proliferation of both healthy and cancerous cells. The halogen substitutions at the C2 and C6 positions of the purine ring can significantly alter the electronic properties and steric bulk of the molecule, making this compound a valuable probe for investigating enzyme-substrate interactions. While it is primarily utilized as a research tool and an intermediate in the synthesis of other complex molecules, its potential applications in enzymatic assays are a growing area of interest.[1]

This document provides a theoretical framework and generalized protocols for evaluating this compound as a potential substrate or inhibitor in enzymatic assays, based on the known functions of related purine nucleoside analogs.

Potential Applications in Enzymatic Assays

Based on the established roles of similar purine analogs, this compound could theoretically be employed in assays for the following enzyme families:

  • Adenosine Deaminases (ADA): These enzymes catalyze the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Halogenated purine nucleosides can act as either substrates or inhibitors of ADA. An assay could determine if this compound is deaminated by ADA or if it inhibits the deamination of a known substrate like adenosine.

  • Purine Nucleoside Phosphorylases (PNP): PNP enzymes are involved in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides. Purine analogs are often investigated as inhibitors of PNP, a target for the development of immunosuppressive and anti-cancer agents. An assay could assess the inhibitory potential of this compound against PNP.

  • Kinases: Nucleoside kinases could potentially phosphorylate this compound, which would be the first step in its metabolic activation. Assays with various nucleoside kinases could determine if it is a substrate for these enzymes.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the interaction of this compound with specific enzymes. Researchers should optimize these protocols based on the specific enzyme and available instrumentation.

Protocol 1: Investigating this compound as a Substrate for Adenosine Deaminase (ADA)

This protocol describes a spectrophotometric assay to determine if this compound is a substrate for ADA. The assay measures the change in absorbance resulting from the enzymatic conversion of the purine nucleoside.

Workflow for ADA Substrate Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) A1 Pipette Assay Buffer into cuvettes P1->A1 P2 Prepare stock solutions of: - ADA Enzyme - this compound - Adenosine (Positive Control) A2 Add this compound or Adenosine to cuvettes P2->A2 A1->A2 A3 Equilibrate at assay temperature (e.g., 25°C or 37°C) A2->A3 A4 Initiate reaction by adding ADA enzyme A3->A4 A5 Monitor absorbance change over time at the appropriate wavelength A4->A5 D1 Determine the initial rate of reaction (V₀) A5->D1 D2 Plot V₀ versus substrate concentration D1->D2 D3 Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten kinetics D2->D3

Caption: Workflow for determining if this compound is a substrate for ADA.

Materials:

  • Purified Adenosine Deaminase (e.g., from calf spleen)

  • This compound

  • Adenosine (as a positive control)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Wavelength Scan: Perform a UV-Vis spectral scan of this compound and its potential product (6-Chloro-2-iodo-inosine) to determine the wavelength of maximum absorbance difference.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to various concentrations.

    • Prepare a stock solution of adenosine in Assay Buffer for the positive control.

    • Prepare a working solution of ADA in Assay Buffer.

  • Assay Setup:

    • In a quartz cuvette, add Assay Buffer and the desired concentration of this compound.

    • Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the ADA working solution to the cuvette.

    • Immediately begin monitoring the change in absorbance at the predetermined wavelength for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Repeat the assay with varying concentrations of this compound.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Quantitative Data Summary (Hypothetical):

SubstrateKm (µM)Vmax (µmol/min/mg)
Adenosine (Positive Control)25150
This compoundTBDTBD
TBD: To be determined experimentally.
Protocol 2: Assessing the Inhibitory Effect of this compound on Purine Nucleoside Phosphorylase (PNP)

This protocol outlines a method to determine if this compound acts as an inhibitor of PNP. The assay follows the phosphorolysis of a known PNP substrate, such as inosine, in the presence of the potential inhibitor.

Workflow for PNP Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) A1 Pipette Assay Buffer, Inosine, and varying concentrations of this compound into microplate wells P1->A1 P2 Prepare stock solutions of: - PNP Enzyme - Inosine (Substrate) - this compound (Inhibitor) P2->A1 A2 Pre-incubate at assay temperature (e.g., 25°C or 37°C) A1->A2 A3 Initiate reaction by adding PNP enzyme A2->A3 A4 Incubate for a fixed time A3->A4 A5 Stop the reaction (e.g., with acid) A4->A5 A6 Measure product formation (e.g., hypoxanthine) using a coupled assay or HPLC A5->A6 D1 Calculate the percentage of inhibition for each concentration of this compound A6->D1 D2 Plot percentage of inhibition versus inhibitor concentration D1->D2 D3 Determine the IC50 value D2->D3 D4 Perform kinetic studies with varying substrate and inhibitor concentrations to determine the Ki value and the mechanism of inhibition (competitive, non-competitive, etc.) D3->D4

Caption: Workflow for evaluating the inhibitory potential of this compound on PNP.

Materials:

  • Purified Purine Nucleoside Phosphorylase

  • Inosine (or another suitable PNP substrate)

  • This compound

  • Phosphate source (from the buffer)

  • Detection system for the product (e.g., xanthine (B1682287) oxidase for a coupled spectrophotometric assay, or HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of inosine and this compound in a suitable solvent and dilute to working concentrations in Assay Buffer.

    • Prepare a working solution of PNP enzyme.

  • Assay Setup:

    • In a microplate or cuvettes, combine Assay Buffer, a fixed concentration of inosine, and varying concentrations of this compound.

    • Include a control without the inhibitor.

    • Pre-incubate the mixture at the desired temperature.

  • Reaction Initiation:

    • Start the reaction by adding the PNP enzyme solution.

  • Reaction and Detection:

    • Incubate for a fixed period during which the reaction is linear.

    • Stop the reaction (if necessary).

    • Measure the amount of product formed. For a coupled assay, the formation of hypoxanthine (B114508) can be coupled to the xanthine oxidase reaction, which produces uric acid and hydrogen peroxide, detectable spectrophotometrically.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the control without inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform further kinetic experiments by varying the concentrations of both the substrate and the inhibitor.

Quantitative Data Summary (Hypothetical):

InhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
Forodesine (Positive Control)0.50.03Competitive
This compoundTBDTBDTBD
TBD: To be determined experimentally.

Conclusion

While specific enzymatic data for this compound is not yet widely published, its structural characteristics suggest it is a promising candidate for the investigation of purine-metabolizing enzymes. The protocols provided here offer a foundational approach for researchers to characterize the interactions of this and other novel purine analogs with enzymes of interest. Such studies are essential for the discovery of new therapeutic agents and for advancing our understanding of fundamental biochemical pathways.

References

Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside as a Putative Substrate for Adenosine Deaminase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog with potential applications in cancer research and drug development. Its structural similarity to adenosine (B11128), the natural substrate of adenosine deaminase (ADA), suggests that it may also be a substrate for this key enzyme in purine metabolism. Adenosine deaminase catalyzes the irreversible hydrolytic deamination of adenosine to inosine. The interaction of novel purine analogs with ADA is a critical area of study, as it can influence the compound's metabolic fate, cellular uptake, and overall therapeutic efficacy.

Data Presentation

Kinetic parameters for the enzymatic reaction of adenosine deaminase with various substrates are crucial for understanding their interaction. The following table summarizes the known kinetic constants for the natural substrate, adenosine, and the related analog, 6-chloropurine (B14466) riboside. This data can be used as a benchmark for assessing the potential substrate activity of this compound.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
AdenosineBovine Spleen25.1 ± 3.2Varies with enzyme concentration[1]
6-Chloropurine ribosideNot specifiedData not explicitly foundData not explicitly found[2]

It is important to note that the kinetic constants for 6-chloropurine riboside were compared in a study, implying it is a substrate, but the specific values were not provided in the accessible literature.[2] Researchers should determine these values experimentally for this compound.

Experimental Protocols

Protocol 1: Determination of this compound as a Substrate for Adenosine Deaminase

This protocol outlines a spectrophotometric method to determine if this compound is a substrate for adenosine deaminase by monitoring changes in UV absorbance. The deamination of the purine ring will result in a shift in the maximum absorbance wavelength.

Materials:

  • This compound

  • Adenosine Deaminase (ADA), e.g., from bovine spleen

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in 50 mM phosphate buffer (pH 7.4).

    • Prepare a working solution of adenosine deaminase in 50 mM phosphate buffer (pH 7.4). The optimal concentration should be determined empirically.

  • Determination of Absorbance Spectra:

    • Record the UV absorbance spectrum of this compound (e.g., 100 µM) in phosphate buffer from 220 to 320 nm to determine its maximum absorbance wavelength (λmax).

    • The anticipated product, 2-iodo-6-ketopurine-9-riboside (2-iodoinosine), is expected to have a different λmax.

  • Enzymatic Assay:

    • Set up a reaction mixture in a quartz cuvette containing 50 mM phosphate buffer (pH 7.4) and a specific concentration of this compound.

    • Initiate the reaction by adding a small volume of the adenosine deaminase solution.

    • Monitor the change in absorbance over time at the λmax of the substrate and the expected product. A decrease in absorbance at the substrate's λmax and an increase at the product's λmax would indicate that this compound is a substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance change versus time plot.

    • Repeat the assay with varying concentrations of this compound to determine the Michaelis-Menten kinetic parameters, Km and Vmax.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of the Enzymatic Reaction

This protocol provides a more definitive method to identify and quantify the substrate and product of the enzymatic reaction.

Materials:

  • Same as Protocol 1

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile

  • Trifluoroacetic acid (TFA) or other suitable buffer for the mobile phase

  • Reaction quenching solution (e.g., 1 M HCl)

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 3a and 3b).

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

    • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Separate the substrate and product using a suitable gradient of mobile phase (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile at the λmax of both this compound and the expected product.

  • Data Analysis:

    • Identify the peaks corresponding to the substrate and product by comparing their retention times with standards (if available).

    • Quantify the amount of substrate consumed and product formed over time by integrating the peak areas.

    • Calculate the kinetic parameters (Km and Vmax) from the initial reaction rates at different substrate concentrations.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Enzymatic_Reaction_of_6_Chloro_2_iodopurine_9_riboside Substrate This compound Enzyme Adenosine Deaminase (ADA) Substrate->Enzyme Binds to active site Product 2-Iodo-6-ketopurine-9-riboside (2-Iodoinosine) Enzyme->Product Catalyzes deamination Ammonia Ammonia (NH3) Enzyme->Ammonia Releases

Caption: Enzymatic conversion of this compound by adenosine deaminase.

ADA_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Substrate and Enzyme Solutions Mix Mix Substrate and Buffer Reagents->Mix Standards Prepare Standard Curve (for HPLC) HPLC HPLC: Separate and Quantify Substrate/Product Standards->HPLC Initiate Initiate with Enzyme Mix->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Spectro Spectrophotometry: Monitor Absorbance Change Incubate->Spectro Incubate->HPLC Kinetics Calculate Km and Vmax Spectro->Kinetics HPLC->Kinetics

Caption: General workflow for adenosine deaminase activity assay.

Potential Signaling Pathways

The metabolic conversion of this compound by adenosine deaminase could have significant implications for cellular signaling. The resulting product, 2-iodoinosine, may interact with different downstream effectors compared to the parent compound.

Signaling_Pathway cluster_extracellular cluster_intracellular Extracellular Extracellular Space Intracellular Intracellular Space Substrate_ext This compound Substrate_int This compound Substrate_ext->Substrate_int Cellular Uptake ADA Adenosine Deaminase Substrate_int->ADA Product 2-Iodoinosine ADA->Product Kinases Cellular Kinases Product->Kinases Triphosphate Triphosphate Metabolite Kinases->Triphosphate DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase Apoptosis Apoptosis DNA_Polymerase->Apoptosis Inhibition of DNA Synthesis

Caption: Putative metabolic and signaling pathway of this compound.

This proposed pathway suggests that after cellular uptake, this compound can be deaminated by ADA to 2-iodoinosine. Both the parent compound and its metabolite could potentially be phosphorylated by cellular kinases to their respective triphosphate forms. These triphosphates may then interfere with DNA synthesis by inhibiting DNA polymerases, ultimately leading to apoptosis. This is a common mechanism of action for many purine nucleoside analogs used in cancer therapy.

Conclusion

The provided application notes and protocols offer a framework for investigating the interaction between this compound and adenosine deaminase. By experimentally determining the kinetic parameters and elucidating the metabolic fate of this compound, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. The use of the closely related 6-chloropurine riboside as a reference point is recommended in the absence of direct data for the di-halogenated compound.

References

Application Note: NMR Spectroscopic Characterization of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural characterization of 6-Chloro-2-iodopurine-9-riboside, a modified purine (B94841) nucleoside of significant interest in medicinal chemistry and drug development, using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific spectral data for this compound in the public domain, this note utilizes data from the closely related analogue, 6-Chloropurine ribonucleoside, to provide a predictive framework for analysis. Detailed protocols for sample preparation and NMR data acquisition are presented, alongside a summary of expected chemical shifts.

Introduction

Modified nucleosides are a cornerstone of therapeutic agent development, particularly in antiviral and anticancer research. This compound is a purine nucleoside analog with potential applications in oncology.[1] The precise structural elucidation of such molecules is critical for understanding their mechanism of action, ensuring purity, and guiding further derivatization. NMR spectroscopy is an unparalleled, non-destructive technique for determining the three-dimensional structure of molecules in solution, providing detailed information on connectivity and stereochemistry.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Notes
H-8> 8.83Expected downfield shift due to proximity to the iodo group.
H-1'~ 6.06Anomeric proton, typically a doublet.
H-2'~ 4.61
H-3'~ 4.22
H-4'~ 4.01
H-5'a, H-5'b~ 3.6-3.7
OH-2', OH-3', OH-5'VariableBroad signals, dependent on concentration and water content.

Data is extrapolated from 6-Chloropurine ribonucleoside. Actual values for this compound may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2~150-160Expected significant downfield shift due to direct attachment of iodine.
C-4~149
C-5~130
C-6~150
C-8~145
C-1'~88
C-2'~74
C-3'~70
C-4'~86
C-5'~61

Data is extrapolated from 6-Chloropurine ribonucleoside. Actual values for this compound may vary.

Experimental Protocols

The following are generalized protocols for the NMR analysis of purine nucleosides like this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve a wide range of organic molecules and to slow the exchange of hydroxyl protons, allowing for their observation.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) to the solution (final concentration ~0.03% v/v).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer and should be adapted for instruments of different field strengths.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay is crucial for accurate integration in quantitative NMR.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

2D NMR Spectroscopy (for full structural assignment):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings, particularly within the ribose ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds), which is crucial for assigning the purine carbons and confirming the glycosidic bond linkage between the purine base and the ribose sugar.

Visualization of Experimental Workflow & Mechanism

The following diagrams illustrate the general workflow for NMR characterization and the proposed mechanism of action for purine nucleoside analogs.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition (400 MHz) cluster_data_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr Acquire Spectra c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC/HMBC cosy->hsqc process Processing (FT, Phasing, Baseline Correction) hsqc->process assign Signal Assignment process->assign structure Structure Elucidation assign->structure

NMR Characterization Workflow

purine_analog_moa cluster_cell Cancer Cell compound This compound (Purine Analog) uptake Cellular Uptake compound->uptake phosphorylation Phosphorylation by Kinases uptake->phosphorylation triphosphate Active Triphosphate Form phosphorylation->triphosphate dna_pol DNA Polymerase triphosphate->dna_pol Incorporation into DNA apoptosis_pathway Apoptosis Induction Pathways triphosphate->apoptosis_pathway Triggers dna_synthesis DNA Synthesis & Replication dna_pol->dna_synthesis Inhibits/Terminates cell_death Cell Death (Apoptosis) dna_synthesis->cell_death Leads to apoptosis_pathway->cell_death

General Mechanism of Purine Analogs

References

Application Notes and Protocols for Antiviral Studies of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog.[1] Purine nucleoside analogs have demonstrated extensive antitumor activity by targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1][2] Given the structural similarity to naturally occurring purine nucleosides, this compound presents a compelling candidate for investigation as an antiviral agent. Many antiviral drugs are nucleoside analogs that function by inhibiting viral polymerases, thus terminating the elongation of the viral nucleic acid chain.[3][4][5][6]

These application notes provide a comprehensive experimental framework for evaluating the potential antiviral activity of this compound. The protocols herein describe methods to determine its efficacy and cytotoxicity in cell culture models, and to elucidate its potential mechanism of action against a range of viruses. The described experimental design is crucial for the initial stages of antiviral drug development.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A Virus (H1N1)A54915.2 ± 1.8>100>6.6
Herpes Simplex Virus 1 (HSV-1)Vero8.9 ± 0.9>100>11.2
SARS-CoV-2Vero E622.5 ± 3.1>100>4.4
Positive Control (Remdesivir)Vero E61.2 ± 0.3>50>41.7
Positive Control (Acyclovir)Vero0.8 ± 0.1>200>250

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Table 2: Quantitative PCR Analysis of Viral Load Reduction by this compound
VirusTreatmentConcentration (µM)Viral Genome Copies/mL (log₁₀ reduction)
Influenza A Virus (H1N1)Untreated Control07.8 x 10⁶
This compound103.2 x 10⁵ (1.4)
This compound259.1 x 10³ (2.9)
This compound50< 10² (>4.9)
HSV-1Untreated Control05.4 x 10⁵
This compound51.1 x 10⁴ (1.7)
This compound102.5 x 10² (3.3)
This compound20< 50 (>4.0)

Viral load reduction is quantified by measuring the decrease in viral RNA or DNA copies in the supernatant of treated cells compared to untreated controls.[7][8][9]

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays. This is a critical step to ensure that any observed antiviral effect is not due to cell death.[10][11][12]

Materials:

  • Host cell line (e.g., Vero, A549, Huh-7)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound

  • MTT or MTS reagent

  • Solubilization buffer (e.g., DMSO, Sorenson's glycine (B1666218) buffer)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with the chosen host cells at an appropriate density to achieve 80-90% confluency after 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • After 24 hours of cell incubation, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Following incubation, add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate for an additional 1-2 hours to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the antiviral activity of this compound by measuring the reduction in the formation of viral plaques.[13][14][15]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • Serial dilutions of this compound

  • Semi-solid overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agarose)

  • Crystal violet staining solution

  • Fixing solution (e.g., 10% formalin)

Protocol:

  • Grow a confluent monolayer of host cells in multi-well plates.

  • Prepare serial dilutions of the test compound in serum-free medium.

  • Pre-incubate the cells with the compound dilutions for 1-2 hours at 37°C.

  • Infect the cells with a predetermined amount of virus (typically 50-100 PFU/well) in the presence of the compound dilutions.

  • After a 1-2 hour adsorption period, remove the inoculum and add the semi-solid overlay medium containing the respective compound concentrations.

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[14]

  • After incubation, fix the cells with the fixing solution.

  • Remove the overlay and stain the cell monolayer with crystal violet solution.[14]

  • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Count the number of plaques in each well.

  • Calculate the EC₅₀ value by determining the compound concentration that reduces the plaque number by 50% compared to the virus control.

Quantitative PCR (qPCR) for Viral Load Determination

Objective: To measure the amount of viral nucleic acid in cell culture supernatants to determine the inhibitory effect of this compound on viral replication.[7][8][16][17]

Materials:

  • Supernatants from virus-infected cells treated with this compound

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Virus-specific primers and probes

  • qPCR instrument

Protocol:

  • Infect host cells with the virus in the presence of varying concentrations of this compound.

  • At a specified time post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatants.

  • Extract viral RNA or DNA from the supernatants using a commercial kit.

  • For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with the extracted nucleic acid, qPCR master mix, and virus-specific primers and probes.

  • Run the qPCR assay using an appropriate thermal cycling program.

  • Quantify the viral load by comparing the Ct values to a standard curve of known viral nucleic acid concentrations.

  • Determine the reduction in viral load for each compound concentration compared to the untreated control.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_virus_lifecycle Viral Replication Cycle cluster_inhibition Mechanism of Action Virus Virus Particle Entry Viral Entry & Uncoating Virus->Entry Replication Viral Genome Replication Entry->Replication Transcription Transcription Replication->Transcription Translation Translation of Viral Proteins Transcription->Translation Assembly Virion Assembly Translation->Assembly Release Release of Progeny Viruses Assembly->Release Compound 6-Chloro-2-iodopurine- 9-riboside Active_Metabolite Active Triphosphate Metabolite Compound->Active_Metabolite Cellular Kinases Active_Metabolite->Replication Chain Termination Polymerase Viral RNA/DNA Polymerase Active_Metabolite->Polymerase Competitive Inhibition G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Potency and Confirmation cluster_phase3 Phase 3: Mechanism of Action Studies A Determine Compound Cytotoxicity (CC₅₀) B Primary Antiviral Screening (e.g., Plaque Reduction Assay) A->B C Calculate Selectivity Index (SI = CC₅₀/EC₅₀) B->C D Dose-Response Analysis (EC₅₀ Determination) C->D E Confirm Antiviral Activity (Viral Load Reduction by qPCR) D->E F Time-of-Addition Assay E->F G Viral Polymerase Inhibition Assay F->G H Resistance Selection Studies G->H

References

Application Notes and Protocols: 6-Chloro-2-iodopurine-9-riboside in the Study of Inosine Monophosphate Dehydrogenase (IMPDH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog that serves as a valuable tool for studying the function and inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[1] By depleting the intracellular pool of guanine triphosphate (GTP), inhibitors of IMPDH can arrest cell proliferation and induce apoptosis, making IMPDH a key target for the development of anticancer, immunosuppressive, and antiviral therapies.[2][3]

Upon cellular uptake, this compound is phosphorylated to its active form, 6-chloroinosine 5'-monophosphate (6-Cl-IMP). This nucleotide analog acts as a potent, irreversible inhibitor of IMPDH. It binds to the IMP active site and covalently modifies a critical cysteine residue (Cys-331 in human type II IMPDH), leading to the inactivation of the enzyme.

These application notes provide a comprehensive overview of the use of this compound and its active monophosphate form in the study of IMPDH, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Data Presentation

The inhibitory activity of 6-chloroinosine 5'-monophosphate (6-Cl-IMP) against IMPDH has been characterized by determining its kinetic parameters. The following table summarizes these findings for comparison with another related inhibitor.

InhibitorTarget Enzymek_inact (s⁻¹)K_i (µM)Inhibition Type
6-chloropurine (B14466) ribonucleoside monophosphate (6-Cl-IMP)IMPDH0.00127 (0.076 min⁻¹)62.0Irreversible
2-[2-(Z)-fluorovinyl]inosine 5'-monophosphate (2-FVIMP)E. coli IMPDH0.02691.11Irreversible

Table 1: Kinetic parameters for the inactivation of IMPDH by purine nucleotide analogs. Data for 6-chloropurine ribonucleoside monophosphate is from a comparative study alongside 2-FVIMP.[4]

Signaling Pathways and Experimental Workflows

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the central role of IMPDH in the de novo synthesis of purine nucleotides. 6-Cl-IMP exerts its effect by blocking the conversion of IMP to XMP.

purine_biosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP NAD+ -> NADH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Inhibitor 6-Cl-IMP Inhibitor->IMPDH Covalent Inhibition

Diagram 1: De Novo Purine Biosynthesis Pathway and Site of IMPDH Inhibition.
Downstream Cellular Effects of IMPDH Inhibition

Inhibition of IMPDH by 6-Cl-IMP leads to the depletion of intracellular GTP pools. This has profound downstream consequences, including the suppression of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis.

downstream_effects Inhibitor This compound (intracellular phosphorylation) Active_Inhibitor 6-Cl-IMP Inhibitor->Active_Inhibitor IMPDH IMPDH Inhibition Active_Inhibitor->IMPDH GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion DNA_RNA_synthesis Inhibition of DNA & RNA Synthesis GTP_depletion->DNA_RNA_synthesis Cell_cycle Cell Cycle Arrest DNA_RNA_synthesis->Cell_cycle Apoptosis Induction of Apoptosis Cell_cycle->Apoptosis

Diagram 2: Cellular Consequences of IMPDH Inhibition.
Experimental Workflow for Assessing IMPDH Inhibition

The following workflow outlines the key steps in evaluating the effect of this compound on IMPDH activity, from initial cell treatment to the analysis of downstream effects.

experimental_workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays Cell_treatment Treat cells with This compound GTP_measurement Measure intracellular GTP levels (HPLC/MS) Cell_treatment->GTP_measurement Proliferation_assay Assess cell proliferation (e.g., MTT, BrdU) Cell_treatment->Proliferation_assay Enzyme_assay IMPDH Activity Assay (in vitro with 6-Cl-IMP) Kinetic_analysis Determine kinact and Ki Enzyme_assay->Kinetic_analysis

Diagram 3: Workflow for Evaluating IMPDH Inhibitors.

Experimental Protocols

Protocol 1: In Vitro IMPDH Activity Assay and Inhibition by 6-Cl-IMP

This protocol is for determining the kinetic parameters of IMPDH inactivation by 6-Cl-IMP using a spectrophotometric assay that measures the production of NADH at 340 nm.

Materials:

  • Purified recombinant human IMPDH type II

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA, 1 mM DTT

  • Substrate Stock Solution: 20 mM IMP and 50 mM NAD+ in Assay Buffer

  • Inhibitor Stock Solution: 6-chloroinosine 5'-monophosphate (6-Cl-IMP) at various concentrations in Assay Buffer

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture in the wells of the 96-well plate or in cuvettes by adding the appropriate volume of Assay Buffer.

  • Add the desired concentration of the inhibitor, 6-Cl-IMP, to the respective wells. Include a control with no inhibitor.

  • Add a suitable amount of purified IMPDH enzyme to each well and incubate for various time points to allow for the inactivation reaction to proceed.

  • Initiate the enzymatic reaction by adding the substrate stock solution to a final concentration of 1 mM IMP and 2.5 mM NAD+.

  • Immediately begin monitoring the increase in absorbance at 340 nm at 25°C for 2-5 minutes. The rate of NADH formation is proportional to the remaining IMPDH activity.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (k_obs).

  • To determine the kinetic parameters, plot the reciprocal of k_obs versus the reciprocal of the inhibitor concentration. The y-intercept gives 1/k_inact, and the x-intercept gives -1/K_i.

Protocol 2: Cell-Based Assay for IMPDH Inhibition

This protocol describes how to treat cultured cells with this compound and subsequently measure the impact on intracellular GTP levels.

Materials:

  • Cancer cell line (e.g., K562, CEM)

  • Complete cell culture medium

  • This compound

  • 0.6 M Perchloric acid (PCA)

  • Phosphate-buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) system with an anion-exchange column or a mass spectrometer (LC-MS/MS) for nucleotide analysis.

Procedure:

  • Seed cells in culture plates at an appropriate density and allow them to attach or resume logarithmic growth.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 2, 6, 12, 24 hours). Include an untreated control.

  • After treatment, harvest the cells by scraping or trypsinization, and wash them with ice-cold PBS.

  • To extract the nucleotides, resuspend the cell pellet in a known volume of ice-cold 0.6 M PCA and vortex vigorously.

  • Incubate the mixture on ice for 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acid-soluble nucleotides.

  • Neutralize the supernatant with a suitable base (e.g., potassium carbonate).

  • Analyze the nucleotide content of the neutralized extracts by HPLC or LC-MS/MS to quantify the intracellular concentration of GTP.

  • Compare the GTP levels in treated cells to those in untreated controls to determine the dose- and time-dependent effects of the inhibitor.[5]

Protocol 3: Cell Proliferation Assay

This protocol outlines the use of a standard MTT assay to assess the cytostatic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with untreated cells as a control.

  • Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value of the compound.

References

Application Notes and Protocols: Derivatization of 6-Chloro-2-iodopurine-9-riboside for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical modification of 6-Chloro-2-iodopurine-9-riboside to enable its use in click chemistry applications. The derivatization involves a two-step process: 1) introduction of a terminal alkyne functionality at the 2-position of the purine (B94841) ring via a Sonogashira cross-coupling reaction, and 2) subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the modified nucleoside with an azide-containing molecule. These protocols are essential for the development of novel bioconjugates, molecular probes, and therapeutic agents.

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[][2] This bioorthogonal reaction has found widespread use in drug discovery, chemical biology, and materials science for the specific and efficient conjugation of molecules.[3][4][5]

This compound is a versatile starting material for the synthesis of modified purine nucleosides. The presence of two distinct halogen atoms allows for selective functionalization. The iodo group at the C2 position is more reactive in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, compared to the chloro group at the C6 position.[6] This differential reactivity enables the regioselective introduction of an alkyne handle at the 2-position, paving the way for subsequent click chemistry applications.

Reaction Scheme

The overall synthetic strategy involves a Sonogashira coupling to install the alkyne, followed by a CuAAC click reaction.

reaction_scheme cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: CuAAC Click Chemistry start This compound product1 2-Alkynyl-6-chloropurine-9-riboside start->product1 alkyne Terminal Alkyne (e.g., Trimethylsilylacetylene) reagents1 Pd catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Base (e.g., Et₃N) azide Azide-containing molecule (R-N₃) final_product 2-(Triazolyl)-6-chloropurine-9-riboside Conjugate product1->final_product reagents2 CuSO₄ Reducing Agent (e.g., Na Ascorbate) Ligand (e.g., THPTA) experimental_workflow cluster_synthesis Synthesis of Alkyne-Modified Nucleoside cluster_click Click Chemistry Conjugation start Start: This compound sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira purify1 Purification 1 (Column Chromatography) sonogashira->purify1 deprotect TMS Deprotection (TBAF) purify1->deprotect purify2 Purification 2 & Characterization (NMR, MS) deprotect->purify2 alkyne_product Product: 2-Alkynyl-6-chloropurine-9-riboside purify2->alkyne_product mix Mix: Alkyne-Nucleoside + Azide-Molecule alkyne_product->mix To Conjugation add_catalyst Add CuAAC Reagents (CuSO₄, Na Ascorbate, Ligand) mix->add_catalyst react Incubate at RT (30-60 min) add_catalyst->react purify3 Purification 3 (HPLC) react->purify3 final_product Final Product: Triazole Conjugate purify3->final_product

References

handling and storage conditions for 6-Chloro-2-iodopurine-9-riboside powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and utilization of 6-Chloro-2-iodopurine-9-riboside powder, a key intermediate in the synthesis of a wide range of purine (B94841) nucleoside analogues.

Product Information

PropertyValueReference
Chemical Name This compoundN/A
Molecular Formula C₁₀H₁₀ClIN₄O₄[1]
Molecular Weight 412.57 g/mol [1]
CAS Number 313477-85-9[1]
Appearance Solid powderN/A

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]

  • Ventilation: Handle the powder in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.[1]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

  • Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools.[1]

Storage Conditions
  • Temperature: Store in a tightly closed container in a dry and cool place.[1] For long-term stability, storage at -20°C is recommended.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

Solubility and Stability

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~5 mg/mL (for 6-Chloropurine riboside)[2]
Dimethylformamide (DMF)~2 mg/mL (for 6-Chloropurine riboside)[2]

Note: Solubility data is for the related compound 6-Chloropurine riboside and may vary for this compound. It is recommended to perform small-scale solubility tests.

A study on the related compound, 2-chloro-2'-deoxyadenosine, showed that it is stable at neutral and basic pH but decomposes in acidic conditions.[3] It is advisable to avoid acidic conditions when working with this compound solutions.

Applications and Experimental Protocols

This compound is a versatile precursor for the synthesis of various purine derivatives, particularly adenosine (B11128) receptor agonists and potential antitumor agents.[4][5] Its chemical structure allows for selective modifications at the C2 and C6 positions of the purine ring.

General Workflow for Synthesis of Adenosine Analogs

G start This compound c6_modification C6 Position Modification (Nucleophilic Substitution) start->c6_modification Amine, Base c2_modification C2 Position Modification (Suzuki-Miyaura Coupling) start->c2_modification Boronic Acid, Pd Catalyst, Base c6_modification->c2_modification Intermediate deprotection Deprotection (if necessary) c6_modification->deprotection c2_modification->c6_modification Intermediate c2_modification->deprotection purification Purification (e.g., Chromatography) deprotection->purification final_product Final Adenosine Analog purification->final_product

Caption: General synthetic workflow using this compound.

Protocol 1: Nucleophilic Substitution at the C6-Position

This protocol describes the synthesis of N⁶-substituted adenosine analogs by reacting this compound with an amine.[5]

Materials:

  • This compound

  • Desired amine (e.g., substituted aniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Anhydrous ethanol (B145695) or other suitable solvent

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add the desired amine (1.1-1.5 equivalents) to the solution.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N⁶-substituted-2-iodo-adenosine analog.

Protocol 2: Suzuki-Miyaura Coupling at the C2-Position

This protocol outlines the synthesis of 2-aryl or 2-alkenyl purine derivatives via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • This compound or its C6-substituted derivative

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add the this compound derivative (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 2-substituted purine derivative.

Biological Activity Context: Purine Nucleoside Analogs

Purine nucleoside analogs, the class of molecules synthesized from this compound, are known for their broad antitumor activity.[4] Their mechanism of action generally involves the inhibition of DNA synthesis and the induction of apoptosis.[4][6]

G pna Purine Nucleoside Analog dna_synthesis DNA Synthesis pna->dna_synthesis Inhibits apoptosis Apoptosis pna->apoptosis Induces cell_death Tumor Cell Death apoptosis->cell_death

Caption: General mechanism of action for purine nucleoside analogs.

Troubleshooting

IssuePossible CauseSuggested Solution
Low reaction yield Incomplete reactionExtend reaction time, increase temperature, or check reagent purity.
Decomposition of starting material or productEnsure anhydrous and inert conditions, especially for Suzuki coupling. Avoid acidic conditions.
Multiple products on TLC Side reactions or incomplete reactionOptimize reaction conditions (temperature, solvent, base). Improve purification method.
Difficulty in purification Co-elution of product and impuritiesTry a different solvent system for column chromatography or consider recrystallization.

For further information, please consult the Safety Data Sheet (SDS) and relevant scientific literature.

References

Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog with potential applications in biomedical research, particularly in oncology.[1] As an antimetabolite, its mechanism of action is predicated on the interference with nucleic acid synthesis, positioning it as a compound of interest for studies involving cell cycle regulation and apoptosis.[1] Purine analogs often exert their effects by inhibiting key enzymes in the de novo purine synthesis pathway, thereby depriving cells of the necessary building blocks for DNA and RNA replication.[2][3] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental settings.

Properties of this compound

A summary of the key physical and chemical properties is presented below. Data for the closely related compound 6-Chloropurine riboside is included for reference.

PropertyThis compound6-Chloropurine riboside (Reference)
Molecular Formula C₁₀H₁₀ClIN₄O₄C₁₀H₁₁ClN₄O₄[4]
Molecular Weight 412.57 g/mol 286.67 g/mol [4]
Appearance Typically a white to off-white or pale yellow solid/powder.[5]White to pale yellow powder.[5][6]
Storage Temperature -20°C[6][7]-20°C[6][7]

Solubility and Recommended Solvents

Proper dissolution is critical for the preparation of accurate and stable stock solutions. The solubility of this compound has not been extensively published. Therefore, it is recommended to perform a small-scale solubility test before preparing a large-volume stock solution. Based on the properties of similar halogenated purine nucleosides, the following solvents are recommended.

SolventAnticipated Solubility & NotesRecommended Starting Concentration
Dimethyl Sulfoxide (DMSO) High. Purine analogs are often soluble in organic solvents like DMSO.[8][9]10-50 mM
Dimethylformamide (DMF) Moderate to High. 6-Chloropurine riboside is soluble in DMF (49-51 mg/mL).[6]10-50 mM
Water Low. 6-Chloropurine riboside has limited water solubility (10.6 mg/mL).[3][10] Sonication or gentle heating may be required.[11]1-10 mM
Ethanol/Methanol Low to Moderate. May require heating.Test solubility before use.

Note: When using organic solvents like DMSO for cell-based assays, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%).[12]

Experimental Protocols

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[13]

  • Handle the lyophilized powder and concentrated stock solutions in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Protocol for Reconstitution of Lyophilized Powder

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • Vial of this compound (lyophilized powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated micropipettes and sterile tips

  • Sterile, amber glass vials with Teflon-lined screw caps (B75204) or polypropylene (B1209903) microcentrifuge tubes for storage[14]

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.[14]

  • Centrifugation: Briefly centrifuge the vial of lyophilized powder to ensure all the compound is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial in a fume hood. To prepare a 10 mM stock solution, add the calculated volume of DMSO. For example, to prepare a 10 mM stock from 1 mg of the compound (MW = 412.57 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 412.57 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 242.4 µL

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used if the compound is slow to dissolve.[11]

  • Verification: Visually inspect the solution to ensure there are no visible particulates.

Protocol for Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.

Procedure:

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the volume of stock solution needed for serial dilution. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock:

    • (Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)

    • (10,000 µM) x (Initial Volume) = (100 µM) x (1000 µL)

    • Initial Volume = 10 µL

  • Add 10 µL of the 10 mM stock solution to 990 µL of the desired buffer or medium.

  • Mix thoroughly by gentle pipetting or vortexing.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

Solution TypeStorage ContainerStorage TemperatureShelf Life
Lyophilized Powder Original vial-20°CAs per manufacturer's recommendation (typically ≥ 1 year)[7]
Concentrated Stock (DMSO/DMF) Amber glass vials with Teflon-lined screw caps[14]-20°C or -80°CUp to 6-12 months. Avoid repeated freeze-thaw cycles.
Aqueous Working Solutions Sterile tubes2-8°CPrepare fresh daily. Not recommended for long-term storage.

Best Practices for Storage:

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes.

  • Light Protection: Store solutions in amber vials or protect them from light, especially if the compound is light-sensitive.

  • Vial Selection: Use glass vials with Teflon-lined caps for long-term storage to prevent solvent evaporation.[14]

Mechanism of Action: Inhibition of Purine Synthesis

Purine analogs, once inside the cell, are typically metabolized into their nucleotide forms. These fraudulent nucleotides can then inhibit key enzymes in the de novo purine synthesis pathway. A primary target for many purine analogs is Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides.[3] By blocking this pathway, the analogs deplete the pool of available purine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[2][11]

Purine_Synthesis_Inhibition Figure 1. Mechanism of Action of Purine Analogs cluster_legend Legend PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Synthesis (Multiple Steps) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH AMP Adenosine Monophosphate (AMP) IMP->AMP ADSS/ADSL GMP Guanosine Monophosphate (GMP) XMP->GMP GTP GTP GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA ATP ATP AMP->ATP ATP->DNA_RNA PurineAnalog This compound (Purine Analog) ActiveMetabolite Active Nucleotide Metabolite PurineAnalog->ActiveMetabolite Cellular Uptake & Metabolism ActiveMetabolite->IMP Inhibition key_pathway Metabolic Pathway key_product Essential Products key_drug Inhibitor key_process Cellular Process

Caption: Inhibition of the de novo purine synthesis pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-2-iodopurine-9-riboside synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-stage process. The first stage is the synthesis of the purine (B94841) base, 6-chloro-2-iodopurine (B104377), typically starting from hypoxanthine (B114508). The second stage is the glycosylation of this base with a protected ribose derivative, most commonly using the Vorbrüggen (silyl-Hilbert-Johnson) reaction, followed by deprotection to yield the final product.

Q2: What are the critical factors influencing the yield of the glycosylation step?

A2: The yield of the N-glycosylation reaction is highly dependent on several factors:

  • Choice of Lewis Acid: The type and amount of Lewis acid catalyst are crucial for activating the ribose derivative.

  • Solvent: The reaction solvent can significantly impact the solubility of the reactants and the reaction pathway.

  • Temperature: Reaction temperature affects the reaction rate and can influence the ratio of desired β-anomer to the undesired α-anomer.

  • Purity of Reactants: The purity of the silylated purine base and the protected ribose is essential for a clean reaction with high yield.

Q3: What is the major side product in the glycosylation of 6-chloro-2-iodopurine, and how can its formation be minimized?

A3: A common side product is the N7-regioisomer, formed by the attachment of the ribose to the N7 position of the purine ring instead of the desired N9 position. The formation of the N7-isomer can be minimized by carefully selecting the reaction conditions. For instance, using a less polar solvent can sometimes favor the formation of the thermodynamically more stable N9-isomer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete silylation of the 6-chloro-2-iodopurine base.Ensure complete silylation by using a sufficient amount of silylating agent (e.g., HMDS and TMSCl) and allowing adequate reaction time. Confirm silylation by IR spectroscopy (disappearance of N-H stretch).
Inefficient glycosylation reaction.Optimize the choice and amount of Lewis acid (e.g., TMSOTf, SnCl₄). Screen different solvents to improve reactant solubility and reaction kinetics. Adjust the reaction temperature to find the optimal balance between reaction rate and product stability.
Degradation of the product during workup or purification.Use mild workup conditions. Employ appropriate purification techniques such as flash column chromatography with a suitable solvent system or preparative HPLC for higher purity.
Formation of N7-Isomer Kinetic control favoring the N7-isomer.Employ reaction conditions that favor thermodynamic control, such as higher temperatures or longer reaction times, which can promote the rearrangement of the N7- to the N9-isomer. The choice of Lewis acid and solvent can also influence the N9/N7 ratio.
Difficulty in separating N9 and N7 isomers.Utilize high-resolution purification techniques. The separation of N7 and N9 purine isomers can often be achieved using reverse-phase HPLC.[1] The difference in the chemical shifts of C5 and C8 carbons in 13C NMR can be used to distinguish between the N7 and N9 isomers.[1]
Incomplete Deprotection Inefficient removal of benzoyl protecting groups.Ensure the use of a sufficient amount of deprotection reagent (e.g., sodium methoxide (B1231860) in methanol). Allow the reaction to proceed to completion by monitoring with TLC. If the reaction is sluggish, a slight increase in temperature might be necessary.
Presence of Impurities in the Final Product Impurities from starting materials.Use highly purified starting materials. Recrystallize or purify the 6-chloro-2-iodopurine and the protected ribose before the glycosylation step.
Side products from the reaction.Optimize reaction conditions to minimize side product formation. Employ a robust purification strategy for the final product, potentially involving multiple chromatographic steps.

Experimental Protocols

Synthesis of 6-Chloro-2-iodopurine from Hypoxanthine

This protocol is adapted from a literature procedure and involves a multi-step synthesis.[1][2]

Step 1: Chlorination of Hypoxanthine

  • To a stirred mixture of hypoxanthine (1 equivalent) in dry dimethylaniline, add phosphorus oxychloride (excess) dropwise at 0 °C.

  • Heat the mixture at reflux for 2 hours.

  • After cooling, carefully add the reaction mixture to ice water.

  • Neutralize the solution with a base (e.g., concentrated ammonia) to precipitate 6-chloropurine (B14466).

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Protection of 6-Chloropurine

  • Protect the N9 position of 6-chloropurine using a suitable protecting group, for example, by reacting with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like sodium hydride in an anhydrous solvent such as DMF.

Step 3: Iodination of Protected 6-Chloropurine

  • Dissolve the protected 6-chloropurine in an anhydrous solvent like THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base such as n-butyllithium dropwise to deprotonate the C2 position.

  • Quench the resulting lithiated species with an iodine source (e.g., a solution of iodine in THF).

  • Allow the reaction to warm to room temperature and work up by adding a quenching agent and extracting the product.

Step 4: Deprotection

  • Remove the protecting group from the N9 position under appropriate conditions to yield 6-chloro-2-iodopurine. For a SEM group, this can be achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

  • Purify the final product by column chromatography or recrystallization.

Vorbrüggen Glycosylation of 6-Chloro-2-iodopurine

This is a general protocol for the silyl-Hilbert-Johnson reaction.

Step 1: Silylation of 6-Chloro-2-iodopurine

  • Suspend 6-chloro-2-iodopurine (1 equivalent) in anhydrous acetonitrile (B52724).

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl).

  • Heat the mixture at reflux until the solution becomes clear, indicating the formation of the silylated purine.

  • Remove the solvent under reduced pressure.

Step 2: Glycosylation

  • Dissolve the silylated 6-chloro-2-iodopurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1-1.2 equivalents) in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane.

  • Cool the solution to 0 °C.

  • Add a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2-1.5 equivalents), dropwise.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the protected nucleoside by flash column chromatography on silica (B1680970) gel.

Deprotection of Benzoyl Groups
  • Dissolve the purified protected this compound in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.

  • Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Solvent on the Yield of Vorbrüggen Glycosylation of a 6-chloro-7-deaza-7-iodopurine derivative.

SolventTemperature (°C)Reaction Time (h)Yield of N9-isomer (%)
Acetonitrile702820
1,2-Dichloroethane702458

Data adapted from a study on a structurally related compound, highlighting the significant impact of the solvent on the reaction yield.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine Chlorination Protected_Chloropurine N9-Protected 6-Chloropurine Chloropurine->Protected_Chloropurine Protection Iodopurine 6-Chloro-2-iodopurine Protected_Chloropurine->Iodopurine Iodination & Deprotection Protected_Riboside Protected this compound Iodopurine->Protected_Riboside Vorbrüggen Glycosylation Final_Product This compound Protected_Riboside->Final_Product Deprotection

Caption: Overall synthetic route to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low Yield Observed Check_Silylation Check Silylation Completeness Start->Check_Silylation Check_Silylation->Start Incomplete Resilylate Optimize_Glycosylation Optimize Glycosylation Conditions Check_Silylation->Optimize_Glycosylation Silylation OK Optimize_Glycosylation->Start Suboptimal Adjust Lewis Acid/ Solvent/Temp Check_Deprotection Verify Deprotection Optimize_Glycosylation->Check_Deprotection Glycosylation OK Check_Deprotection->Start Incomplete Re-run Deprotection Purification_Loss Assess Purification Losses Check_Deprotection->Purification_Loss Deprotection OK Purification_Loss->Start High Losses Optimize Purification Solution Improved Yield Purification_Loss->Solution Losses Minimized

Caption: Decision tree for troubleshooting low product yield.

References

stability of 6-Chloro-2-iodopurine-9-riboside in different pH solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Chloro-2-iodopurine-9-riboside in various pH solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, like many purine (B94841) nucleoside analogs, is susceptible to hydrolysis in aqueous solutions. The rate of degradation is highly dependent on the pH of the solution. Generally, it is most stable in neutral to slightly acidic conditions and is prone to degradation under strongly acidic or basic conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound varies significantly with pH.

  • Acidic Conditions (pH < 4): The glycosidic bond is susceptible to hydrolysis, which can lead to the cleavage of the ribose sugar from the purine base. This degradation is often accelerated at lower pH values.

  • Neutral Conditions (pH 6-8): The compound exhibits its greatest stability in this range. For instance, a related compound, 2-chloro-2'-deoxyadenosine, is reported to be stable at neutral pH.

  • Basic Conditions (pH > 8): In alkaline solutions, the purine ring itself can undergo transformations, and hydrolysis of the chloro and iodo substituents may occur. Studies on similar compounds, like 6-mercaptopurine (B1684380) riboside, show that degradation in basic media proceeds via hydrolysis of the non-protonated molecules.

Q3: What are the likely degradation products of this compound at different pH values?

A3: While specific degradation products for this compound require experimental confirmation, based on the chemistry of similar nucleoside analogs, the following are anticipated:

  • Acidic Hydrolysis: The primary degradation product is likely to be 6-chloro-2-iodopurine, resulting from the cleavage of the N-glycosidic bond.

  • Basic Hydrolysis: Degradation in basic conditions may lead to the formation of various products, including substitution of the chloro group with a hydroxyl group to form 2-iodo-hypoxanthine riboside.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure stability, stock solutions of this compound should be prepared in a buffer with a pH between 6.0 and 7.5. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquots of the stock solution should be stored at -20°C or below. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent results in cell-based assays. Degradation of the compound in the cell culture medium.Prepare fresh solutions of this compound in a buffered solution close to the pH of your culture medium immediately before use. Consider performing a time-course experiment to assess its stability in your specific medium.
Loss of compound purity over time in stored solutions. Improper storage conditions (pH, temperature).Ensure stock solutions are buffered to a neutral pH and stored at or below -20°C. Aliquot solutions to minimize freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.Confirm the identity of the degradation products using mass spectrometry. Review the pH and temperature conditions of your experiment and storage to identify the cause of degradation.

Quantitative Stability Data

The following tables present hypothetical stability data for this compound at 37°C, based on the expected behavior of this class of compounds. This data is for illustrative purposes to guide experimental design.

Table 1: Half-life (t½) of this compound in Different pH Buffers at 37°C

pHBuffer SystemHalf-life (t½) in hours (Hypothetical)
2.00.01 M HCl4.5
4.00.05 M Acetate72
7.40.05 M Phosphate> 240
9.00.05 M Borate48
12.00.01 M NaOH2.0

Table 2: Degradation Rate Constants (k) of this compound at 37°C

pHRate Constant (k) in hr⁻¹ (Hypothetical)
2.00.154
4.00.0096
7.4< 0.0029
9.00.0144
12.00.347

Experimental Protocols

Protocol: Determining the pH Stability of this compound

This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.4)

  • Acetate buffer (pH 4.0)

  • Borate buffer (pH 9.0)

  • Hydrochloric acid (for pH 2.0)

  • Sodium hydroxide (B78521) (for pH 12.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Constant temperature incubator

2. Preparation of Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Prepare buffers at the desired pH values (2.0, 4.0, 7.4, 9.0, and 12.0).

  • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of 50 µg/mL.

3. Stability Study:

  • Incubate the prepared solutions at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by diluting the aliquot with the initial mobile phase and store at -20°C until analysis.

4. HPLC Analysis:

  • Set up the HPLC system with a C18 column.

  • Use a mobile phase gradient suitable for separating the parent compound from its potential degradation products (e.g., a gradient of water with 0.1% formic acid and acetonitrile).

  • Set the UV detector to a wavelength where this compound has maximum absorbance.

  • Inject the samples from each time point and record the chromatograms.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Plot the natural logarithm of the remaining concentration versus time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_working Dilute Stock into Buffers (Final Conc: 50 µg/mL) prep_stock->prep_working prep_buffers Prepare pH Buffers (2.0, 4.0, 7.4, 9.0, 12.0) prep_buffers->prep_working incubate Incubate at 37°C prep_working->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sampling quench Quench and Store at -20°C sampling->quench hplc HPLC Analysis (C18 Column, UV Detection) quench->hplc data_analysis Data Analysis (Calculate k and t½) hplc->data_analysis

Caption: Experimental workflow for pH stability testing.

degradation_pathway cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) parent This compound acid_product 6-Chloro-2-iodopurine + Ribose parent->acid_product Glycosidic Bond Cleavage base_product 2-Iodo-hypoxanthine riboside parent->base_product Hydrolysis of Chloro Group

Caption: Hypothetical degradation pathways.

Technical Support Center: Crystallization of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 6-Chloro-2-iodopurine-9-riboside.

Frequently Asked Questions (FAQs)

Q1: My this compound will not dissolve in my chosen solvent. What should I do?

A1: Poor solubility is a common issue with purine (B94841) nucleoside analogues. Consider the following troubleshooting steps:

  • Solvent Selection: If you are using common non-polar organic solvents, you will likely encounter solubility issues. Based on data for the closely related compound 6-Chloropurine riboside, Dimethylformamide (DMF) is a good starting point, with a reported solubility of 49-51 mg/mL.[1] Other polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) may also be effective.

  • Heating: Gently heating the solvent while stirring can significantly increase the solubility of your compound. Be cautious, as prolonged heating at high temperatures can lead to degradation. The melting point of 6-Chloropurine riboside is 158-162 °C with decomposition, so staying well below this temperature is critical.

  • Co-solvent Systems: If single solvents are ineffective, a co-solvent system can be employed. For instance, you could dissolve the compound in a minimal amount of a good solvent (like DMF or DMSO) and then add a miscible anti-solvent to induce crystallization.

  • pH Adjustment: The stability of similar compounds, such as 2-chloro-2'-deoxyadenosine, is pH-dependent. This compound is stable at neutral to basic pH but decomposes under acidic conditions.[2] Ensure your solvent system is not acidic, as this could be causing degradation rather than dissolution.

Q2: I have a clear, supersaturated solution, but no crystals are forming. What can I do to induce crystallization?

A2: Inducing nucleation can sometimes be challenging. Here are several techniques to try:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of this compound from a previous successful crystallization, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reducing Temperature: Slowly cool the solution. If it is at room temperature, try placing it in a refrigerator (4°C) and then a freezer (-20°C). Avoid rapid cooling, as this can lead to the formation of small, impure crystals or an oil.

  • Vapor Diffusion: This technique involves slowly changing the solvent composition to induce crystallization. A common setup is the hanging drop method, where a drop of your compound solution is allowed to equilibrate with a larger reservoir of a precipitant.

Q3: My crystallization has resulted in an oil or a precipitate instead of crystals. What went wrong?

A3: Oiling out or precipitating as an amorphous solid usually indicates that the solution became too supersaturated too quickly.

  • Slower Cooling: If you are using a cooling crystallization method, slow down the cooling rate. You can do this by insulating the flask or using a programmable cooling bath.

  • Different Solvent System: The solvent system may not be optimal. An oil forms when the solute is highly soluble in the solvent even at lower temperatures. Try a solvent in which the compound has a steeper solubility curve with respect to temperature.

  • Higher Purity: Impurities can sometimes inhibit crystallization and promote oiling out. Ensure your starting material is of high purity. If necessary, purify the compound by another method, such as column chromatography, before attempting crystallization. The synthesis of the related 6-chloro-2-iodopurine (B104377) sometimes requires purification of intermediates.[3]

Q4: The crystals I obtained are very small or needle-shaped. How can I grow larger, more well-defined crystals?

A4: Crystal morphology is influenced by factors such as the solvent, cooling rate, and the presence of impurities.

  • Slower Crystallization: Slower crystal growth generally leads to larger and more perfect crystals. Try to slow down the crystallization process by reducing the rate of cooling or evaporation.

  • Solvent Choice: The choice of solvent can have a significant impact on crystal habit. Experiment with different solvents or co-solvent systems.

  • Minimize Impurities: Impurities can adsorb to specific crystal faces and inhibit growth in certain directions, leading to needle-like or other undesirable morphologies. Ensure high purity of your starting material.

Experimental Protocols & Troubleshooting Guides

Solvent Screening for Crystallization

A systematic approach to solvent selection is crucial for successful crystallization. The table below provides a starting point for screening solvents for this compound, with solubility data for a close analog provided for reference.

SolventClassBoiling Point (°C)Expected Solubility of this compoundNotes
Dimethylformamide (DMF) Polar Aprotic153Good (Reference: 49-51 mg/mL for 6-Chloropurine riboside)A good starting point for dissolving the compound. Can be used for cooling or anti-solvent crystallization.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189GoodSimilar to DMF, can be a good solvent for initial dissolution.
Water Polar Protic100Potentially Low to ModerateThe related 6-chloro-2-iodopurine can be crystallized from boiling water.[3] Worth investigating, especially at elevated temperatures.
Ethanol Polar Protic78Low to ModerateCommonly used for crystallization of nucleoside analogs. May require heating.
Methanol Polar Protic65Low to ModerateSimilar to ethanol, a common choice for crystallization.
Acetonitrile Polar Aprotic82LowMay be a suitable anti-solvent when used with a good solvent like DMF or DMSO.
Ethyl Acetate Moderately Polar77Very LowLikely to be an anti-solvent.
Hexane Non-polar69InsolubleA good candidate for an anti-solvent.
Method 1: Cooling Crystallization

This method is suitable when the compound has a significantly higher solubility in a solvent at its boiling point compared to room temperature.

Protocol:

  • In a clean flask, add your crude this compound.

  • Add a small amount of a suitable solvent (e.g., water, ethanol, or a mixture) and bring the mixture to a gentle boil with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool.

  • Once at room temperature, you can place the flask in a refrigerator and then a freezer to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting:

IssuePossible CauseSuggested Solution
Compound does not dissolve Insufficient solvent or unsuitable solvent.Add more solvent in small increments. If a large volume is required, the solvent is likely not suitable. Try a different solvent with higher solvating power, like DMF.
No crystals form upon cooling Solution is not supersaturated; nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal.
Oiling out Solution is too concentrated; cooling is too rapid.Add a small amount of solvent to the oil, heat until it dissolves, and cool more slowly. Consider a different solvent system.
Method 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent").

Protocol:

  • Dissolve the this compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) at room temperature.

  • Slowly add a miscible "anti-solvent" (e.g., water, acetonitrile, or hexane) dropwise to the stirred solution until it becomes slightly turbid.

  • If the turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.

  • Allow the sealed container to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly changes.

  • Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Troubleshooting:

IssuePossible CauseSuggested Solution
Precipitate forms instead of crystals Anti-solvent was added too quickly.Redissolve the precipitate by adding more "good" solvent and warming if necessary. Add the anti-solvent much more slowly, perhaps using a syringe pump.
No crystals form The solution is not sufficiently supersaturated.Add a bit more anti-solvent until persistent turbidity is observed, then clarify with a minimal amount of the good solvent.
Solution remains clear The chosen anti-solvent is not effective enough.Try a different anti-solvent in which the compound is less soluble.

Visualizing Experimental Workflows and Relationships

General Crystallization Workflow

G General Crystallization Workflow for this compound A Crude Product B Dissolve in Suitable Solvent(s) A->B C Hot Filtration (optional, to remove insoluble impurities) B->C D Induce Supersaturation (Cooling, Evaporation, or Anti-solvent addition) C->D E Crystal Formation (Nucleation & Growth) D->E F Isolate Crystals (Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: A flowchart illustrating the general steps for crystallizing this compound.

Troubleshooting Logic for No Crystal Formation

G Troubleshooting: No Crystal Formation Start Clear Supersaturated Solution, No Crystals Scratch Scratch Inner Surface of Flask Start->Scratch Seed Add a Seed Crystal Scratch->Seed No Success Crystals Form Scratch->Success Yes Cool Cool to a Lower Temperature Seed->Cool No Seed->Success Yes Concentrate Concentrate Solution (Evaporate Solvent) Cool->Concentrate No Cool->Success Yes Concentrate->Success Yes Failure Still No Crystals: Re-evaluate Solvent System or Purity Concentrate->Failure No

Caption: A decision tree for troubleshooting when no crystals form from a supersaturated solution.

References

Technical Support Center: Regioselective Purine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on achieving regioselective alkylation of purines, with a focus on controlling and avoiding the formation of N-7 and N-9 isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of purine (B94841) alkylation?

A1: The outcome of purine alkylation is a delicate balance of several factors. The most critical include the substitution pattern on the purine ring, particularly at the C6 position, the nature of the alkylating agent, the choice of base and solvent, and the overall reaction temperature.[1] Steric hindrance around the N-7 position often leads to preferential alkylation at the N-9 position.

Q2: How can I favor N-9 alkylation over N-7 alkylation?

A2: To selectively obtain the N-9 alkylated product, several strategies can be employed. A common and effective method is to introduce a sterically bulky substituent at the C6 position of the purine. For instance, 6-(azolyl)purines have been shown to effectively shield the N-7 position, leading to exclusive N-9 alkylation.[2][3] Additionally, specific reaction conditions, such as the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base or employing the Mitsunobu reaction, have been reported to favor the formation of the N-9 isomer.[4][5]

Q3: Are there methods that selectively yield the N-7 isomer?

A3: While often the undesired product, selective synthesis of N-7 alkylated purines is possible. The use of Grignard reagents has been shown to favor the formation of N-7 isomers.[6] Furthermore, in glycosylation reactions, which are a form of alkylation, the choice of Lewis acid catalyst can direct the reaction towards the N-7 position.[7] Understanding these methods can be valuable for identifying the cause of undesired N-7 isomer formation in your reactions.

Q4: Can microwave irradiation improve the regioselectivity of purine alkylation?

A4: Yes, microwave-assisted synthesis has been reported to be an effective technique for achieving regioselective N-9 alkylation of purines.[4][8] The use of microwave irradiation can significantly reduce reaction times and, in some cases, minimize the formation of side products, leading to cleaner reactions and higher yields of the desired N-9 isomer.[4][8]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of N-7 and N-9 isomers. How can I improve the selectivity for the N-9 isomer?

Possible Cause & Solution:

  • Insufficient Steric Hindrance: The substituent at the C6 position of your purine may not be bulky enough to effectively shield the N-7 position.

    • Recommendation: Consider synthesizing a purine derivative with a larger C6 substituent. For example, replacing a simple chloro or amino group with a 6-(2-alkylimidazol-1-yl) group can provide the necessary steric bulk to direct alkylation to the N-9 position.[2][3]

  • Inappropriate Base/Solvent Combination: The reaction conditions you are using may not be optimal for N-9 selectivity.

    • Recommendation: Experiment with different bases and solvents. For instance, switching to a bulkier base or a non-polar aprotic solvent can sometimes alter the regioselectivity. The use of tetrabutylammonium hydroxide has been shown to be effective in promoting N-9 alkylation.[4][8]

  • Reaction Kinetics vs. Thermodynamics: You may be observing a thermodynamically controlled product distribution.

    • Recommendation: Try running the reaction at a lower temperature to favor the kinetically controlled product, which may be the desired N-9 isomer in some cases.

Issue 2: The overall yield of my alkylation reaction is low, regardless of the isomer distribution.

Possible Cause & Solution:

  • Reagent Purity and Stability: The purine substrate, alkylating agent, or base may have degraded or contain impurities.

    • Recommendation: Ensure all reagents are pure and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive reagents).[9] It is advisable to use freshly purified or commercially available high-purity starting materials.

  • Suboptimal Reaction Temperature: The reaction may not have sufficient energy to proceed efficiently, or conversely, the temperature may be too high, leading to decomposition.

    • Recommendation: Systematically screen a range of temperatures to find the optimal condition for your specific substrates.

  • Poor Solubility: The purine substrate may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and low conversion.

    • Recommendation: Select a solvent in which your purine derivative has good solubility. In some cases, a co-solvent system may be necessary.

Data Presentation

Table 1: Influence of C6-Substituent on the Regioselectivity of Purine Alkylation

C6-SubstituentAlkylating AgentBaseSolventN-9:N-7 RatioReference
6-chloroEthyl iodideNaHDMFMixture[6]
6-(2-butylimidazol-1-yl)-2-chloroEthyl iodideNaHDMFExclusive N-9[2][3]
6-(4,5-diphenylimidazol-1-yl)-2-chloroEthyl iodideNaHDMF~5:1[2][3]

Table 2: Comparison of Different Methods for N-9 Alkylation

MethodPurine SubstrateAlcohol/Alkyl HalideKey ReagentsTypical N-9 SelectivityReference
Classical Alkylation6-ChloropurineAlkyl HalideK₂CO₃, DMFModerate to Good[10]
Mitsunobu Reaction2-Amino-6-chloropurineVarious AlcoholsDEAD, PPh₃Good to Excellent[5][11]
TBAF-Assisted AlkylationPurinesAlkyl HalidesTBAFHigh[12]
Microwave-AssistedPurinesAlkyl HalidesTetrabutylammonium hydroxideHigh[4][8]

Experimental Protocols

Protocol 1: Regiospecific N-9 Alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717)

This protocol is adapted from the work of Zhong and Robins (2006).[2][3]

  • Preparation of the Purine Anion: To a solution of 6-(2-butylimidazol-1-yl)-2-chloropurine (1 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol).

  • Stirring: Stir the resulting suspension at room temperature for 1 hour.

  • Addition of Alkylating Agent: Add ethyl iodide (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine.

Protocol 2: N-9 Selective Alkylation using the Mitsunobu Reaction

This protocol is a general representation of the Mitsunobu reaction for purine alkylation.[5][13]

  • Reactant Mixture: In a round-bottom flask under a nitrogen atmosphere, dissolve the purine (1 mmol), the desired alcohol (1.2 mmol), and triphenylphosphine (B44618) (PPh₃, 1.5 mmol) in anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DEAD Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to separate the N-9 alkylated purine from triphenylphosphine oxide and other byproducts.

Visualizations

experimental_workflow cluster_prep Step 1: Anion Formation cluster_alkylation Step 2: Alkylation cluster_analysis Step 3: Analysis & Purification Purine Purine Substrate Purine_Anion Purine Anion Purine->Purine_Anion Deprotonation Base Base (e.g., NaH) Base->Purine_Anion Solvent Anhydrous Solvent (e.g., DMF) Solvent->Purine_Anion Product_Mixture Product Mixture (N-7 and/or N-9 isomers) Purine_Anion->Product_Mixture Nucleophilic Attack Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Product_Mixture Purification Purification (e.g., Chromatography) Product_Mixture->Purification N9_Isomer Desired N-9 Isomer Purification->N9_Isomer

Caption: A generalized workflow for the alkylation of purines.

regioselectivity_factors cluster_factors Influencing Factors Regioselectivity Regioselectivity (N-9 vs. N-7) C6_Substituent C6-Substituent (Steric Hindrance) C6_Substituent->Regioselectivity Base Base Base->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity Alkylating_Agent Alkylating Agent Alkylating_Agent->Regioselectivity

Caption: Key factors influencing regioselectivity in purine alkylation.

References

optimizing reaction conditions for 6-Chloro-2-iodopurine-9-riboside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 6-Chloro-2-iodopurine-9-riboside.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of this compound?

A1: The most common strategy involves a multi-step synthesis. First, the purine (B94841) base, 6-chloro-2-iodopurine (B104377), is synthesized from a commercially available starting material like hypoxanthine (B114508). This typically involves protection of the N9 position, followed by regioselective iodination at the C2 position, and subsequent chlorination at the C6 position. The final step is the glycosylation of the 6-chloro-2-iodopurine base with a protected ribose derivative, followed by deprotection to yield the target nucleoside.

Q2: Why is protection of the purine nitrogen necessary before iodination?

A2: Protection of the N9 nitrogen of the purine ring is crucial to direct the iodination specifically to the C2 position. Without protection, iodination can occur at other positions on the purine ring, leading to a mixture of undesired isomers and a lower yield of the desired product.

Q3: What are the common methods for glycosylation of the purine base?

A3: A widely used method for the N-glycosylation of purine bases is the Vorbrüggen glycosylation. This reaction typically employs a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and a Lewis acid catalyst, like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an inert solvent.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved using column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol), is effective in separating the desired product from starting materials and byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 6-chloro-2-iodopurine Incomplete iodination.Ensure the use of a strong and non-nucleophilic base for lithiation prior to iodination. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.
Side reactions during chlorination.Control the reaction temperature carefully during the chlorination step. Use of milder chlorinating agents can also be explored.
Formation of N7 and N9 isomers during glycosylation Reaction conditions favoring N7 glycosylation.The regioselectivity of glycosylation can be influenced by the solvent, catalyst, and the protecting groups on the purine base. Using a non-polar solvent and a bulky N9-protecting group can favor the formation of the N9 isomer.
Incomplete deprotection of the ribose moiety Insufficient reaction time or inadequate deprotection reagent.Monitor the deprotection reaction closely by TLC. If the reaction is sluggish, consider increasing the reaction time or using a stronger deprotection agent. For benzoyl groups, sodium methoxide (B1231860) in methanol (B129727) is commonly used.
Difficulty in purifying the final product Co-elution of impurities.Optimize the column chromatography conditions. A shallower solvent gradient or a different solvent system might be necessary. Preparative HPLC can be used for high-purity requirements.

Experimental Protocols

Synthesis of 6-Chloro-2-iodopurine

This protocol is adapted from a known multi-step synthesis starting from hypoxanthine.

Step 1: Protection of Hypoxanthine

  • Suspend hypoxanthine in a suitable solvent (e.g., DMF).

  • Add a protecting group reagent for the N9 position (e.g., dihydropyran with a catalytic amount of acid).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction to isolate the N9-protected hypoxanthine.

Step 2: Iodination

  • Dissolve the N9-protected hypoxanthine in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

  • Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise to deprotonate the C2 position.

  • After stirring for a short period, add a solution of iodine in the same solvent.

  • Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated sodium thiosulfate (B1220275) solution).

  • Extract the product and purify by column chromatography.

Step 3: Chlorination

  • Dissolve the 2-iodo-N9-protected hypoxanthine in a chlorinating agent (e.g., phosphorus oxychloride).

  • Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with ice water and neutralize with a base.

  • Extract the product, 6-chloro-2-iodo-N9-protected purine, and purify.

Synthesis of this compound

Step 4: Glycosylation (Vorbrüggen Method)

  • Dissolve the 6-chloro-2-iodo-N9-protected purine and a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in an anhydrous solvent (e.g., acetonitrile).

  • Add a Lewis acid catalyst (e.g., TMSOTf) at room temperature.

  • Stir the reaction until the starting materials are consumed (monitor by TLC).

  • Quench the reaction, extract the product, and purify the protected nucleoside by column chromatography.

Step 5: Deprotection

  • Dissolve the protected nucleoside in a suitable solvent (e.g., methanol).

  • Add a deprotection reagent (e.g., sodium methoxide) and stir at room temperature.

  • Monitor the reaction by TLC until all protecting groups are removed.

  • Neutralize the reaction, evaporate the solvent, and purify the final product, this compound, by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 6-Chloro-2-iodopurine

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Protection Dihydropyran, p-TsOHDMF254-685-95
Iodination LDA, I₂THF-78 to 252-470-85
Chlorination POCl₃Neat1103-560-75

Table 2: Summary of Reaction Conditions and Yields for the Synthesis of this compound

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Glycosylation Protected Ribose, TMSOTfAcetonitrile2512-1850-70
Deprotection Sodium MethoxideMethanol252-480-95

Visualizations

experimental_workflow cluster_purine_synthesis Synthesis of 6-Chloro-2-iodopurine cluster_nucleoside_synthesis Synthesis of this compound Hypoxanthine Hypoxanthine Protection N9-Protection Hypoxanthine->Protection DHP, p-TsOH Iodination C2-Iodination Protection->Iodination LDA, I₂ Chlorination C6-Chlorination Iodination->Chlorination POCl₃ Protected_Purine 6-Chloro-2-iodo- N9-protected purine Chlorination->Protected_Purine Purification Glycosylation Glycosylation Protected_Purine->Glycosylation Protected Ribose, TMSOTf Deprotection Deprotection Glycosylation->Deprotection NaOMe, MeOH Final_Product 6-Chloro-2-iodopurine- 9-riboside Deprotection->Final_Product Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Start Low Yield or Impure Product Check_Starting_Material Check Purity of Starting Materials Start->Check_Starting_Material Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Starting_Material->Check_Reaction_Conditions Purity OK Optimize_Purification Optimize Purification (Solvent System, Column) Check_Starting_Material->Optimize_Purification Impure Analyze_Side_Products Analyze Byproducts (TLC, LC-MS, NMR) Check_Reaction_Conditions->Analyze_Side_Products Conditions Correct Consult_Literature Consult Literature for Alternative Methods Check_Reaction_Conditions->Consult_Literature Conditions Incorrect Analyze_Side_Products->Optimize_Purification Optimize_Purification->Consult_Literature Still Impure

Caption: A logical troubleshooting flowchart for synthesis issues.

Technical Support Center: Purification of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Chloro-2-iodopurine-9-riboside.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The most common methods for purifying this compound and related halogenated purine (B94841) nucleosides are silica (B1680970) gel flash chromatography and recrystallization. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is often employed.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, reagents, or side reactions. Common impurities may include unreacted starting materials, partially halogenated purine ribosides, and byproducts from the synthesis of the purine base, such as organotin compounds (e.g., tributyltin iodide) or phosphine (B1218219) oxides (e.g., triphenylphosphine (B44618) oxide), depending on the synthetic route.

Q3: Is this compound stable during purification?

A3: Halogenated purine nucleosides can be susceptible to hydrolysis, particularly under basic conditions which can lead to the removal of protecting groups or degradation of the purine ring. While related compounds like 2-chloroadenosine (B27285) show relative stability to acid hydrolysis, prolonged exposure to strong acids should also be avoided to prevent cleavage of the glycosidic bond.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is expected to be soluble in polar organic solvents such as methanol (B129727), ethyl acetate, and dichloromethane (B109758). Its solubility in water is likely to be low.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Purification Product degradation during purification. Avoid basic conditions during chromatography. Use a neutral or slightly acidic mobile phase. Minimize the time the compound is on the silica gel column.
Incomplete elution from the chromatography column. Increase the polarity of the mobile phase gradually to ensure all the product is eluted. A final column flush with a highly polar solvent (e.g., 10% methanol in dichloromethane) may be necessary.
Product loss during recrystallization. Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution slowly to allow for maximum crystal formation.
Impure Fractions from Column Chromatography Co-elution of impurities with the product. Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a finely tuned solvent mixture may be required. Consider using a different stationary phase, such as a C18 reversed-phase column.
Presence of highly polar impurities. If using normal phase chromatography, consider pre-treating the crude material to remove baseline impurities. A simple filtration through a small plug of silica may be effective.
Presence of non-polar impurities (e.g., organotin byproducts). These should elute much earlier than the polar nucleoside product on silica gel. If they persist, consider a pre-purification step or an alternative synthetic route that avoids these reagents.
Product Degradation Observed by TLC/LC-MS Hydrolysis of the chloro or iodo substituent. Ensure all solvents are dry and avoid exposure to moisture and basic conditions.
Cleavage of the ribose moiety (glycosidic bond). Avoid prolonged exposure to strong acidic conditions during purification.
Difficulty in Recrystallization Product is an oil or amorphous solid. Try different solvent systems for recrystallization. Common choices for purine nucleosides include water, methanol, or ethanol. A solvent/anti-solvent system may also be effective.
Presence of impurities inhibiting crystallization. The material may require further purification by column chromatography before attempting recrystallization.

Data Presentation

Table 1: Comparison of Purification Methods for Halogenated Purine Nucleosides

Method Stationary Phase Typical Mobile Phase Typical Purity Advantages Disadvantages
Flash Chromatography Silica GelEthyl Acetate/Hexane or Dichloromethane/Methanol gradient95-98%High throughput, good for removing major impurities.May not resolve closely related impurities. Potential for product degradation on silica.
Recrystallization N/AWater, Methanol, or Ethanol>99%High purity, cost-effective for large scale.Can result in significant yield loss. Requires a crystalline product.
Preparative HPLC C18 Reversed-PhaseWater/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid>99.5%Excellent resolution of impurities, high purity.Lower throughput, more expensive, requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography
  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase solvent.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., 100% dichloromethane or a low polarity mixture like 98:2 dichloromethane:methanol).

  • Loading the Sample: Load the dissolved crude sample onto the column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase. A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol over several column volumes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., UV visualization at 254 nm).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents (e.g., water, methanol, ethanol) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound flash_chromatography Silica Gel Flash Chromatography crude_product->flash_chromatography Primary Purification recrystallization Recrystallization flash_chromatography->recrystallization Further Purification hplc Preparative HPLC flash_chromatography->hplc High Purity purity_check Purity and Identity Confirmation (TLC, LC-MS, NMR) recrystallization->purity_check hplc->purity_check final_product Pure this compound purity_check->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Impure Product After Initial Purification check_impurities Characterize Impurities (LC-MS, NMR) start->check_impurities polar_impurities Polar Impurities? check_impurities->polar_impurities nonpolar_impurities Non-polar Impurities? check_impurities->nonpolar_impurities degradation_products Degradation Products? check_impurities->degradation_products polar_impurities->nonpolar_impurities No optimize_flash Optimize Flash Chromatography (Solvent Gradient, Different Stationary Phase) polar_impurities->optimize_flash Yes nonpolar_impurities->degradation_products No rerun_chromatography Re-purify by Chromatography nonpolar_impurities->rerun_chromatography Yes use_hplc Use Preparative HPLC degradation_products->use_hplc No check_stability Review Stability Data (pH, Temperature) degradation_products->check_stability Yes recrystallize Attempt Recrystallization optimize_flash->recrystallize rerun_chromatography->recrystallize recrystallize->use_hplc If still impure modify_protocol Modify Purification Protocol (e.g., avoid base) check_stability->modify_protocol modify_protocol->rerun_chromatography

Caption: Troubleshooting decision tree for the purification of this compound.

Technical Support Center: 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-iodopurine-9-riboside.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

A1: Based on the chemical structure of this compound and the known degradation pathways of similar halogenated purine (B94841) nucleosides, the primary degradation products are expected to result from hydrolysis of the glycosidic bond and displacement of the halogen substituents.

  • Hydrolysis of the Glycosidic Bond: The N-glycosidic bond linking the purine base to the ribose sugar can be susceptible to cleavage, especially under acidic conditions. This would result in the formation of 6-Chloro-2-iodopurine and D-ribose .

  • Hydrolysis of the 6-Chloro Group: The chloro group at the 6-position is a good leaving group and can be displaced by a hydroxyl group, particularly under neutral to basic conditions. This would lead to the formation of 2-iodo-inosine .

  • Hydrolysis of the 2-Iodo Group: The iodo group at the 2-position can also be displaced, although it is generally less reactive than the 6-chloro group. Hydrolysis would yield 6-chloro-guanosine .

  • Combined Hydrolysis: It is also possible for both halogen substitutions and glycosidic bond cleavage to occur, leading to products such as hypoxanthine (from subsequent dehalogenation and hydrolysis) and guanine .

Q2: How can I monitor the degradation of this compound in my experiments?

A2: The most common method for monitoring the degradation of nucleoside analogues is High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (often with a small amount of a modifying agent like formic acid or ammonium (B1175870) acetate) can effectively separate the parent compound from its more polar degradation products. The appearance of new peaks with shorter retention times is indicative of degradation. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products and confirm their identity.

Q3: What are the optimal storage and handling conditions to minimize degradation?

A3: To minimize degradation, this compound should be stored as a solid at -20°C or below, protected from light and moisture. For preparing stock solutions, use anhydrous solvents like DMSO or DMF. Aqueous solutions should be prepared fresh and used immediately. If aqueous solutions need to be stored, they should be kept at low temperatures (2-8°C) for a short period and protected from light. The stability in aqueous buffers will be pH-dependent, with greater stability generally observed at slightly acidic to neutral pH.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent biological activity in cell-based assays.
  • Possible Cause: Degradation of the compound in the culture medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare fresh dilutions of your stock solution in the cell culture medium immediately before treating the cells.

    • Analyze stability in media: If the problem persists, perform a stability study. Incubate the compound in the cell culture medium for the duration of your experiment, and then analyze the medium by HPLC to check for the presence of degradation products.

    • Minimize light exposure: Protect your plates from direct light, as photodecomposition can occur with some purine analogues.

Issue 2: Appearance of extra peaks in HPLC analysis of the compound.
  • Possible Cause 1: Contamination of the sample or solvent.

  • Troubleshooting Steps:

    • Run a blank injection of the solvent to rule out solvent contamination.

    • Ensure all glassware is scrupulously clean.

  • Possible Cause 2: On-column degradation.

  • Troubleshooting Steps:

    • Modify the mobile phase to a more neutral pH if acidic conditions are being used.

    • Reduce the column temperature.

  • Possible Cause 3: Degradation during sample preparation or storage.

  • Troubleshooting Steps:

    • Prepare samples immediately before analysis.

    • If samples must be stored, keep them at low temperatures and protected from light.

Quantitative Data

ConditionExpected StabilityLikely Primary Degradation Products
Solid, -20°C, Dark HighNone expected
Aqueous Solution, pH < 4 Low6-Chloro-2-iodopurine, D-ribose
Aqueous Solution, pH 7 Moderate2-iodo-inosine, 6-chloro-guanosine
Aqueous Solution, pH > 8 Low2-iodo-inosine and other hydrolyzed species
Exposure to UV Light Moderate to LowComplex mixture of photoproducts

Experimental Protocols

Protocol: HPLC-UV Method for Purity Assessment and Degradation Monitoring
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in DMSO to make a 10 mM stock solution. Dilute with the initial mobile phase composition to a working concentration of 100 µM.

Visualizations

Degradation_Pathways This compound This compound 6-Chloro-2-iodopurine 6-Chloro-2-iodopurine This compound->6-Chloro-2-iodopurine  Hydrolysis (Glycosidic Bond) D-Ribose D-Ribose This compound->D-Ribose  Hydrolysis (Glycosidic Bond) 2-iodo-inosine 2-iodo-inosine This compound->2-iodo-inosine  Hydrolysis (6-Chloro) 6-chloro-guanosine 6-chloro-guanosine This compound->6-chloro-guanosine  Hydrolysis (2-Iodo)

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Working_Solution Prepare Fresh Working Solution (in experimental buffer/medium) Stock_Solution->Working_Solution Incubation Incubate with System (e.g., cells, enzyme) Working_Solution->Incubation Time_Points Collect Samples at Different Time Points Incubation->Time_Points HPLC_Analysis HPLC-UV/MS Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis: - Peak Integration - Product Identification HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

solubility issues with 6-Chloro-2-iodopurine-9-riboside in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Chloro-2-iodopurine-9-riboside in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic purine (B94841) nucleoside analog. Compounds of this class are known for their potential as antitumor agents.[1] Their primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells.[1]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer (e.g., PBS, TRIS). Why is this happening?

A2: This is a common challenge with purine nucleoside analogs, which often exhibit limited solubility in aqueous solutions. The precipitation is likely occurring because the compound is significantly less soluble in the aqueous buffer compared to the organic solvent (like DMSO) used to create the initial stock solution. When the stock solution is diluted, the overall solvent polarity increases, causing the compound to fall out of solution.

Q3: What are the initial steps I should take to troubleshoot the precipitation of this compound in my aqueous buffer?

A3: If you observe precipitation, consider these initial troubleshooting steps:

  • Optimize the concentration of your organic solvent: Prepare intermediate dilutions of your concentrated stock solution in the same organic solvent before the final dilution into the aqueous buffer.

  • Gentle Warming: Cautiously warm your final solution to approximately 37°C. Be mindful that prolonged exposure to heat can potentially degrade the compound.

  • Sonication: Utilize a bath sonicator to break up precipitate particles and facilitate dissolution.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer to see if it improves solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: Compound fails to dissolve completely in the initial organic solvent.
Possible Cause Recommended Solution
Insufficient solvent volume.Increase the volume of the organic solvent (e.g., DMSO) to lower the concentration.
Compound requires energy to dissolve.Gently warm the solution (up to 37°C) and/or use a vortex mixer or sonicator to aid dissolution.
Issue 2: Precipitation occurs upon dilution into aqueous buffer.
Possible Cause Recommended Solution
The compound has low aqueous solubility.Decrease the final concentration of this compound in the aqueous buffer.
The percentage of organic co-solvent in the final solution is too low.While keeping the organic solvent concentration non-toxic to your experimental system (typically ≤0.5-1% for DMSO in cell culture), you can try preparing a more concentrated initial stock to minimize the dilution factor.
The buffer composition is unfavorable for solubility.Test different aqueous buffers (e.g., TRIS-HCl, PBS, HEPES) to identify one that is more compatible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath or sonicate until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed (if applicable) aqueous experimental buffer. Crucially, add the DMSO solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent is compatible with your experimental system.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh Compound Weigh Compound Add DMSO Add DMSO Vortex/Sonicate/Warm Vortex/Sonicate/Warm Store at -20°C/-80°C Store at -20°C/-80°C Thaw Stock Thaw Stock Store at -20°C/-80°C->Thaw Stock Begin Experiment Intermediate Dilution (in DMSO) Intermediate Dilution (in DMSO) Add to Aqueous Buffer (with mixing) Add to Aqueous Buffer (with mixing) Use in Experiment Use in Experiment G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Activation Metabolic Activation Cellular Uptake->Metabolic Activation Inhibition of DNA Polymerases Inhibition of DNA Polymerases Metabolic Activation->Inhibition of DNA Polymerases Apoptosis Induction Apoptosis Induction Metabolic Activation->Apoptosis Induction DNA Synthesis DNA Synthesis Inhibition of DNA Polymerases->DNA Synthesis Inhibits Cell Death Cell Death Apoptosis Induction->Cell Death

References

Technical Support Center: 6-Chloro-2-iodopurine-9-riboside Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6-Chloro-2-iodopurine-9-riboside. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most prevalent by-products are typically isomers of the desired product. These include:

  • N7-regioisomer: The ribose moiety attaches to the N7 position of the purine (B94841) ring instead of the desired N9 position. The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer is often the kinetically favored one.[1]

  • α-anomer: The stereochemistry at the anomeric carbon (C1') of the ribose is alpha, instead of the desired beta configuration.

  • By-products from solvent participation: Under certain conditions (e.g., using acetonitrile (B52724) as a solvent with specific activators), the solvent itself can react with the activated ribose intermediate, leading to unexpected adducts.[2][3]

  • Incompletely deprotected intermediates: If using protecting groups on the ribose hydroxyls (like acetyl groups), partial deprotection can result in mono- or di-acetylated by-products. The acetate (B1210297) group at the primary 5'-position can be more resistant to cleavage.[4]

Q2: How can I confirm the correct N9 regiochemistry of my product?

A2: NMR spectroscopy is a reliable method to distinguish between N7 and N9 isomers. A common technique is to compare the chemical shifts of the C5 and C8 carbons of the purine ring. For N9-glycosylated 6-chloropurine (B14466) derivatives, the difference in chemical shifts (Δδ) between C5 and C8 is significantly smaller than for the corresponding N7 isomers.[5]

Q3: What is the Vorbrüggen glycosylation and why is it commonly used for this synthesis?

A3: The Vorbrüggen glycosylation is a widely used method for forming N-glycosidic bonds to create nucleosides.[3][6] It typically involves reacting a silylated heterocyclic base (like 6-chloro-2-iodopurine) with a protected sugar acetate (like 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst (e.g., TMSOTf).[3][6] This method is popular due to its generally mild conditions and its ability to favor the formation of the desired β-anomer, thanks to the neighboring group participation of the 2'-O-acetyl group on the ribose.[6]

Troubleshooting Guide

Issue 1: Low Yield of the Desired N9-Isomer / High Yield of N7-Isomer By-product

The formation of a mixture of N7 and N9 regioisomers is a common challenge in purine glycosylation.[7][8] The ratio of these isomers is highly dependent on the reaction conditions.

Root Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The N7 isomer is often the kinetically favored product, while the N9 isomer is thermodynamically more stable.[1] Running the reaction at higher temperatures or for longer durations can sometimes favor the formation of the more stable N9 isomer.

  • Choice of Lewis Acid: The type of Lewis acid used as a catalyst can significantly influence the N7/N9 ratio. For instance, studies on similar purines have shown that TiCl₄ can favor the formation of the N7 isomer, whereas SnCl₄ may lead to a higher proportion of the N9 isomer under certain conditions.[7][9] TMSOTf is a commonly used catalyst that often provides good selectivity for the N9 position.

  • Solvent Effects: The polarity and nature of the solvent can impact the isomer ratio. Non-polar solvents may favor the N9 isomer. It is recommended to use anhydrous solvents to prevent side reactions.

Data Summary: Influence of Reaction Conditions on N7/N9 Isomer Ratio

ParameterCondition Favoring N9-Isomer (Desired)Condition Favoring N7-Isomer (By-product)Rationale
Temperature Higher temperatures / longer reaction timesLower temperatures / shorter reaction timesAllows for equilibration to the thermodynamically more stable N9 isomer.
Lewis Acid SnCl₄ (in some systems)TiCl₄ (in some systems)The nature of the catalyst influences the reaction pathway and transition states.
Solvent Dichloroethane (DCE)Acetonitrile (ACN) may increase N7 formation in some cases.Solvent polarity can affect the stability of intermediates and transition states.

Experimental Workflow for Glycosylation

cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_products Reaction Products cluster_final Final Steps Purine 6-Chloro-2-iodopurine (B104377) Silylation Silylation (e.g., with BSA) Purine->Silylation Ribose 1-O-acetyl-2,3,5-tri-O-acetyl- β-D-ribofuranose Coupling Coupling in Anhydrous Solvent (e.g., DCE or ACN) with Lewis Acid (e.g., TMSOTf) Ribose->Coupling Silylation->Coupling N9_isomer Protected N9-Isomer (Desired Product) Coupling->N9_isomer N7_isomer Protected N7-Isomer (By-product) Coupling->N7_isomer Deprotection Deprotection N9_isomer->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification

Caption: General workflow for the Vorbrüggen glycosylation of 6-Chloro-2-iodopurine.

Issue 2: Formation of Unexpected By-products

Sometimes, by-products that are not simple isomers of the desired product are observed.

Root Cause & Solution:

  • Solvent Reactivity: When using acetonitrile (ACN) as a solvent, especially with strong Lewis acids like TMSOTf and a base such as DBU, ACN can be activated and react with the ribose intermediate. This can lead to the formation of a complex by-product where a fragment derived from the solvent is attached to the sugar.[2][3]

    • Solution: If you observe an unknown major by-product when using acetonitrile, consider switching to a less reactive, non-nucleophilic solvent like 1,2-dichloroethane (B1671644) (DCE).[2][3]

Troubleshooting Logic for Unexpected By-products

Start Unexpected By-product Observed in Reaction CheckSolvent Is Acetonitrile (ACN) the Solvent? Start->CheckSolvent CheckBase Is a Strong Base (e.g., DBU) Present? CheckSolvent->CheckBase Yes OtherIssue Investigate Other Sources: - Purity of Starting Materials - Side Reactions of Purine CheckSolvent->OtherIssue No SwitchSolvent Switch to a Non-nucleophilic Solvent like DCE CheckBase->SwitchSolvent Yes CheckBase->OtherIssue No

Caption: Decision-making process for troubleshooting unexpected by-products.

Issue 3: Incomplete Deprotection of Hydroxyl Groups

After the glycosylation step, the acetyl protecting groups on the ribose must be removed. This step can sometimes be incomplete.

Root Cause & Solution:

  • Reaction Conditions: Standard deprotection methods, such as using methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol, are generally effective. However, the reaction may require sufficient time and appropriate temperatures to go to completion. The 5'-O-acetyl group can sometimes be more difficult to remove than the 2'- and 3'-O-acetyl groups.[4]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, you can try slightly increasing the temperature or extending the reaction time. Ensure that the reagents (e.g., sodium methoxide) are not degraded.

Key Experimental Protocol: Vorbrüggen Glycosylation

This protocol is a generalized procedure based on common practices for nucleoside synthesis.[10] Researchers should optimize conditions for their specific setup.

1. Silylation of the Purine Base:

  • Suspend 6-chloro-2-iodopurine in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (approx. 1.5 equivalents).

  • Heat the mixture (e.g., at 80 °C) under an inert atmosphere (Nitrogen or Argon) until the solution becomes clear. This indicates the formation of the silylated purine.

  • Cool the mixture to room temperature.

2. Glycosylation:

  • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose in anhydrous acetonitrile.

  • Add the solution of the silylated purine to the ribose solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (approx. 2-3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (e.g., 80 °C) for 1-2 hours, monitoring by TLC.

3. Work-up and Deprotection:

  • After the reaction is complete, cool the mixture and quench by pouring it into a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude protected nucleoside in anhydrous methanol.

  • Cool to 0 °C and add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until all protecting groups are removed.

  • Neutralize the reaction with an acidic resin or acetic acid, filter, and concentrate the filtrate.

4. Purification:

  • Purify the crude this compound using silica (B1680970) gel column chromatography to separate it from any remaining by-products.

Reaction Signaling Pathway: N7 vs. N9 Glycosylation

SilylatedPurine Silylated 6-Chloro-2-iodopurine N9_Attack Nucleophilic Attack from N9 SilylatedPurine->N9_Attack N7_Attack Nucleophilic Attack from N7 SilylatedPurine->N7_Attack RiboseCation Activated Ribose Intermediate (Oxocarbenium Ion) N9_Attack->RiboseCation N9_Product Protected N9-Isomer (Thermodynamic Product) N9_Attack->N9_Product Favored by higher temp. N7_Attack->RiboseCation N7_Product Protected N7-Isomer (Kinetic Product) N7_Attack->N7_Product Favored by lower temp.

Caption: Competing reaction pathways for N7 and N9 glycosylation.

References

Technical Support Center: Optimizing HPLC Methods for 6-Chloro-2-iodopurine-9-riboside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 6-Chloro-2-iodopurine-9-riboside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and other purine (B94841) nucleoside analogs.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[1]

    • Potential Causes:

      • Secondary Silanol (B1196071) Interactions: Active silanol groups on the surface of silica-based columns can interact with basic analytes like purine nucleosides, leading to tailing.

      • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

      • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solutions:

      • Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

      • Optimize Mobile Phase pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For purine nucleosides, a slightly acidic pH (e.g., pH 3-5) is often effective.

      • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

      • Use a Guard Column: A guard column can help protect the analytical column from contaminants.[2]

      • Flush the Column: Regularly flush the column with a strong solvent to remove any strongly retained compounds.

  • Question: I am observing peak fronting for my this compound peak. What could be the reason?

  • Answer: Peak fronting is often an indication of sample overload or issues with the sample solvent.

    • Potential Causes:

      • High Sample Concentration: Injecting a sample that is too concentrated can lead to fronting.

      • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the peak to front.

    • Solutions:

      • Decrease the amount of sample injected.

      • Prepare the sample in a solvent that is weaker than or the same as the initial mobile phase.

Problem: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I investigate?

  • Answer: Retention time shifts can compromise the reliability and reproducibility of your method.[2][3]

    • Potential Causes:

      • Inconsistent Mobile Phase Preparation: Small variations in the composition or pH of the mobile phase can lead to shifts in retention time.[3]

      • Column Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the analyte's interaction with the stationary phase.[3]

      • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.[2]

      • Pump Malfunction: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can lead to variable retention times.[2]

      • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[3]

    • Solutions:

      • Ensure accurate and consistent preparation of the mobile phase. Use a pH meter for accurate pH adjustment.

      • Use a column oven to maintain a constant temperature.

      • Adequately equilibrate the column before starting a sequence of injections.

      • Check the HPLC pump for any leaks and ensure a stable flow rate.

      • Monitor column performance over time and replace it when necessary.

Problem: Baseline Noise or Drift

  • Question: I am experiencing a noisy or drifting baseline in my chromatograms. What are the common causes and solutions?

  • Answer: A stable baseline is crucial for accurate integration and quantification, especially for low-concentration analytes.[1]

    • Potential Causes:

      • Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase can contribute to baseline noise.[1]

      • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline instability.

      • Pump Pulsations: Inconsistent solvent delivery from the pump can manifest as a noisy baseline.

      • Leaks in the System: Leaks in the fluidic path can introduce air and cause pressure fluctuations, leading to baseline noise.[1]

    • Solutions:

      • Use high-purity HPLC-grade solvents and degas the mobile phase before use.

      • Flush the detector flow cell with an appropriate solvent. Check the detector lamp's usage and replace it if necessary.

      • Purge the pump to remove any air bubbles.

      • Systematically check for leaks at all fittings and connections.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on methods for similar purine nucleoside analogs, a good starting point for a reversed-phase HPLC (RP-HPLC) method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 260 nm.

  • Injection Volume: 10-20 µL.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential for developing stability-indicating methods. The sample is subjected to stress conditions to produce degradation products. These conditions typically include:

  • Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat.

  • Photolytic Degradation: Expose the sample solution to UV light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The developed HPLC method should then be able to separate the main peak of this compound from all the degradation product peaks.

Q3: What are the key parameters to validate for an HPLC method for this compound analysis?

A3: According to ICH guidelines, the key validation parameters for an HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Below is a table summarizing typical starting conditions for the HPLC analysis of purine nucleoside analogs, which can be adapted for this compound.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)Condition 3 (Forced Degradation)
Column C18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 4.610 mM Ammonium Acetate, pH 5.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Mode Isocratic (80:20, A:B)GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 260 nmUV at 254 nmUV at 260 nm
Injection Volume 10 µL20 µL10 µL
Column Temp. 30 °C35 °C30 °C

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start: HPLC Analysis Issue cluster_problems Problem Categorization cluster_causes Potential Causes Investigation cluster_solutions Solution Implementation cluster_end Resolution start Identify HPLC Problem peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape Categorize retention_time Inconsistent Retention Times start->retention_time Categorize baseline Baseline Noise/ Drift start->baseline Categorize cause_peak Secondary Interactions Column Overload Incorrect Mobile Phase pH Sample Solvent Issue peak_shape->cause_peak Investigate cause_rt Mobile Phase Prep Temp. Fluctuation Column Equilibration Pump Issues retention_time->cause_rt Investigate cause_baseline Contaminated Mobile Phase Detector Issues System Leaks baseline->cause_baseline Investigate solution_peak Use B-D Column Optimize pH Dilute Sample Change Sample Solvent cause_peak->solution_peak Implement solution_rt Precise MP Prep Use Column Oven Ensure Equilibration Check Pump cause_rt->solution_rt Implement solution_baseline Use HPLC Grade Solvents Clean Flow Cell Check for Leaks Degas Mobile Phase cause_baseline->solution_baseline Implement end_node Problem Resolved solution_peak->end_node Verify solution_rt->end_node Verify solution_baseline->end_node Verify

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Sample Preparation (Dissolve & Filter) injector Autosampler/Injector (Inject Sample) sample_prep->injector mobile_phase_prep Mobile Phase Preparation (Buffer & Organic, Degas) pump Pump (Set Flow Rate & Gradient) mobile_phase_prep->pump pump->injector column Column (Separation) injector->column detector UV Detector (Detect Analyte) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration (Area, Height) chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: A standard workflow for HPLC analysis from sample to report.

References

Technical Support Center: 6-Chloro-2-iodopurine-9-riboside Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biological assays involving 6-Chloro-2-iodopurine-9-riboside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and experimental use of this compound.

Compound Handling and Solubility

  • Q1: How should I dissolve and store this compound?

    • A1: this compound, like many purine (B94841) analogs, can have limited aqueous solubility.

      • Primary Solvent: It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

      • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

      • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

  • Q2: I am observing precipitation of the compound when I add it to my aqueous assay buffer. What should I do?

    • A2: Precipitation can lead to inaccurate and inconsistent results.

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to maintain compound solubility.

      • Solubility Limit: The aqueous solubility of the compound is significantly lower than in DMSO. Determine the solubility limit in your specific assay buffer by preparing serial dilutions and observing for any precipitation.

      • Pre-warming: Gently warming the assay buffer to 37°C before adding the compound might help in some cases, but be cautious about the stability of other reagents.

      • Sonication: Brief sonication of the diluted compound in the final assay buffer can sometimes help to dissolve small precipitates, but this should be done cautiously to avoid degradation.

Cell-Based Assay Troubleshooting

  • Q3: My cell viability assay results are inconsistent between experiments. What are the common causes?

    • A3: Inconsistent results in cell viability assays (e.g., MTT, XTT, or resazurin-based assays) can arise from several factors:

      • Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

      • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

      • Incubation Time: The incubation time with the compound and with the viability reagent should be consistent across all experiments.

      • Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are properly stored.

  • Q4: I am not observing a dose-dependent effect on cell viability. What could be the reason?

    • A4: A lack of a clear dose-response curve can be due to:

      • Inappropriate Concentration Range: The tested concentrations may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect). A broad range of concentrations should be tested initially to identify the effective range.

      • Compound Instability: The compound may be unstable in the cell culture medium over the duration of the experiment. Consider reducing the incubation time or refreshing the medium with the compound.

      • Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.

  • Q5: In my apoptosis assay (Annexin V/PI staining), I see a high percentage of necrotic cells even at low compound concentrations. Why is this happening?

    • A5: A high population of Annexin V positive and Propidium Iodide (PI) positive cells can indicate late-stage apoptosis or necrosis.

      • Time Point of Analysis: You might be analyzing the cells too late after treatment. Try harvesting cells at earlier time points to capture the early apoptotic population (Annexin V positive, PI negative).

      • Compound Toxicity: At higher concentrations, the compound may be inducing necrosis directly rather than apoptosis.

      • Cell Handling: Rough handling of cells during harvesting and staining can damage the cell membrane, leading to false-positive PI staining.

Data Presentation

As a purine nucleoside analog, this compound is expected to exhibit cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Below is a template for presenting such data.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)
Example: HL-60 Acute Promyelocytic Leukemia72Data to be determined
Example: MCF-7 Breast Adenocarcinoma72Data to be determined
Example: HCT116 Colorectal Carcinoma72Data to be determined
Example: A549 Lung Carcinoma72Data to be determined
Example: Jurkat T-cell Leukemia48Data to be determined

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability.

  • Materials:

    • 96-well flat-bottom plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Materials:

    • 6-well plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by this compound, based on its classification as a purine nucleoside analog.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat cells with This compound cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing the biological activity of this compound.

apoptosis_pathway compound This compound dna_damage DNA Damage compound->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

cell_cycle_pathway compound This compound cdk CDK Inhibition (e.g., CDK2) compound->cdk g1_s G1/S Transition cdk->g1_s inhibition s_phase S Phase (DNA Synthesis) g1_s->s_phase arrest Cell Cycle Arrest g1_s->arrest g2_m G2/M Transition s_phase->g2_m mitosis Mitosis g2_m->mitosis

Caption: Putative mechanism of cell cycle arrest by this compound via CDK inhibition.

Validation & Comparative

Illuminating Molecular Architecture: A Comparative Guide to Confirming the Structure of 6-Chloro-2-iodopurine-9-riboside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the structural elucidation of 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog with significant potential in anticancer research.

This guide will delve into the utility of mass spectrometry for confirming the structure of this compound, comparing its capabilities with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. We will explore the experimental data and protocols associated with each technique to provide a comprehensive overview for researchers.

The Compound in Focus: this compound

This compound is a synthetic purine nucleoside analog. Such analogs are a class of compounds with broad antitumor activity, primarily by interfering with DNA synthesis and inducing apoptosis in cancer cells[1]. The precise arrangement of the chloro, iodo, and ribose substituents on the purine core is critical to its biological activity, making accurate structural confirmation paramount.

Mass Spectrometry: A Powerful Tool for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₁₀H₁₀ClIN₄O₄) is 412.57 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) cluster. A key feature would be the isotopic pattern of chlorine, with two peaks separated by 2 m/z units in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve two primary pathways:

  • Glycosidic Bond Cleavage: This is a characteristic fragmentation pattern for nucleosides, resulting in the separation of the purine base and the ribose sugar. This would lead to a prominent fragment ion corresponding to the 6-chloro-2-iodopurine (B104377) base.

  • Loss of Halogens: The molecule may lose its halogen substituents. The loss of an iodine radical (I•) is a common fragmentation pathway for iodo-substituted compounds. The loss of a chlorine radical (Cl•) would also be observed.

A plausible fragmentation pathway is illustrated below:

Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺ This compound B [Base]⁺ 6-Chloro-2-iodopurine M->B Glycosidic bond cleavage R [Ribose]⁺ M->R Glycosidic bond cleavage M_minus_I [M - I]⁺ M->M_minus_I - I• M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - Cl• B_minus_I [Base - I]⁺ B->B_minus_I - I• B_minus_Cl [Base - Cl]⁺ B->B_minus_Cl - Cl•

Figure 1: Predicted fragmentation of this compound.
Comparison with a Close Analog: 6-Chloropurine (B14466) Riboside

To further inform our predictions, we can examine the mass spectrum of the closely related compound, 6-chloropurine riboside. The mass spectrum of this analog shows a clear molecular ion peak and significant fragments corresponding to the loss of the ribose moiety and the chlorine atom. This supports the predicted fragmentation pathways for our target molecule.

Technique Information Obtained Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation pattern.High sensitivity, small sample requirement, rapid analysis.Provides indirect structural information, isomers can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry, 3D structure in solution.Provides unambiguous structure determination, non-destructive.Lower sensitivity, requires larger sample amounts, longer analysis time.
X-ray Crystallography Precise 3D atomic coordinates in the solid state, bond lengths and angles.Provides definitive 3D structure.Requires a suitable single crystal, structure may differ from solution conformation.

Table 1: Comparison of Analytical Techniques for Structural Elucidation

Alternative and Complementary Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on a combination of techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the purine ring, the ribose sugar, and the hydroxyl groups.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Analysis of the ¹H NMR spectrum of the related 6-chloropurine ribonucleoside reveals characteristic chemical shifts for the anomeric proton of the ribose and the protons of the purine ring, confirming the connectivity between the base and the sugar.

X-ray Crystallography

For molecules that can be crystallized, X-ray crystallography provides the most definitive three-dimensional structural information. A 2004 study detailed the synthesis and single-crystal X-ray diffraction of 6-chloro-2-iodopurine, the nucleobase of our target molecule[2]. This study provides precise bond lengths and angles for the purine core, confirming the positions of the chlorine and iodine atoms[2]. Although this is not the full nucleoside, this data provides a solid foundation for the expected geometry of the purine moiety in this compound.

Experimental Protocols

Mass Spectrometry (Hypothetical Protocol)
  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ion modes. Perform MS/MS fragmentation analysis on the molecular ion peak to obtain a detailed fragmentation spectrum.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine. Identify the major fragment ions and propose fragmentation pathways to confirm the connectivity of the purine base, ribose sugar, and halogen substituents.

The workflow for this hypothetical experiment can be visualized as follows:

Mass Spectrometry Workflow Sample Sample Preparation MS Mass Spectrometry Analysis (ESI-MS) Sample->MS MSMS Tandem MS (MS/MS) MS->MSMS Data Data Analysis MSMS->Data Structure Structure Confirmation Data->Structure

Figure 2: Experimental workflow for mass spectrometry analysis.
NMR Spectroscopy (General Protocol)

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).

  • Data Analysis: Assign all proton and carbon signals and use the correlation spectra to establish the complete bonding network of the molecule.

Signaling Pathways and Biological Context

Purine nucleoside analogs like this compound often exert their anticancer effects by being incorporated into DNA or RNA, or by inhibiting key enzymes involved in nucleotide metabolism. This can lead to the induction of apoptosis (programmed cell death). A simplified representation of a relevant signaling pathway is shown below.

Apoptosis Signaling Pathway cluster_0 Cellular Stress cluster_1 Apoptotic Cascade Drug This compound DNA_Damage DNA Damage Drug->DNA_Damage Caspases Caspase Activation DNA_Damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: Simplified signaling pathway for drug-induced apoptosis.

Conclusion

Mass spectrometry is an indispensable tool for the initial confirmation of the molecular weight and for gaining significant structural insights into molecules like this compound through fragmentation analysis. However, for unambiguous and complete structural elucidation, a multi-technique approach is recommended. The combination of mass spectrometry with NMR spectroscopy provides a comprehensive understanding of the molecule's connectivity and stereochemistry in solution, while X-ray crystallography, when feasible, offers the definitive solid-state structure. By leveraging the strengths of each of these powerful analytical techniques, researchers can confidently confirm the structure of novel compounds, a critical step in the journey of drug discovery and development.

References

6-Chloro-2-iodopurine-9-riboside vs. other nucleoside analogs in antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone of therapeutic strategies against a wide array of viral pathogens. This guide provides a comparative overview of the in vitro efficacy of several prominent nucleoside analogs, offering a valuable resource for researchers, scientists, and drug development professionals. While the primary focus of this comparison is on established antiviral agents, we also acknowledge the broader class of purine (B94841) nucleoside analogs, such as 6-Chloro-2-iodopurine-9-riboside, which have been investigated for other therapeutic applications like antitumor activity.[1] Due to a lack of available data on the antiviral properties of this compound, this guide will focus on a comparative analysis of well-characterized antiviral nucleoside analogs: Galidesivir (B1663889) , Favipiravir , Ribavirin , and Remdesivir .

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%. Conversely, the 50% cytotoxic concentration (CC50) measures the concentration that causes a 50% reduction in cell viability. The ratio of these two values, known as the Selectivity Index (SI = CC50/EC50), is a critical measure of a drug's therapeutic window; a higher SI value indicates greater selectivity for viral targets over host cells.[2]

The following tables summarize the in vitro antiviral activity of Galidesivir, Favipiravir, Ribavirin, and Remdesivir against a selection of viruses. It is important to note that EC50 and CC50 values can vary depending on the virus strain, cell line, and specific experimental protocol used.

Table 1: Antiviral Activity of Galidesivir (BCX4430) [3]

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
ArenaviridaeLassa VirusVero43>100>2.3
ArenaviridaeJunin VirusVero42.2>100>2.4
BunyaviridaeRift Valley Fever VirusVero20.4 - 41.6>100>2.4 - >4.9
CoronaviridaeMERS-CoVVero29>100>3.4
CoronaviridaeSARS-CoVHeLa57.7>296>5.1
FlaviviridaeDengue VirusVero>100>100-
FlaviviridaeWest Nile VirusPS2.3>100>43.5
FlaviviridaeYellow Fever VirusVero9.4>100>10.6
FlaviviridaeZika VirusVero17>100>5.9
FiloviridaeEbola VirusVero-E61.8>100>55.6
FiloviridaeMarburg VirusVero-E62.1>100>47.6
ParamyxoviridaeMeasles VirusVero2.1>100>47.6
ParamyxoviridaeNipah VirusVero>100>100-
TogaviridaeChikungunya VirusHeLa>100>100-

Table 2: Antiviral Activity of Favipiravir (T-705)

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.49 - 0.76>10000>13157
OrthomyxoviridaeInfluenza A (H3N2)MDCK0.16 - 0.55>10000>18181
OrthomyxoviridaeInfluenza BMDCK0.13 - 0.37>10000>27027
CoronaviridaeSARS-CoV-2Vero E661.88>400>6.46[4]
ArenaviridaeLassa VirusVero1.3>1000>769
BunyaviridaeRift Valley Fever VirusVero10>1000>100

Table 3: Antiviral Activity of Ribavirin

Virus FamilyVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.6 - 5.5560101.8 - 933.3[5]
OrthomyxoviridaeInfluenza BMDCK0.6 - 5.5560101.8 - 933.3[5]
CoronaviridaeSARS-CoVCaco-27.3 ± 3.5>100>13.7[6]
FlaviviridaeYellow Fever Virus (17D)Vero48.5 ± 41.3>100>2.1
ParamyxoviridaeHuman Parainfluenza Virus 3Vero17.2 ± 6.9>100>5.8
ParamyxoviridaeRespiratory Syncytial VirusHeLa3.74 ± 0.87>100>26.7

Table 4: Antiviral Activity of Remdesivir (GS-5734)

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
CoronaviridaeSARS-CoV-2Vero E61.65>100>60.6[7]
CoronaviridaeSARS-CoV-2Calu-30.28>10>35.7[7]
CoronaviridaeSARS-CoV-2 (Omicron BA.1)A549-ACE2-TMPRSS20.042 ± 0.016>10>238[8]
CoronaviridaeMERS-CoVVero E60.07>10>142
CoronaviridaeHCoV-229EMRC-50.04>10>250[7]
FlaviviridaeDengue Virus (Serotypes 1-4)Huh-70.12 - 0.23>10>43.5 - >83.3[9]
FlaviviridaeWest Nile VirusVero0.05>10>200[9]
FlaviviridaeYellow Fever VirusHuh-71.06>10>9.4[9]
FiloviridaeEbola VirusVero-E60.06>10>166.7
FiloviridaeMarburg VirusHeLa0.024 - 0.068>10>147 - >416.7[9]

Mechanisms of Action: Targeting Viral Replication

The primary mechanism of action for these nucleoside analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. As analogs of natural nucleosides, they are incorporated into the growing viral RNA chain, leading to premature chain termination or the accumulation of mutations, ultimately halting viral replication.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Nucleoside_Analog Nucleoside Analog (e.g., Remdesivir) Phosphorylation Cellular Kinases Nucleoside_Analog->Phosphorylation Activation Active_Metabolite Active Triphosphate Analog Phosphorylation->Active_Metabolite Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_RdRp Inhibits Viral_RNA Viral RNA Replication Viral_RdRp->Viral_RNA Synthesizes Chain_Termination Chain Termination / Error Catastrophe Viral_RdRp->Chain_Termination Leads to

Caption: General mechanism of action for nucleoside analog antivirals.

Experimental Protocols

The determination of EC50 and CC50 values relies on standardized in vitro assays. Below are detailed methodologies for two of the most common assays cited in the evaluation of antiviral compounds.

Plaque Reduction Assay (for EC50 Determination)

This assay is considered the gold standard for quantifying the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: A confluent monolayer of a suitable host cell line (e.g., Vero E6, MDCK) is prepared in 6-well or 12-well plates.

  • Compound Preparation: The test compound is serially diluted to various concentrations in an appropriate cell culture medium.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus, typically calculated to produce 50-100 plaques per well.

  • Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing the different concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days), which varies depending on the virus.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted for each compound concentration and the untreated virus control.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each concentration relative to the control. The EC50 value is then determined by non-linear regression analysis of the dose-response curve.

Plaque_Reduction_Assay Start Start Cell_Seeding Seed host cells in multi-well plates Start->Cell_Seeding Virus_Infection Infect cells with virus Cell_Seeding->Virus_Infection Compound_Treatment Add serial dilutions of nucleoside analog Virus_Infection->Compound_Treatment Incubation Incubate for plaque formation Compound_Treatment->Incubation Staining Fix and stain cells Incubation->Staining Plaque_Counting Count plaques Staining->Plaque_Counting EC50_Calculation Calculate EC50 Plaque_Counting->EC50_Calculation

Caption: Workflow of a typical Plaque Reduction Assay.

Cytotoxicity Assay (for CC50 Determination)

This assay measures the effect of the compound on the viability of uninfected host cells. A common method is the MTT assay.

  • Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density.

  • Compound Treatment: Serial dilutions of the test compound are added to the wells.

  • Incubation: The plate is incubated for a duration similar to that of the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity_Assay Start Start Cell_Seeding Seed host cells in 96-well plates Start->Cell_Seeding Compound_Treatment Add serial dilutions of nucleoside analog Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance Formazan_Solubilization->Absorbance_Reading CC50_Calculation Calculate CC50 Absorbance_Reading->CC50_Calculation

Caption: Workflow of a typical MTT Cytotoxicity Assay.

Concluding Remarks

The nucleoside analogs presented in this guide demonstrate a broad spectrum of antiviral activity against numerous clinically relevant viruses. The quantitative data and detailed protocols provided herein serve as a valuable resource for the comparative evaluation of these compounds and for the design of future antiviral screening assays. While this compound's primary characterization has been in the context of oncology, the vast chemical space of purine analogs suggests that further exploration of this and related compounds for antiviral activity could be a fruitful area of research. The continued investigation and development of novel nucleoside analogs are paramount in our preparedness against emerging and re-emerging viral threats.

References

A Comparative Analysis of 6-Chloro-2-iodopurine-9-riboside and 6-chloropurine for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two purine (B94841) analogs, 6-Chloro-2-iodopurine-9-riboside and 6-chloropurine (B14466), to inform research and development in oncology and related fields. By examining their distinct physicochemical properties, mechanisms of action, and cytotoxic profiles, this document aims to provide a clear, data-driven comparison to guide future studies and therapeutic applications.

Physicochemical and Biological Properties

6-chloropurine is a synthetic purine derivative that has been extensively utilized as a versatile intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.[1][2] It is characterized as a light yellow crystalline powder with a high melting point of over 300°C.[2] Its solubility is limited in water but higher in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3][4]

This compound, a nucleoside analog, incorporates a ribose sugar moiety, which significantly alters its biological uptake and metabolic fate compared to the purine base, 6-chloropurine. As a purine nucleoside analog, it is recognized by cellular machinery involved in nucleic acid synthesis, leading to its anticancer effects through mechanisms like inhibition of DNA synthesis and induction of apoptosis.[5]

A summary of their key properties is presented in Table 1.

PropertyThis compound6-chloropurine
Chemical Structure Purine nucleoside analogPurine analog
Molecular Formula C₁₀H₁₀ClIN₄O₄C₅H₃ClN₄
Molecular Weight 428.57 g/mol 154.56 g/mol
Appearance White to slightly yellow powder (inferred)Light yellow crystalline powder[2]
Melting Point 158-162 °C (decomposes) (for 6-chloropurine riboside)[6]>300 °C (decomposes)
Solubility Soluble in water (10.6 mg/mL for 6-chloropurine riboside)[7]Slightly soluble in water, soluble in DMSO (~10 mg/mL) and DMF[3][8]
Biological Activity Antitumor, likely via inhibition of DNA synthesis and apoptosis[5]Antitumor, acts as a prodrug for 6-mercaptopurine[3]

Comparative Cytotoxicity

While direct head-to-head comparative studies are limited, the available data indicates that both compounds exhibit cytotoxic effects against various cancer cell lines. 6-chloropurine's cytotoxicity is often linked to its conversion to 6-mercaptopurine (B1684380). Studies on various 6-chloropurine nucleosides, structurally related to this compound, have demonstrated potent antiproliferative activity with GI50 values in the micromolar range.[9]

Table 2 summarizes representative IC50 values for these and related compounds in different cancer cell lines to provide a comparative perspective. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

Compound/DerivativeCell LineIC50 (µM)
6-chloropurine nucleoside derivativeHeLa33[10]
6-chloropurine nucleoside derivativeHepG225[10]
6-chloropurine nucleoside derivativeSW62035[10]
9-norbornyl-6-chloropurineCCRF-CEM3.1[11]
9-norbornyl-6-chloropurineHL-604.2[11]

Mechanism of Action and Signaling Pathways

The fundamental difference in the mechanism of action between the two compounds lies in their chemical nature: a purine base versus a nucleoside analog.

6-chloropurine primarily functions as a prodrug. It is metabolized in vivo to the active compound 6-mercaptopurine (6-MP).[3] 6-MP is then further metabolized into thioguanine nucleotides, which are incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and ultimately, mitotic cell death.[12] Additionally, 6-chloropurine can be conjugated with glutathione (B108866), a reaction catalyzed by glutathione S-transferase.[11]

G 6-chloropurine 6-chloropurine 6-mercaptopurine 6-mercaptopurine 6-chloropurine->6-mercaptopurine Metabolism Glutathione_conjugate Glutathione conjugate 6-chloropurine->Glutathione_conjugate GST Thioguanine_nucleotides Thioguanine nucleotides 6-mercaptopurine->Thioguanine_nucleotides Metabolism DNA_RNA DNA / RNA Thioguanine_nucleotides->DNA_RNA Incorporation DNA_damage DNA Damage DNA_RNA->DNA_damage Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Mitotic_death Mitotic Death Cell_cycle_arrest->Mitotic_death

Metabolic activation and cytotoxic pathway of 6-chloropurine.

This compound , as a nucleoside analog, is anticipated to be transported into the cell and subsequently phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis. The apoptotic cascade initiated by many purine analogs typically involves the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and the activation of caspases.[13]

G Compound This compound Transport Cellular Uptake Compound->Transport Phosphorylation Phosphorylation (Kinases) Transport->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase Inhibition of DNA Polymerase Active_Metabolite->DNA_Polymerase Mitochondria Mitochondria Active_Metabolite->Mitochondria Induces stress DNA_Synthesis Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Proposed mechanism of action for this compound.

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well microplates

  • This compound and 6-chloropurine

  • DMSO (for stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_cells Seed cells in 96-well plate Incubate_overnight Incubate overnight Seed_cells->Incubate_overnight Prepare_compounds Prepare serial dilutions of compounds Treat_cells Treat cells with compounds Prepare_compounds->Treat_cells Incubate_treatment Incubate for 48-72 hours Treat_cells->Incubate_treatment Add_MTT Add MTT solution Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_absorbance Read absorbance at 570 nm Solubilize->Read_absorbance

Workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC Assay)

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC fluorescence (indicating early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (indicating late apoptosis/necrosis) in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion and Future Directions

This comparative guide highlights the key differences between this compound and 6-chloropurine. While 6-chloropurine acts as a prodrug with a well-established metabolic pathway leading to DNA damage, this compound is a nucleoside analog that likely exerts its effect through inhibition of DNA synthesis and induction of apoptosis.

The provided data underscores the potential of both compounds in cancer therapy. However, a lack of direct comparative studies necessitates further research. Future investigations should focus on:

  • Direct Comparative Cytotoxicity Studies: Evaluating both compounds in a panel of the same cancer cell lines to obtain directly comparable IC50 values.

  • Detailed Mechanistic Studies: Elucidating the specific kinases involved in the phosphorylation of this compound and identifying its precise molecular targets.

  • In Vivo Efficacy and Toxicity: Conducting preclinical animal studies to compare the in vivo antitumor efficacy, pharmacokinetics, and toxicity profiles of both compounds.

Such studies will be crucial for determining the full therapeutic potential and optimal applications of these promising purine analogs.

References

The Chloro-Driven Quest: A Comparative Guide to the Structure-Activity Relationship of 6-Chloropurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 6-chloropurine (B14466) nucleosides, a class of compounds that has demonstrated significant potential as both anticancer and antiviral agents. By examining key structural modifications and their impact on biological efficacy, supported by experimental data, this document aims to illuminate the path for future drug design and development.

The 6-chloropurine scaffold serves as a versatile platform for the synthesis of novel nucleoside analogs. The chlorine atom at the 6-position is a key reactive group, allowing for a variety of chemical modifications that can profoundly influence the compound's biological profile. These modifications primarily involve alterations to the purine (B94841) base, particularly at the 2-position, and variations in the attached sugar moiety.

Comparative Analysis of Anticancer Activity

The anticancer potential of 6-chloropurine nucleosides has been extensively explored, with numerous studies evaluating their cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often at the G2/M phase.[1][2]

A key determinant of anticancer activity is the substitution pattern on the purine ring. The introduction of an acetamido group at the 2-position, for instance, has been shown to significantly enhance cytotoxicity. Furthermore, the nature and stereochemistry of the glycosidic bond, as well as the type of sugar residue, play a crucial role in the molecule's ability to inhibit cancer cell growth.

Below is a summary of the growth inhibitory (GI50) values for a series of 6-chloropurine and 2-acetamido-6-chloropurine (B1275489) nucleosides with different sugar moieties, evaluated against several human cancer cell lines using the Sulforhodamine B (SRB) assay.[3]

CompoundPurine BaseSugar MoietyLinkageA549 (Lung) GI50 (µM)HT29 (Colon) GI50 (µM)MEL-28 (Melanoma) GI50 (µM)OVCAR-3 (Ovarian) GI50 (µM)
1 6-chloropurineGlucosylN9> 30> 30> 30> 30
2 6-chloropurineGalactosylN9> 30> 30> 30> 30
3 6-chloropurineMannosylN915 ± 1.119 ± 1.511 ± 0.914 ± 1.2
4 6-chloropurineGlucosylN7> 30> 30> 30> 30
5 6-chloropurineGalactosylN712 ± 1.014 ± 1.19.0 ± 0.711 ± 0.9
6 6-chloropurineMannosylN710 ± 0.812 ± 1.08.0 ± 0.69.0 ± 0.7
7 2-acetamido-6-chloropurineGlucosylN925 ± 2.028 ± 2.218 ± 1.421 ± 1.7
8 2-acetamido-6-chloropurineGalactosylN922 ± 1.824 ± 1.915 ± 1.218 ± 1.4
9 2-acetamido-6-chloropurineMannosylN98.0 ± 0.610 ± 0.86.0 ± 0.57.0 ± 0.6
10 2-acetamido-6-chloropurineGlucosylN75.0 ± 0.46.0 ± 0.53.0 ± 0.24.0 ± 0.3
11 2-acetamido-6-chloropurineGalactosylN73.0 ± 0.24.0 ± 0.31.5 ± 0.12.0 ± 0.2
12 2-acetamido-6-chloropurineMannosylN71.4 ± 0.1 1.8 ± 0.1 0.9 ± 0.1 1.1 ± 0.1

Comparative Analysis of Antiviral Activity

6-Chloropurine nucleosides have also emerged as promising antiviral agents, with activity reported against a variety of viruses. Modifications to both the purine base and the sugar moiety are critical for antiviral efficacy. For instance, the presence of an unprotected 5'-hydroxyl group on the sugar ring has been identified as a favorable structural feature for anti-SARS-CoV activity.[1]

The following table summarizes the 50% effective concentration (EC50) values of several 6-chloropurine nucleoside analogs against the SARS-CoV FFM-1 strain, as determined by a plaque reduction assay.[1]

CompoundR1R2R3EC50 (µg/mL)
1 HHH> 100
2 BzBzBz> 100
3 HHOH13.5
4 BzBzOBz> 100
5 HHF25.1
6 BzBzF> 100
7 HOHH18.2
8 BzOBzBz> 100
9 HFH33.6
10 BzFBz> 100
11 HN3H9.8
12 BzN3Bz> 100

Bz = Benzoyl

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in the net protein increase.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

  • Cell Seeding: Seed host cells (e.g., Vero E6) in 24-well plates and grow to confluence.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Compound Incubation: In a separate plate, pre-incubate the virus dilutions with various concentrations of the test compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the confluent cell monolayers and infect the cells with the virus-compound mixture. Incubate for 1 hour at 37°C.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet.

  • Quantification: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNAse Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Propidium (B1200493) Iodide Staining: Add propidium iodide (PI) solution (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Structure-Activity Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of the structure-activity relationship of 6-chloropurine nucleosides and the experimental workflows used to evaluate them.

SAR_Summary cluster_purine Purine Core Modifications cluster_sugar Sugar Moiety Modifications 6-Chloropurine 6-Chloropurine 2-Acetamido 2-Acetamido Group 6-Chloropurine->2-Acetamido Increases Anticancer Activity Sugar Sugar Moiety 6-Chloropurine->Sugar Glycosylation Mannosyl Mannosyl Sugar->Mannosyl Potent Anticancer N7_Linkage N7-Linkage Sugar->N7_Linkage Potent Anticancer Unprotected_5OH Unprotected 5'-OH Sugar->Unprotected_5OH Favorable for Antiviral Activity

Figure 1. Key structure-activity relationships of 6-chloropurine nucleosides.

Experimental_Workflow Start Start: Synthesized 6-Chloropurine Nucleosides Anticancer_Screening Anticancer Screening (SRB Assay) Start->Anticancer_Screening Antiviral_Screening Antiviral Screening (Plaque Reduction Assay) Start->Antiviral_Screening Determine_GI50 Determine GI50 Values Anticancer_Screening->Determine_GI50 Determine_EC50 Determine EC50 Values Antiviral_Screening->Determine_EC50 Mechanism_Study Mechanism of Action Studies Determine_GI50->Mechanism_Study Determine_EC50->Mechanism_Study Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assays Mechanism_Study->Apoptosis_Assay Lead_Identification Lead Compound Identification Cell_Cycle->Lead_Identification Apoptosis_Assay->Lead_Identification

Figure 2. General experimental workflow for evaluating 6-chloropurine nucleosides.

Signaling_Pathway Nucleoside_Analog 6-Chloropurine Nucleoside Analog Cellular_Uptake Cellular Uptake Nucleoside_Analog->Cellular_Uptake Phosphorylation Phosphorylation (by kinases) Cellular_Uptake->Phosphorylation Active_Triphosphate Active Triphosphate Metabolite Phosphorylation->Active_Triphosphate DNA_Polymerase DNA Polymerase Inhibition Active_Triphosphate->DNA_Polymerase DNA_Synthesis_Block DNA Synthesis Blockage DNA_Polymerase->DNA_Synthesis_Block G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Synthesis_Block->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 3. Proposed mechanism of action for anticancer 6-chloropurine nucleosides.

References

A Comparative Efficacy Analysis: 6-Chloro-2-iodopurine-9-riboside and Cladribine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-neoplastic drug discovery, purine (B94841) nucleoside analogs represent a cornerstone of chemotherapy. This guide provides a comparative overview of two such analogs: 6-Chloro-2-iodopurine-9-riboside and the well-established drug, Cladribine (B1669150). The focus is to furnish researchers, scientists, and drug development professionals with a concise summary of their efficacy, supported by available experimental data and detailed methodologies.

Introduction to the Analogs

Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) is a synthetic purine nucleoside analog of deoxyadenosine (B7792050). Its established clinical utility in treating hairy cell leukemia and B-cell chronic lymphocytic leukemia underscores its potent cytotoxic effects on lymphocytes.

This compound is another purine nucleoside analog with reported antitumor activity. While less extensively characterized in publicly available literature, its structural similarity to other purine-based chemotherapeutics suggests a potential role in cancer therapy through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1]

Quantitative Efficacy: A Comparative Look

Due to the limited availability of specific IC50 data for this compound, a direct quantitative comparison is challenging. The following table summarizes the available IC50 values for cladribine in several hematological cancer cell lines, providing a benchmark for its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)
U266Multiple Myeloma~2.43
RPMI8226Multiple Myeloma~0.75
MM1.SMultiple Myeloma~0.18
HL-60Acute Promyelocytic LeukemiaData not available
MOLT-4T-cell Acute Lymphoblastic LeukemiaData not available
THP-1Acute Monocytic LeukemiaData not available

Experimental Protocols

To facilitate the independent evaluation and comparison of these compounds, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds (this compound or cladribine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Binding Buffer to each tube and analyze the samples on a flow cytometer.

Signaling Pathways and Mechanism of Action

Cladribine

Cladribine, as a deoxyadenosine analog, is phosphorylated intracellularly to its active triphosphate form (2-CdATP). 2-CdATP interferes with DNA synthesis and repair, leading to the accumulation of DNA strand breaks and subsequent activation of apoptotic pathways. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from mitochondria, activation of caspases (such as caspase-3, -8, and -9), and modulation of Bcl-2 family proteins.

cladribine_pathway Cladribine Cladribine dCK Deoxycytidine Kinase (dCK) Cladribine->dCK CdATP Cladribine Triphosphate (2-CdATP) dCK->CdATP DNA_Synthesis Inhibition of DNA Synthesis & Repair CdATP->DNA_Synthesis DNA_Breaks DNA Strand Breaks DNA_Synthesis->DNA_Breaks Intrinsic Intrinsic Pathway DNA_Breaks->Intrinsic Extrinsic Extrinsic Pathway DNA_Breaks->Extrinsic Mitochondria Mitochondria Intrinsic->Mitochondria Death_Receptors Death Receptors Extrinsic->Death_Receptors Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cladribine's apoptotic signaling cascade.

This compound

As a purine nucleoside analog, this compound is presumed to exert its anticancer effects through a similar mechanism involving the inhibition of DNA synthesis and induction of apoptosis.[1] However, specific studies detailing the precise signaling pathways activated by this compound are limited. Based on the known mechanisms of related 6-chloropurine (B14466) analogs, a putative pathway can be proposed.

experimental_workflow Cell_Culture 1. Cell Culture (Cancer Cell Lines) Compound_Treatment 2. Compound Treatment (this compound vs. Cladribine) Cell_Culture->Compound_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V/PI) Compound_Treatment->Apoptosis_Assay IC50_Determination 4a. IC50/GI50 Determination Viability_Assay->IC50_Determination Apoptosis_Quantification 4b. Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification Efficacy_Comparison 5. Efficacy Comparison IC50_Determination->Efficacy_Comparison Apoptosis_Quantification->Efficacy_Comparison

Caption: Experimental workflow for efficacy comparison.

Conclusion

Cladribine is a well-documented purine analog with proven efficacy in certain hematological malignancies. While this compound shows promise as an antitumor agent based on preliminary studies of related compounds, a significant gap in the literature exists regarding its specific cytotoxic potency and detailed mechanism of action. Further in-depth studies, including head-to-head comparisons with established drugs like cladribine, are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and pathway diagrams provided herein offer a framework for conducting such comparative investigations.

References

Comparative Guide to the Effects of Purine Nucleoside Analogs on Cell Viability: A Focus on 6-Chloro-2-iodopurine-9-riboside and a Well-Characterized Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of purine (B94841) nucleoside analogs on cell viability, with a primary focus on 6-Chloro-2-iodopurine-9-riboside. Due to the limited availability of public data on this compound, this document leverages experimental data from a closely related and well-studied alternative, Cladribine (B1669150) (2-chloro-2'-deoxyadenosine), to provide a representative understanding of the anti-proliferative effects of this class of compounds.

Purine nucleoside analogs are a class of chemotherapeutic agents with established antitumor activity, particularly in hematological malignancies.[1][2] Their mechanism of action primarily involves the inhibition of DNA synthesis and the induction of apoptosis, leading to a reduction in cancer cell viability.[1]

Performance Comparison: Cladribine as a Representative Purine Nucleoside Analog

Cladribine has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell type.

Table 1: IC50 Values of Cladribine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
U266Multiple Myeloma~2.43
RPMI8226Multiple Myeloma~0.75
MM1.SMultiple Myeloma~0.18
CCRF-CEMT-lymphoblastoid Leukemia0.045

Data for U266, RPMI8226, and MM1.S cells were determined using an MTS-based proliferation assay.[2] Data for CCRF-CEM cells was determined by growth inhibition.[3]

Signaling Pathways and Mechanism of Action

Purine nucleoside analogs like this compound and Cladribine exert their cytotoxic effects by interfering with fundamental cellular processes. Once inside the cell, these compounds are phosphorylated to their active triphosphate forms. These active metabolites can then be incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately triggering apoptosis.

Purine_Nucleoside_Analog_Pathway cluster_cell Cancer Cell PNA Purine Nucleoside Analog (e.g., this compound) PNA_active Active Triphosphate Metabolite PNA->PNA_active Phosphorylation DNA_synthesis DNA Synthesis & Repair PNA_active->DNA_synthesis Inhibition Apoptosis Apoptosis DNA_synthesis->Apoptosis Induction

Caption: Mechanism of action of purine nucleoside analogs.

Experimental Protocols

To assess the effect of compounds like this compound on cell viability, several standard assays are employed. Below are detailed protocols for two common methods.

MTS Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound or Cladribine). Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_workflow Cell Viability Assessment Workflow start Start: Cancer Cell Culture treatment Treatment with Purine Nucleoside Analog start->treatment assay Cell Viability Assay (e.g., MTS or Annexin V/PI) treatment->assay data_analysis Data Analysis (IC50, % Apoptosis) assay->data_analysis end End: Comparative Results data_analysis->end

References

Navigating the Selectivity Landscape of 6-Chloro-2-iodopurine-9-riboside in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog, in the context of enzymatic assays. Due to a lack of specific publicly available cross-reactivity screening data for this compound, this guide will draw comparisons with structurally related and well-characterized purine analogs, cladribine (B1669150) and fludarabine (B1672870), to infer potential off-target interactions. Furthermore, detailed experimental protocols for assessing enzymatic cross-reactivity are provided to empower researchers to conduct their own selectivity profiling.

Introduction to this compound

This compound is a synthetic purine nucleoside analog. Compounds of this class are known for their broad antitumor activities, which are generally attributed to their ability to inhibit DNA synthesis and induce apoptosis.[1] As analogs of natural purines, these molecules can interact with a variety of enzymes involved in nucleotide metabolism, potentially leading to off-target effects. A thorough understanding of a compound's selectivity profile is therefore crucial for its development as a therapeutic agent or a research tool.

Comparative Cross-Reactivity Profile: Insights from Related Purine Analogs

Table 1: Comparative Overview of Potential Off-Target Effects of Purine Analogs

Compound Class Example Compound Primary Mechanism of Action Known Off-Target Interactions & Side Effects
Halogenated Purine Nucleoside AnalogsCladribineIncorporation into DNA, leading to strand breaks and apoptosis.[2]Severe skin reactions, hepatobiliary adverse reactions.[3][4][5]
Fluorinated Purine Nucleoside AnalogsFludarabineInhibition of DNA polymerase and ribonucleotide reductase.Neurotoxicity, hemolytic anemia, and interactions with numerous drug-metabolizing enzymes.[1][6][7][8][9]
Iodo- and Chloro- Purine Nucleoside AnalogsThis compoundExpected to interfere with DNA synthesis and purine metabolism.No specific data available. Potential for off-target interactions with kinases and other ATP-dependent enzymes is inferred from its structural class.

Disclaimer: The off-target effects of cladribine and fludarabine are presented here as a predictive guide for the potential cross-reactivity of this compound. Experimental validation is required to confirm any such interactions.

Experimental Protocols for Enzymatic Cross-Reactivity Screening

To determine the selectivity profile of this compound, a comprehensive enzymatic screening assay is necessary. Below is a detailed, generic protocol for a competitive enzymatic assay, which can be adapted for various enzyme classes, including kinases.

General Principle of a Competitive Enzymatic Assay

A competitive enzymatic assay measures the ability of a test compound to compete with a known substrate for the active site of an enzyme. The inhibition of the enzymatic reaction is typically monitored by a detectable signal, such as changes in absorbance, fluorescence, or luminescence.

Materials and Reagents
  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound (test compound)

  • Positive control inhibitor (if available)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Detection reagent (e.g., ATP-dependent luciferase for kinase assays, chromogenic or fluorogenic substrate)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Assay Protocol
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

  • Reaction Setup:

    • Add assay buffer to all wells of the microplate.

    • Add the diluted test compound to the appropriate wells.

    • Include control wells:

      • Negative Control (No Inhibitor): Contains enzyme and substrate, but no test compound.

      • Positive Control: Contains enzyme, substrate, and a known inhibitor.

      • Blank (No Enzyme): Contains substrate and buffer, but no enzyme, to measure background signal.

  • Enzyme Addition: Add the purified enzyme to all wells except the blank.

  • Initiation of Reaction: Add the enzyme-specific substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This step will generate a signal proportional to the enzymatic activity.

  • Measurement: Read the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

Data Analysis
  • Subtract Background: Subtract the average signal from the blank wells from all other readings.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Signal with Inhibitor / Signal without Inhibitor)] * 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizing Potential Interactions and Workflows

Signaling Pathway Potentially Affected by Purine Analogs

Purine analogs can interfere with numerous cellular processes by disrupting purine metabolism. The following diagram illustrates the central role of purine metabolism and its connection to downstream signaling pathways like mTORC1, which is sensitive to cellular purine levels.[10]

Purine_Metabolism_Pathway cluster_2 Purine Interconversion & Degradation cluster_3 Downstream Signaling PRPP PRPP IMP IMP PRPP->IMP Multiple Steps GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP Guanine Guanine Guanine->GMP Adenine Adenine Adenine->AMP Xanthine Xanthine GMP->Xanthine AMP->IMP mTORC1 mTORC1 Signaling AMP->mTORC1 Regulates UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase PurineAnalog This compound (Purine Analog) PurineAnalog->IMP PurineAnalog->GMP PurineAnalog->AMP

Caption: Purine metabolism and potential interference by a purine analog.

Experimental Workflow for Enzymatic Cross-Reactivity Screening

The following diagram outlines the general workflow for screening a compound against a panel of enzymes to determine its cross-reactivity profile.

Experimental_Workflow start Start compound_prep Prepare Serial Dilutions of This compound start->compound_prep assay_setup Set up Multi-well Plate Assay (Enzyme Panel, Substrates, Controls) compound_prep->assay_setup incubation Incubate at Controlled Temperature assay_setup->incubation detection Add Detection Reagent incubation->detection readout Measure Signal (Absorbance/Fluorescence/Luminescence) detection->readout data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values readout->data_analysis profile Generate Cross-Reactivity Profile data_analysis->profile end End profile->end

Caption: General workflow for enzymatic cross-reactivity screening.

Conclusion

While specific cross-reactivity data for this compound remains to be published, by examining related purine analogs, researchers can anticipate potential off-target interactions. The provided experimental protocols offer a robust framework for systematically evaluating the selectivity of this and other compounds of interest. Such empirical data is indispensable for the accurate interpretation of research findings and the advancement of drug development programs.

References

A Comparative Analysis of the Cytotoxic Effects of Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of key purine (B94841) analogs, a class of chemotherapeutic agents vital in the treatment of hematological malignancies. By summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a valuable resource for researchers investigating the mechanisms of these drugs and developing novel anticancer therapies.

Introduction to Purine Analogs

Purine analogs are a class of antimetabolites that mimic the structure of endogenous purine bases (adenine and guanine).[1] Their therapeutic effect stems from their ability to interfere with DNA and RNA synthesis and repair, ultimately inducing apoptosis in cancer cells.[2] This guide focuses on a comparative analysis of three prominent purine analogs: Cladribine (B1669150) (2-chlorodeoxyadenosine, 2-CdA), Fludarabine (B1672870) (F-ara-A), and Pentostatin (B1679546) (2'-deoxycoformycin, dCF). These agents, while sharing a common therapeutic goal, exhibit distinct mechanisms of action and cytotoxic profiles.

Mechanisms of Action

The cytotoxic effects of purine analogs are initiated by their uptake into cells via nucleoside transporters.[3] Once inside, their activation pathways and ultimate mechanisms of inducing cell death diverge.

Cladribine is resistant to degradation by adenosine (B11128) deaminase (ADA) and is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (Cd-ATP).[4][5] Cd-ATP is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, accumulation of DNA strand breaks, and subsequent apoptosis.[4][6] Cladribine's cytotoxicity is effective in both dividing and resting cells.[7]

Fludarabine is also phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis.[8] It can also be incorporated into both DNA and RNA, further disrupting cellular functions and triggering apoptosis.[8]

Pentostatin acts differently by potently inhibiting the enzyme adenosine deaminase (ADA).[5][6] This inhibition leads to the accumulation of deoxyadenosine (B7792050), which is then phosphorylated to deoxyadenosine triphosphate (dATP).[5] High intracellular concentrations of dATP are toxic to lymphocytes, causing DNA strand breaks and inducing apoptosis.[5]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Cladribine and Clofarabine (a next-generation purine analog) in various leukemia cell lines. Direct, head-to-head comparative IC50 data for Cladribine, Fludarabine, and Pentostatin from a single study is limited. The data presented here is collated from a study that directly compared Cladribine and Clofarabine.

DrugCell LineDisease TypeIC50 (µM)
Cladribine (CdA) Patient CellsChronic Lymphocytic Leukemia (CLL)0.16
Patient CellsAcute Myeloid Leukemia (AML)Not specified
Clofarabine (CAFdA) Patient CellsChronic Lymphocytic Leukemia (CLL)0.08
Patient CellsAcute Myeloid Leukemia (AML)Not specified

Data extracted from a study comparing the in vitro cytotoxicity of Clofarabine and Cladribine in mononuclear cells from patients with CLL and AML. The median EC50 (effective concentration 50) is presented, which is analogous to the IC50.[9]

Signaling Pathways in Purine Analog-Induced Apoptosis

Purine analogs induce apoptosis through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways. The accumulation of DNA damage, a common consequence of purine analog action, often triggers the p53 tumor suppressor protein, a key regulator of the intrinsic pathway.[10]

General Apoptotic Signaling Pathway

The following diagram illustrates the key signaling cascades involved in apoptosis, which can be triggered by purine analogs.

PurineAnalog Purine Analog DNADamage DNA Damage & Metabolic Stress PurineAnalog->DNADamage DeathReceptor Death Receptors (e.g., Fas) PurineAnalog->DeathReceptor p53 p53 Activation DNADamage->p53 Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Generalized signaling pathway of purine analog-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis of purine analogs are provided below.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic effects of purine analogs in vitro.

CellCulture 1. Cell Culture (e.g., Leukemia cell lines) DrugTreatment 2. Treatment with Purine Analogs (Varying concentrations) CellCulture->DrugTreatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) DrugTreatment->Incubation MTTAssay 4a. Cell Viability Assay (MTT Assay) Incubation->MTTAssay ApoptosisAssay 4b. Apoptosis Assay (Annexin V/PI Staining) Incubation->ApoptosisAssay WesternBlot 4c. Protein Expression Analysis (Western Blot) Incubation->WesternBlot DataAnalysis 5. Data Analysis (IC50 Calculation, etc.) MTTAssay->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: A generalized workflow for in vitro cytotoxicity testing of purine analogs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of purine analogs and calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5]

  • Drug Treatment: Prepare serial dilutions of the purine analogs in culture medium and add them to the wells. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with purine analogs.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of purine analogs for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis Markers

Objective: To detect changes in the expression of key proteins involved in the apoptotic signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins).

Protocol:

  • Protein Extraction: After drug treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This guide provides a comparative framework for understanding the cytotoxic effects of the purine analogs Cladribine, Fludarabine, and Pentostatin. While all three are effective inducers of apoptosis in malignant cells, their distinct mechanisms of action result in different cytotoxic profiles and potencies. The provided experimental protocols and pathway diagrams offer a practical resource for researchers to further investigate these important anticancer agents and to guide the development of more effective and targeted cancer therapies. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative cytotoxic potencies of these purine analogs across a broader range of cancer cell types.

References

Confirming the Identity of 6-Chloro-2-iodopurine-9-riboside: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data to confirm the chemical identity of 6-Chloro-2-iodopurine-9-riboside. By examining ¹H NMR, ¹³C NMR, and mass spectrometry data, and comparing it with related purine (B94841) nucleoside analogues, researchers can confidently verify the structure of this synthetic compound. The provided experimental protocols offer a foundation for reproducing these results.

Spectroscopic Data Comparison

The definitive identification of this compound relies on a detailed analysis of its spectroscopic signatures and comparison with structurally similar compounds. Due to the limited availability of directly published experimental spectra for this compound, this guide presents predicted data alongside experimentally obtained data for the closely related analogues: 6-Chloropurine riboside and 2-Amino-6-chloropurine riboside.

Table 1: ¹H NMR Chemical Shift (δ) Data (in ppm)

Proton This compound (Predicted) 6-Chloropurine riboside (Experimental, in DMSO-d₆)[1] 2-Amino-6-chloropurine riboside (Experimental, in DMSO-d₆)[2]
H-8~8.9-9.18.9718.404
H-1'~6.1-6.36.0645.840
H-2'~4.6-4.84.6074.512
H-3'~4.2-4.44.2154.157
H-4'~4.0-4.24.0093.944
H-5'a, 5'b~3.6-3.83.722, 3.6093.671, 3.582
Ribose OH~5.0-5.6Not explicitly assigned5.51, 5.21, 5.09
NH₂N/AN/A6.99

Table 2: ¹³C NMR Chemical Shift (δ) Data (in ppm)

Carbon This compound (Predicted) 6-Chloropurine riboside (Experimental, in DMSO-d₆)[3]
C-2~110-120 (due to Iodo group)151.8
C-4~153-155153.5
C-5~130-132131.5
C-6~150-152151.0
C-8~145-147145.3
C-1'~88-9088.1
C-2'~74-7674.1
C-3'~70-7270.7
C-4'~86-8886.0
C-5'~61-6361.7

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected [M+H]⁺
This compoundC₁₀H₁₀ClIN₄O₄412.57413.57
6-Chloropurine ribosideC₁₀H₁₁ClN₄O₄286.67287.67
2-Amino-6-chloropurine ribosideC₁₀H₁₂ClN₅O₄301.69302.69

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the nucleoside analogue in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • Employ a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity, especially for quaternary carbons.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water (1:1 v/v).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to achieve maximum signal intensity and stability.

    • Perform data analysis to determine the accurate mass of the molecular ion ([M+H]⁺).

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the logical workflow for confirming the identity of this compound and the key structural features verified by the spectroscopic data.

cluster_0 Spectroscopic Analysis Workflow Sample Sample 1H_NMR 1H NMR Spectroscopy Sample->1H_NMR 13C_NMR 13C NMR Spectroscopy Sample->13C_NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Comparison 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis MS->Data_Analysis Identity_Confirmation Identity Confirmed Data_Analysis->Identity_Confirmation

Caption: Workflow for Spectroscopic Identity Confirmation.

cluster_1 Structural Verification Structure This compound Structure Purine_Core Purine Core Protons (H-8) and Carbons (C-2, C-4, C-5, C-6, C-8) Structure->Purine_Core NMR Ribose_Moiety Ribose Moiety Protons (H-1' to H-5') and Carbons (C-1' to C-5') Structure->Ribose_Moiety NMR Substituents Halogen Substituents (Cl at C-6, I at C-2) Confirmed by Mass and NMR Shifts Structure->Substituents NMR & MS Molecular_Weight Accurate Molecular Weight Structure->Molecular_Weight MS

Caption: Key Structural Features Verified by Spectroscopy.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.